molecular formula C8H9F2N B3037039 3-(1,1-Difluoroethyl)aniline CAS No. 40788-05-4

3-(1,1-Difluoroethyl)aniline

Cat. No.: B3037039
CAS No.: 40788-05-4
M. Wt: 157.16 g/mol
InChI Key: QDGJIBRTFXRYTH-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)aniline is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1-difluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGJIBRTFXRYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308744
Record name 3-(1,1-Difluoroethyl)aniline
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Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40788-05-4
Record name 3-(1,1-Difluoroethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40788-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Difluoroethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1,1-Difluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1,1-Difluoroethyl)aniline, a fluorinated aromatic amine, is a compound of significant interest in the fields of pharmaceutical and agrochemical research and development. The introduction of the difluoroethyl group onto the aniline scaffold imparts unique electronic and steric properties, which can profoundly influence the molecule's reactivity, metabolic stability, and lipophilicity.[1] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this building block in the synthesis of novel active ingredients and to predict the behavior of the resulting compounds in biological systems.

Core Physicochemical Properties

A foundational understanding of a molecule's physicochemical profile is crucial for anticipating its behavior in various environments, from reaction vessels to physiological systems. The key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉F₂N--INVALID-LINK--
Molecular Weight 157.16 g/mol [2]
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point (Predicted) 215.3 ± 25.0 °C at 760 mmHg--INVALID-LINK--
Density (Predicted) 1.2 ± 0.1 g/cm³--INVALID-LINK--
pKa (Predicted) 3.5 (amine)--INVALID-LINK--
LogP (Predicted) 2.3--INVALID-LINK--

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. The following sections provide detailed, step-by-step protocols for key parameters, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[3][4][5][6]

Boiling Point Determination (Ebulliometry)

The boiling point is a critical parameter for purification by distillation and for understanding a compound's volatility. For a liquid such as this compound, ebulliometry offers a precise method for its determination.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. By carefully heating the liquid and monitoring its temperature and the surrounding pressure, the boiling point can be accurately measured.

Experimental Protocol:

  • Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure deviates from standard pressure (760 mmHg), a pressure correction should be applied using the Clausius-Clapeyron relation or established nomographs.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure Flask Round-Bottom Flask (with sample and boiling chips) Condenser Condenser Flask->Condenser Vapor Thermometer Thermometer Heat Apply Gentle Heat Collection Collection Flask Condenser->Collection Condensate Observe Record Temperature at steady boiling Heat->Observe Correct Apply Pressure Correction Observe->Correct

Caption: Workflow for Boiling Point Determination by Ebulliometry.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is determined, which is crucial for understanding its ionization state at different pH values, a key factor in drug absorption and distribution.[7][8][9][10]

Principle: Potentiometric titration involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at which half of the amine has been protonated (the half-equivalence point), which corresponds to the midpoint of the steepest part of the titration curve.

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Water/Methanol Weigh->Dissolve Titrate Titrate with Standard Acid (HCl) Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity Determination (Shake-Flask Method for LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for its experimental determination.[11][12][13][14]

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the base-10 logarithm of this ratio.

Experimental Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for the compound to partition between the two phases. Allow the layers to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as log₁₀(P).

LogP_Determination cluster_preparation Preparation cluster_partitioning Partitioning & Equilibration cluster_analysis Analysis & Calculation Saturate Saturate Solvents (n-Octanol & Water) Prepare_Stock Prepare Stock Solution in n-Octanol Saturate->Prepare_Stock Mix Mix Stock with Water Shake Shake to Equilibrate Mix->Shake Separate Separate Phases Shake->Separate Analyze Analyze Concentration in each phase (HPLC) Calculate_P Calculate P Analyze->Calculate_P Calculate_LogP Calculate LogP Calculate_P->Calculate_LogP

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate safety precautions. Aromatic amines are generally considered to be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[6] It is essential to consult the Safety Data Sheet (SDS) before handling this compound. General safety recommendations include:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

The physicochemical properties of this compound, particularly its lipophilicity and basicity, are significantly influenced by the presence of the difluoroethyl group. This guide has provided a comprehensive overview of these properties and detailed experimental protocols for their determination. A thorough understanding and accurate measurement of these parameters are indispensable for the rational design and development of new pharmaceuticals and agrochemicals incorporating this valuable synthetic intermediate. The methodologies outlined herein provide a robust framework for researchers to generate reliable data, thereby facilitating more informed decision-making in their discovery and development programs.

References

A Technical Guide to 3-(1,1-Difluoroethyl)aniline: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 3-(1,1-Difluoroethyl)aniline, a fluorinated building block of increasing importance for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to explore the compound's structural significance, synthetic accessibility, and strategic application, providing the causal insights necessary for its effective utilization in research and development programs.

Core Compound Identification and Physicochemical Profile

Accurate identification is the foundation of all subsequent research. This compound is a specialized aniline derivative where the strategic incorporation of a gem-difluoroethyl group at the meta-position confers unique properties valuable in molecular design.

Nomenclature, CAS Number, and Structure
  • Systematic (IUPAC) Name: 3-(1,1-difluoroethyl)benzenamine

  • Common Synonyms: 3-(α,α-Difluoroethyl)aniline, [3-(1,1-Difluoroethyl)phenyl]amine[1]

  • CAS Number: 40788-05-4[1][2][3][4]

The structure consists of an aniline core with a C-C bond at the meta-position to a 1,1-difluoroethyl group. This arrangement is critical as it influences the electronic properties of the amine and the overall topology of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of fluorine significantly alters the properties of the parent aniline molecule. The data below is compiled from typical supplier specifications.

PropertyValueSource(s)
Molecular FormulaC₈H₉F₂N[1][2]
Molecular Weight157.16 g/mol [1][2][4]
AppearanceColorless to pale yellow liquid or solid[1]
Purity (Typical)≥95%[2][4]
SMILESC(C)(F)(F)C1=CC(N)=CC=C1[1]
InChI KeyQDGJIBRTFXRYTH-UHFFFAOYSA-N[1]

The Strategic Value of the 1,1-Difluoroethyl Moiety in Drug Design

The deliberate inclusion of fluorinated groups is a cornerstone of modern medicinal chemistry, with approximately 20% of all marketed pharmaceuticals containing fluorine.[5] The 1,1-difluoroethyl group, in particular, is not merely a passive substituent; it is an active modulator of a molecule's pharmacological profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This is a critical advantage over a simple ethyl or keto group, which can be metabolic soft spots. By blocking this metabolic pathway, the half-life of a drug candidate can be significantly extended.

  • Lipophilicity and Permeability: Fluorine is highly electronegative yet minimally polarizable. Introducing the -CF₂- group increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and improve oral bioavailability. This modulation of lipophilicity is a key tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

  • Bioisosterism and Conformational Control: The gem-difluoro group can serve as a non-hydrolyzable bioisostere of a carbonyl or sulfonyl group.[5] It mimics the steric and electronic profile of these groups while offering superior chemical stability. Furthermore, the electronic effects of the difluoroethyl substituent can influence the pKa of the aniline nitrogen and alter the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[1][5]

Synthesis and Mechanistic Considerations

The synthesis of difluoroalkyl anilines has evolved significantly, moving away from harsh conditions towards more sustainable and efficient methods. Recent advances in photoredox catalysis and the use of electron donor-acceptor (EDA) complexes have made these motifs more accessible.[5][6]

General Synthetic Workflow

A contemporary and efficient approach to synthesizing difluoroalkylated anilines involves a visible-light-mediated reaction. This strategy avoids the need for transition-metal catalysts and often proceeds under very mild conditions.[5] The workflow leverages the formation of an EDA complex between the electron-rich aniline and a difluoroalkylating agent.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Aniline Substrate (e.g., 3-Ethylaniline) E Mix Components & Form EDA Complex A->E B Difluoroalkylating Agent (e.g., Ethyl 2,2-difluoroiodoacetate) B->E C Inorganic Base (e.g., Na₂CO₃) C->E D Solvent (e.g., DMSO) D->E F Visible Light Irradiation (e.g., 427 nm LED) E->F Ground State Complex G Aqueous Workup (Quench & Extract) F->G Crude Product H Purification (Column Chromatography) G->H I Final Product: This compound H->I

Caption: General experimental workflow for EDA-complex-mediated synthesis.

Detailed Experimental Protocol: EDA Complex-Mediated Synthesis

This protocol is a representative example based on methodologies developed for the difluoroalkylation of anilines via an electron donor-acceptor (EDA) complex strategy.[5] Causality: The choice of a photocatalyst-free EDA complex pathway is driven by sustainability and operational simplicity. The aniline itself acts as the electron donor, and visible light provides the energy for the single-electron transfer (SET) event, obviating the need for expensive metal catalysts.[5]

Step 1: Reaction Setup

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the starting aniline (1.0 equiv.), sodium carbonate (Na₂CO₃, 1.5 equiv.), and the difluoroalkylating agent (e.g., ethyl 2,2-difluoroiodoacetate, 1.3 equiv.).

  • Rationale: Na₂CO₃ is a mild inorganic base used to neutralize the acid generated during the reaction, driving it to completion.[5] An excess of the alkylating agent ensures full conversion of the starting aniline.

Step 2: Solvent Addition and Degassing

  • Add anhydrous dimethyl sulfoxide (DMSO, to achieve a 0.1 M concentration).

  • Seal the vessel and degas the mixture by sparging with nitrogen or argon for 15 minutes.

  • Rationale: DMSO is a polar aprotic solvent suitable for this transformation. Degassing is crucial to remove oxygen, which can quench the excited state of the EDA complex or react with radical intermediates.

Step 3: Photoirradiation

  • Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 427 nm Kessil lamp).

  • Irradiate the mixture with vigorous stirring at room temperature for 16-24 hours.

  • Rationale: The specific wavelength (e.g., 427 nm) is chosen to match the absorption profile of the EDA complex formed in situ between the aniline and the iodo-difluoro reagent.[5] Continuous stirring ensures homogenous irradiation.

Step 4: Workup and Purification

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium chloride (brine).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel.

  • Rationale: The aqueous workup removes the inorganic base and polar solvent (DMSO). Column chromatography is the standard method for purifying organic compounds of moderate polarity to yield the final product with high purity.

Mechanistic Pathway

The reaction proceeds through a well-studied single-electron transfer (SET) mechanism initiated by photoexcitation of the EDA complex.[5]

G A Aniline (Ar-NH₂) C [Ar-NH₂ • IFC₂R] EDA Complex (Ground State) A->C B CF₂RI B->C D [Ar-NH₂ • IFC₂R]* Excited State C->D hν (Visible Light) E Ar-NH₂•⁺ (Radical Cation) D->E SET F •CF₂R (Difluoroalkyl Radical) D->F SET G Intermediate Adduct E->G F->G Radical Coupling H Final Product G->H -H⁺ I Base

Caption: Photoinduced SET mechanism via an EDA complex.

  • Complex Formation: The electron-rich aniline and the electron-accepting difluoroalkyl iodide (CF₂RI) form a ground-state EDA complex.[5]

  • Photoexcitation: This complex absorbs visible light, promoting it to an excited state.

  • Single-Electron Transfer (SET): In the excited state, an electron is transferred from the aniline to the alkylating agent. This generates an aniline radical cation and a difluoroalkyl radical, along with an iodide anion.[5]

  • Radical Coupling & Deprotonation: The difluoroalkyl radical attacks the aniline radical cation (or the parent aniline), and subsequent deprotonation by the base yields the final difluoroalkylated aniline product.

Applications in Research and Development

This compound is primarily used as a key intermediate or building block in the synthesis of more complex, high-value molecules, particularly for the pharmaceutical and agrochemical industries.[1][7]

  • Pharmaceutical Scaffolding: The aniline amine group is a versatile functional handle. It can be readily diazotized for Sandmeyer reactions, acylated to form amides, or used in cross-coupling reactions to build diverse molecular scaffolds. The presence of the difluoroethyl group early in the synthesis ensures its incorporation into the final active pharmaceutical ingredient (API).

  • Agrochemical Synthesis: Similar to pharmaceuticals, the metabolic stability and modulated lipophilicity imparted by the difluoroethyl group are highly desirable in the design of next-generation pesticides and herbicides, leading to enhanced potency and environmental persistence profiles.[7]

Safety, Handling, and Storage

As with all aniline derivatives, this compound must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from analogous anilines should inform handling procedures.

  • Hazard Identification: Anilines are generally classified as toxic. They can be harmful if swallowed, inhaled, or in contact with skin.[8] They are also suspected of causing genetic defects and damage to organs through prolonged exposure.[9] Fluorinated organic compounds may also present environmental persistence concerns.[1]

  • Recommended Handling Procedures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[8][10]

    • Avoid inhalation of vapors or direct contact with skin and eyes.[9]

    • Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[8]

Disclaimer: This information is for technical guidance only. Always consult a current, substance-specific Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

This compound represents a valuable and strategically important building block for modern chemical synthesis. Its utility is derived directly from the predictable, beneficial effects of the gem-difluoroethyl group on the metabolic stability, lipophilicity, and binding characteristics of a target molecule. With the advent of mild and efficient synthetic methods, such as those employing photo-initiated EDA complexes, this and other fluorinated intermediates are now more accessible than ever, empowering researchers and drug development professionals to design and create the next generation of advanced chemical entities.

References

spectral data for 3-(1,1-Difluoroethyl)aniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1,1-Difluoroethyl)aniline

Introduction

This compound is an important fluorinated building block in medicinal chemistry and materials science. The introduction of the difluoroethyl group into the aniline scaffold can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural elucidation and quality control of this key intermediate.

The following diagram illustrates the chemical structure and numbering scheme for this compound, which will be referenced throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information, with the fluorine atoms introducing characteristic couplings that are key to a conclusive assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The presence of the difluoroethyl group results in a distinctive triplet for the methyl protons due to coupling with the two adjacent fluorine atoms. The aromatic region shows a pattern consistent with a 1,3-disubstituted benzene ring.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.20t7.91HAr-H5
6.83d7.71HAr-H4
6.78s-1HAr-H2
6.71d8.11HAr-H6
3.84br s2H-NH₂
1.95t18.73H-CH₃

Interpretation:

  • Aromatic Region (δ 6.7-7.2 ppm): The spectrum displays four distinct signals in the aromatic region, confirming the disubstituted pattern. The proton at the 5-position appears as a triplet at 7.20 ppm due to coupling with the neighboring protons at positions 4 and 6. The signals at 6.83, 6.78, and 6.71 ppm correspond to the remaining aromatic protons.

  • Amine Protons (δ 3.84 ppm): A broad singlet at 3.84 ppm, integrating to 2H, is characteristic of the primary amine (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Difluoroethyl Group (δ 1.95 ppm): The methyl protons of the difluoroethyl group appear as a triplet at 1.95 ppm. This multiplicity is a result of coupling to the two adjacent fluorine atoms (n+1 rule does not apply, but a triplet is observed due to the specific coupling constants). The large coupling constant (J = 18.7 Hz) is characteristic of a ²J(H,F) coupling.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a standard broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Sweep Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1 second.

    • Number of Scans: 16.

  • Processing: Apply an exponential line broadening factor of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

G cluster_mol This compound cluster_interactions Key ¹H-¹⁹F Coupling mol Ar-H5 (δ 7.20, t) Ar-H4 (δ 6.83, d) Ar-H2 (δ 6.78, s) Ar-H6 (δ 6.71, d) -NH2 (δ 3.84, br s) -CH3 (δ 1.95, t) CH3 CH3 Protons F2 2x Fluorine CH3->F2 ²J(H,F) ≈ 18.7 Hz

Caption: Key proton assignments and couplings in ¹H NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon attached to the two fluorine atoms shows a characteristic triplet due to one-bond C-F coupling.

Table 2: ¹³C NMR Spectral Data for this compound (126 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
147.0s-C1 (-NH₂)
136.1t22.3C3 (-CF₂CH₃)
129.8s-C5
123.9t24.8C(F₂)CH₃
119.5s-C4
116.7s-C6
114.1s-C2
23.9t28.1-CH₃

Interpretation:

  • Aromatic Carbons (δ 114-147 ppm): Six distinct signals are observed in the aromatic region, corresponding to the six unique carbon atoms of the benzene ring. The carbon attached to the nitrogen (C1) is the most deshielded at 147.0 ppm.

  • Difluoroethyl Group Carbons:

    • The quaternary carbon atom directly bonded to the two fluorine atoms appears as a triplet at 123.9 ppm, with a large one-bond coupling constant (¹J(C,F)) of 24.8 Hz.

    • The methyl carbon appears as a triplet at 23.9 ppm due to two-bond coupling (²J(C,F)) with the fluorine atoms.

    • The aromatic carbon (C3) attached to the difluoroethyl group also shows a triplet at 136.1 ppm due to two-bond coupling to the fluorines.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 500 MHz NMR spectrometer with the broadband probe tuned to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Temperature: 298 K.

    • Sweep Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing: Apply an exponential line broadening of 1-2 Hz. After Fourier transformation, phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic bands for the amine, aromatic ring, and C-F bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3475, 3386StrongN-H stretching (asymmetric & symmetric)
3050MediumAromatic C-H stretching
1622StrongN-H scissoring (bending)
1600, 1490Medium-StrongAromatic C=C stretching
1180, 1125Very StrongC-F stretching

Interpretation:

  • N-H Stretching (3475, 3386 cm⁻¹): The two sharp bands in this region are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂).

  • Aromatic C-H Stretching (3050 cm⁻¹): The band just above 3000 cm⁻¹ is typical for C-H stretching vibrations in an aromatic ring.

  • N-H Bending (1622 cm⁻¹): The strong absorption at 1622 cm⁻¹ corresponds to the in-plane bending (scissoring) vibration of the N-H bonds.

  • Aromatic C=C Stretching (1600, 1490 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

  • C-F Stretching (1180, 1125 cm⁻¹): The very strong and distinct bands in this region are highly characteristic of the C-F stretching vibrations of the difluoroethyl group. The presence of multiple strong bands is typical for geminal difluoro compounds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Acquisition

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique that yields a characteristic fragmentation pattern.

Table 4: Key Ions in the Mass Spectrum of this compound

m/zProposed Ion
157[M]⁺ (Molecular Ion)
138[M - F]⁺ or [M - HF]⁺
92[M - CF₂CH₃]⁺

Interpretation:

  • Molecular Ion (m/z 157): The peak at m/z 157 corresponds to the intact molecule that has been ionized by the loss of one electron, confirming the molecular weight of the compound.

  • Fragmentation:

    • m/z 138: A significant peak is observed at m/z 138, which can arise from the loss of a fluorine radical or, more likely, the elimination of a neutral hydrogen fluoride (HF) molecule.

    • m/z 92: This peak represents the base peak in some spectra and corresponds to the loss of the entire difluoroethyl radical (•CF₂CH₃), resulting in the stable anilinium radical cation.

G M [M]⁺ m/z 157 F1 [M - HF]⁺ m/z 138 M->F1 - HF F2 [M - CF₂CH₃]⁺ m/z 92 M->F2 - •CF₂CH₃

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC) inlet.

  • Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the specific connectivity of the difluoroethyl group through characteristic chemical shifts and C-F/H-F couplings. IR spectroscopy validates the presence of key functional groups, notably the primary amine and the C-F bonds. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques form a robust analytical workflow for the structural verification and quality assessment of this important chemical intermediate.

The 1,1-Difluoroethyl Group: A Technical Guide to its Electronic and Steric Effects in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the plethora of fluorinated motifs, the 1,1-difluoroethyl group has emerged as a compelling bioisostere, particularly for the ubiquitous methoxy group. Its unique electronic and steric properties offer a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced potency, metabolic stability, and bioavailability. This in-depth technical guide provides a comprehensive analysis of the core principles governing the electronic and steric effects of the 1,1-difluoroethyl group, offering researchers, scientists, and drug development professionals the foundational knowledge to effectively leverage this moiety in their design strategies. We will delve into the nuanced interplay of inductive effects, hyperconjugation, and conformational preferences, supported by experimental data and computational insights. Furthermore, this guide will furnish practical, step-by-step synthetic protocols for the introduction of this critical functional group.

Introduction: The Rise of a Privileged Bioisostere

The quest for drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) properties is a perpetual challenge in pharmaceutical research. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic characteristics, is a central tenet of this endeavor. The 1,1-difluoroethyl group has gained significant traction as a bioisostere for the methoxy group, a common functionality in many bioactive molecules.[1][2] While aryl ethers like the methoxy group are often crucial for target engagement, they can be metabolic liabilities.[3] The 1,1-difluoroethyl group mimics the steric and electronic features of the methoxy group while often conferring enhanced metabolic stability.[1][3] For instance, the replacement of a methoxy group with a 1,1-difluoroethyl group in a triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitor resulted in a remarkable increase in potency.[2]

Electronic Landscape of the 1,1-Difluoroethyl Group

The electronic character of the 1,1-difluoroethyl group is dominated by the strong electron-withdrawing nature of the two fluorine atoms. This profoundly influences the local electronic environment and the overall properties of the parent molecule.

Inductive Effect and its Impact on Acidity and Basicity

The two fluorine atoms on the α-carbon exert a powerful negative inductive effect (-I effect), withdrawing electron density from the rest of the molecule. This has significant consequences for the acidity and basicity of nearby functional groups. The introduction of a polyfluoroalkyl chain can reduce the basicity of a neighboring nitrogen atom, which can be advantageous in circumventing potential toxicity issues and increasing bioavailability. For example, fluorination of 2-(thioalkyl)pyridines leads to an increase in the acidity of the conjugate acid (a decrease in the pKa of the pyridinium ion).[4]

CompoundFunctional GrouppKaReference
2-(Methylthio)pyridinePyridine3.69[4]
2-(Trifluoromethylthio)pyridinePyridine0.97[4]
2-(Ethylthio)pyridinePyridine3.68[4]
2-(2,2,2-Trifluoroethylthio)pyridinePyridine1.49[4]

Table 1: Impact of Fluorination on the pKa of 2-(Thioalkyl)pyridines.

This trend of decreasing basicity (increasing acidity of the conjugate acid) upon fluorination is a direct consequence of the inductive electron withdrawal by the fluorine atoms, which destabilizes the positively charged conjugate acid.[4]

Hyperconjugation and Conformational Preferences

Beyond simple induction, hyperconjugation plays a crucial role in the electronic properties and conformational preferences of the 1,1-difluoroethyl group. Hyperconjugation involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In the case of the 1,1-difluoroethyl group, the C-F σ orbitals are low in energy and act as excellent electron acceptors.

This phenomenon is central to understanding the "gauche effect," where a conformation with adjacent electronegative substituents in a gauche arrangement is more stable than the anti conformation.[5][6] For 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer due to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* anti-bonding orbital.[5][6][7][8] This interaction is maximized in the gauche conformation.[6][9]

Caption: Newman projections illustrating the anti and more stable gauche conformations of 1,2-difluoroethane.

While the 1,1-difluoroethyl group does not have a vicinal C-F bond, the principle of hyperconjugation with the C-F σ* orbitals still influences its conformational preferences and electronic interactions with the rest of the molecule.

Steric Profile of the 1,1-Difluoroethyl Group

The steric properties of a functional group are critical for its interaction with biological targets. The 1,1-difluoroethyl group, while being a good mimic for the methoxy group, possesses distinct steric features that can be exploited in drug design.

Conformational Analysis and Steric Hindrance

The conformational preference of the 1,1-difluoroethyl group attached to an aromatic ring places the methyl group out of the plane of the ring.[1][3] This is a key difference from the methoxy group, where the methyl group can lie in the plane of the aromatic ring. This out-of-plane orientation can have significant implications for receptor binding and can be used to probe the steric tolerance of a binding pocket.

Caption: Conformational difference between a methoxy and a 1,1-difluoroethyl group on an aromatic ring.

Practical Implications for Drug Development

The unique combination of electronic and steric properties of the 1,1-difluoroethyl group translates into several practical advantages in drug design.

Modulation of Lipophilicity

Lipophilicity, often measured as logP or logD, is a critical parameter influencing a drug's absorption, distribution, and metabolism. The effect of the 1,1-difluoroethyl group on lipophilicity can be complex and context-dependent.[4] While fluorination generally increases lipophilicity, the overall effect depends on the balance between the increased hydrophobic surface area and the reduction in hydrogen bond basicity of neighboring groups due to the inductive effect.[4] In a series of 2-(thiofluoroalkyl)pyridines, the difluorinated motif SCF2H resulted in a modest increase in lipophilicity compared to the non-fluorinated analog.[4]

CompoundlogD7.4Reference
2-(Methylthio)pyridine1.69[4]
2-(Difluoromethylthio)pyridine1.95[4]
2-(Trifluoromethylthio)pyridine2.13[4]

Table 2: Impact of Fluorination on the Lipophilicity (logD7.4) of 2-(Thioalkyl)pyridines.

Enhancement of Metabolic Stability

A primary driver for employing the 1,1-difluoroethyl group as a methoxy bioisostere is to enhance metabolic stability.[3][11] Aryl ethers are susceptible to O-dealkylation by cytochrome P450 enzymes. The C-F bonds in the 1,1-difluoroethyl group are significantly stronger than C-H bonds, making the group more resistant to oxidative metabolism.[12][13] However, it is important to note that while the C-F bond itself is strong, the presence of fluorine can influence the metabolism of other parts of the molecule.[11] Studies on the metabolism of aryl α,α-difluoroethyl thioethers using Cunninghamella elegans as a model for mammalian metabolism showed that the primary metabolic pathway was oxidation of the sulfur to the sulfoxide and then to the sulfone, with no evidence of defluorination.[14] In contrast, the corresponding oxygen ether was susceptible to hydrolytic defluorination.[14]

Synthetic Methodologies

The efficient synthesis of molecules containing the 1,1-difluoroethyl group is crucial for its application in drug discovery. Several methods have been developed for the introduction of this moiety.

Nickel-Catalyzed Cross-Coupling of Arylboronic Acids

A robust method for the synthesis of (1,1-difluoroethyl)arenes involves the nickel-catalyzed cross-coupling of arylboronic acids with 1,1-difluoroethyl chloride (CH3CF2Cl), a readily available industrial chemical.[2][15]

Experimental Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids [2]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (0.2 mmol, 1.0 equiv.), NiCl2(dme) (5 mol%), and 2,2'-bipyridine (5 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DME (2 mL) and a solution of 1,1-difluoroethyl chloride in DME (1.3 M, 2.6 mmol, 13.0 equiv.).

  • Seal the tube and heat the reaction mixture at 110 °C for 5 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired (1,1-difluoroethyl)arene.

Suzuki_Coupling ArylboronicAcid Arylboronic Acid (Ar-B(OH)2) Product (1,1-Difluoroethyl)arene (Ar-CF2CH3) ArylboronicAcid->Product DifluoroethylChloride 1,1-Difluoroethyl Chloride (CH3CF2Cl) DifluoroethylChloride->Product Catalyst NiCl2(dme) 2,2'-Bipyridine Catalyst->Product 110 °C, DME

Caption: Schematic of the Nickel-catalyzed 1,1-difluoroethylation of arylboronic acids.

Other Synthetic Approaches

Other methods for synthesizing 1,1-difluoroethyl-containing compounds include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) to convert a ketone to the corresponding difluoroalkyl group, although this requires a pre-functionalized substrate.[1][3] More recent developments have focused on late-stage functionalization strategies, which are highly desirable in drug discovery.[3]

Conclusion

The 1,1-difluoroethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique electronic and steric properties, which are a direct consequence of the two fluorine atoms, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile. As a bioisostere for the methoxy group, it offers a proven strategy to enhance metabolic stability and modulate lipophilicity and basicity. A thorough understanding of the interplay between its inductive effects, hyperconjugative interactions, and conformational preferences is paramount for its successful application in drug design. With the development of robust synthetic methodologies for its introduction, the 1,1-difluoroethyl group is poised to play an increasingly important role in the discovery of new and improved therapeutics.

References

A Technical Guide to 3-(1,1-Difluoroethyl)aniline: A Core Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The 1,1-difluoroethyl group, in particular, offers a unique combination of electronic and metabolic properties that can significantly enhance the therapeutic or biological profile of a target compound. This technical guide provides an in-depth examination of 3-(1,1-Difluoroethyl)aniline, a critical chemical intermediate that serves as a versatile scaffold for introducing this valuable functional group. We will explore its physicochemical properties, plausible synthetic routes, and its pivotal role as a building block in the development of complex, high-value molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated synthons in their work.

Introduction: The Strategic Value of the Difluoroethyl Moiety

This compound is an aromatic organic compound featuring a primary amine on a benzene ring, substituted with a 1,1-difluoroethyl group at the meta position.[1] Its significance in contemporary organic synthesis stems from its dual functionality: the reactive aniline amine group, which serves as a versatile handle for countless chemical transformations, and the difluoroethyl substituent, which imparts desirable properties to the final molecule.[1]

The introduction of fluorine is a well-established strategy in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] The geminal difluoro group (-CF2-) is particularly noteworthy. It can act as a bioisostere for carbonyls or sulfonyl groups, enhance metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can improve membrane permeability and bioavailability.[3][4][5] Consequently, this compound has emerged as a key building block for synthesizing novel pharmaceuticals and agrochemicals where such modulations are desired.[3][6]

Physicochemical and Structural Characteristics

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. This compound is typically a liquid at room temperature, ranging from colorless to pale yellow.[1]

PropertyValueSource(s)
CAS Number 40788-05-4[1][7][8]
Molecular Formula C₈H₉F₂N[1][7]
Molecular Weight 157.16 g/mol [1][7]
Appearance Colorless to pale yellow liquid[1]
Purity Typically ≥95%[7]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[8]
SMILES C(C)(F)(F)C1=CC(N)=CC=C1[1]
InChI Key QDGJIBRTFXRYTH-UHFFFAOYSA-N[1]

The presence of both a basic amino group and a lipophilic fluorinated alkyl chain gives the molecule moderate solubility in common organic solvents.[1] The amino group is the primary site of reactivity, readily participating in reactions such as acylation, alkylation, diazotization, and transition-metal-catalyzed cross-coupling reactions. The difluoroethyl group is generally stable under these conditions but exerts a significant electronic influence on the aromatic ring.[1]

Synthetic Pathways: Accessing the Intermediate

While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a general and logical laboratory-scale approach can be conceptualized based on established fluorination and reduction methodologies. A common strategy involves the difluorination of a suitable ketone precursor followed by the reduction of a nitro group to the target aniline.

G cluster_0 Plausible Synthetic Workflow A 3'-Nitroacetophenone B 1-(3-Nitrophenyl)ethan-1-one (Ketone Precursor) C 1-(1,1-Difluoroethyl)-3-nitrobenzene A->C  Deoxofluorination  (e.g., DAST, Deoxo-Fluor®) D This compound (Target Intermediate) C->D  Nitro Group Reduction  (e.g., H₂, Pd/C; or SnCl₂, HCl) G cluster_1 Key Transformations of this compound cluster_products start This compound amide Amide Derivatives (e.g., Kinase Inhibitors) start->amide  Acylation  (R-COCl, Base) sulfonamide Sulfonamide Derivatives (e.g., Diuretics, Antibacterials) start->sulfonamide  Sulfonylation  (R-SO₂Cl, Base) heterocycle N-Aryl Heterocycles (e.g., via Buchwald-Hartwig Coupling) start->heterocycle  Cross-Coupling  (Aryl-X, Pd catalyst) azo Azo Compounds / Diazonium Salts (e.g., for Sandmeyer Reactions) start->azo  Diazotization  (NaNO₂, HCl)

References

A Technical Guide to the Synthesis and Application of 3-(1,1-Difluoroethyl)aniline Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-(1,1-difluoroethyl)aniline and its derivatives, a class of compounds increasingly recognized for their potential in medicinal chemistry. We will delve into the synthetic strategies for accessing this core scaffold, methods for its derivatization, and the impact of the difluoroethyl group on key drug-like properties. This document is intended for researchers, medicinal chemists, and professionals in drug development who are seeking to leverage fluorinated motifs for the creation of novel therapeutics.

Introduction: The Strategic Value of the 1,1-Difluoroethyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy for modulating a wide range of physicochemical and pharmacological properties. The 1,1-difluoroethyl group, in particular, offers a unique combination of steric and electronic features. Unlike the more common trifluoromethyl group, the difluoroethyl moiety can act as a bioisostere for hydroxyl, thiol, or even carbonyl groups, potentially engaging in hydrogen bonding interactions with biological targets. Its introduction can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and favorably alter pKa, thereby improving oral bioavailability and the overall pharmacokinetic profile of a molecule. The this compound scaffold, therefore, represents a valuable starting point for the synthesis of novel bioactive compounds.

Synthesis of the this compound Core

The reliable and scalable synthesis of the this compound core is paramount for any drug discovery program. Several synthetic routes have been reported, with the choice of method often depending on the starting material availability and desired scale. A common and effective approach involves the fluorination of a suitable precursor, such as 3-acetyl- or 3-(1-hydroxyethyl)aniline derivatives.

Fluorination of Ketone Precursors

A widely employed method involves the deoxofluorination of 3-acetyl-nitrobenzene or a protected 3-acetylaniline using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The subsequent reduction of the nitro group yields the desired aniline.

G cluster_start Starting Material cluster_proc Synthetic Process cluster_end Final Product start 3-Acetylaniline protect Protect Amine (e.g., Ac₂O) start->protect Step 1 fluorinate Deoxofluorination (e.g., DAST) protect->fluorinate Step 2 deprotect Deprotection (e.g., HCl, heat) fluorinate->deprotect Step 3 end This compound deprotect->end Step 4

Caption: Synthetic workflow for this compound.

  • Rationale: Protecting the aniline nitrogen as an acetamide prevents side reactions with the highly reactive fluorinating agent. DAST is a common choice for deoxofluorination, but care must be taken due to its exothermic decomposition. The final deprotection step under acidic conditions regenerates the free aniline.

Alternative Routes

Other methods, such as the nickel-catalyzed difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride, have also been developed.[1][2][3] This approach can be advantageous when starting from a pre-functionalized aromatic ring, offering a convergent synthetic strategy.

Derivatization Strategies

With the core scaffold in hand, a multitude of derivatization strategies can be employed to explore the chemical space and optimize for biological activity. The aniline moiety is a versatile handle for a wide range of chemical transformations.

  • N-Acylation/Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce a variety of substituents, modulating the electronic properties and providing vectors for further functionalization.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the synthesis of diaryl amines or N-alkylated anilines.

  • Pictet-Spengler Reaction: For the synthesis of tetrahydroisoquinoline derivatives, the aniline can be reacted with an aldehyde or ketone to form an imine, which then undergoes cyclization.

  • Electrophilic Aromatic Substitution: The aniline is an activated ring system, susceptible to electrophilic substitution reactions such as halogenation or nitration, primarily at the ortho and para positions.

Derivatization cluster_N N-Functionalization cluster_Ring Ring Functionalization Core This compound Acylation N-Acylation (RCOCl) Core->Acylation Sulfonylation N-Sulfonylation (RSO₂Cl) Core->Sulfonylation Buchwald Buchwald-Hartwig (Ar-X, Pd cat.) Core->Buchwald Halogenation Halogenation (NBS, NCS) Core->Halogenation Nitration Nitration (HNO₃, H₂SO₄) Core->Nitration

Caption: Derivatization strategies for the this compound scaffold.

Physicochemical Properties and SAR Insights

The 1,1-difluoroethyl group imparts distinct properties that are highly relevant for drug design. Understanding these properties is crucial for guiding structure-activity relationship (SAR) studies.

PropertyImpact of 1,1-Difluoroethyl GroupRationale
Lipophilicity (logP) IncreaseThe fluorine atoms increase the lipophilicity compared to a simple ethyl or hydroxyl group, which can enhance membrane permeability.
Metabolic Stability IncreaseThe C-F bonds are significantly stronger than C-H bonds, making the difluoroethyl group resistant to oxidative metabolism.[4]
pKa of Aniline DecreaseThe electron-withdrawing nature of the difluoroethyl group decreases the basicity of the aniline nitrogen. This can be beneficial for reducing off-target interactions and improving oral absorption.
Hydrogen Bonding Potential H-bond acceptorThe fluorine atoms can act as weak hydrogen bond acceptors, potentially contributing to target binding affinity.

Experimental Protocols

The following protocols are provided as a representative example for the synthesis and characterization of this compound.

Synthesis of N-(3-acetylphenyl)acetamide
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-aminoacetophenone (1.0 eq) and dichloromethane (DCM, 5 mL/mmol).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography.

Synthesis of N-(3-(1,1-difluoroethyl)phenyl)acetamide
  • Setup: In a fume hood, to a solution of N-(3-acetylphenyl)acetamide (1.0 eq) in DCM (10 mL/mmol) in a fluorinated polyethylene bottle, add DAST (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

Synthesis of this compound
  • Setup: To a solution of N-(3-(1,1-difluoroethyl)phenyl)acetamide (1.0 eq) in ethanol (5 mL/mmol), add concentrated hydrochloric acid (5 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the final product by column chromatography to yield this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR will show a characteristic signal for the CF₂ group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel therapeutics. Its unique combination of physicochemical properties makes it an attractive motif for modulating the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates. Future exploration of this chemical space, guided by a deep understanding of the synthetic methodologies and SAR, is likely to yield new and improved clinical candidates across a range of therapeutic areas.

References

An In-Depth Technical Guide to the Safety and Handling of 3-(1,1-Difluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling procedures for 3-(1,1-Difluoroethyl)aniline (CAS No. 40788-05-4), a compound utilized in pharmaceutical and agrochemical research and development.[1] Given the toxicological profile inherent to substituted anilines, a thorough understanding and strict adherence to safety measures are paramount for all personnel. This document is intended for researchers, chemists, and laboratory professionals, offering a framework built on established safety principles to minimize risk and ensure a secure working environment.

The core philosophy of this guide is risk mitigation through the "Hierarchy of Controls," a systematic approach that prioritizes the most effective safety measures.

Diagram: The Hierarchy of Controls

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with equipment) Administrative->PPE Least Effective

Caption: A diagram illustrating the hierarchy of safety controls.

Hazard Identification and Risk Assessment

This compound, like its parent compound aniline, should be treated as a hazardous substance. The primary risks are associated with its toxicity upon inhalation, ingestion, or skin absorption.[2][3][4] The difluoroethyl group may also introduce unique reactivity and toxicological properties that warrant careful consideration.

GHS Hazard Classification (Anticipated)

While a specific, universally adopted GHS classification for this compound is not consistently available across all public databases, its classification can be inferred from data on analogous compounds like other fluoroanilines and the parent aniline molecule.[3] It is prudent to assume it shares a similar hazard profile.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[5][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5]

Note: This table is based on classifications for similar compounds and should be used as a primary risk assessment guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Physical and Chemical Properties

Understanding the physical properties is crucial for safe handling and storage.

PropertyValue
CAS Number 40788-05-4[1][7][8]
Molecular Formula C₈H₉F₂N[1][8]
Molecular Weight 157.16 g/mol [1][8]
Appearance Colorless to pale yellow liquid or solid[1]

Engineering and Administrative Controls

Before any personal protective equipment is considered, engineering and administrative controls must be implemented to minimize exposure potential.

  • Engineering Controls : All work involving this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[2][9] The fume hood provides the primary barrier between the researcher and the chemical. Eyewash stations and safety showers must be readily accessible and tested regularly.[2][9]

  • Administrative Controls :

    • Restricted Access : Designate specific areas within the laboratory for handling this compound. Access should be limited to trained and authorized personnel.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this chemical. These SOPs must be reviewed and approved by the Principal Investigator and the institution's Environmental Health & Safety (EHS) department.[2]

    • Training : All personnel must receive documented training on the specific hazards of substituted anilines, the contents of the SDS, and the laboratory's specific SOPs before beginning work.[2]

    • Quantity Minimization : Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The selection of appropriate PPE is critical.

  • Hand Protection : Double-gloving is recommended. Wear chemically resistant gloves such as Viton, butyl rubber, or neoprene.[10] Nitrile gloves may offer sufficient protection for short-term contact, but their suitability should be verified against the manufacturer's data.[2] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2][11]

  • Eye and Face Protection : Chemical splash goggles are mandatory.[9] A face shield should also be worn when there is a significant risk of splashes, such as during transfers of larger quantities.

  • Body Protection : A fully buttoned, long-sleeved lab coat is required.[2][9] For larger-scale operations, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection : If there is a risk of exposure exceeding occupational limits or in the event of an engineering control failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[9] All respirator users must be part of a formal respiratory protection program, including medical clearance and fit-testing.[10]

Standard Operating Procedure: Weighing and Dispensing

This protocol outlines the essential steps for safely handling this compound during a common laboratory procedure.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE (double gloves, splash goggles, lab coat).

    • Assemble all necessary equipment (spatula, weigh boat, receiving vessel, waste container) inside the fume hood.

    • Place an absorbent, disposable bench liner on the floor of the fume hood.

  • Handling :

    • Transport the chemical container in a secondary, non-breakable carrier.[10]

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could aerosolize the material.

    • Dispense the required amount of the compound slowly and carefully.

    • Promptly and securely close the primary container.[10]

  • Cleanup :

    • Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol), collecting the waste in a designated hazardous waste container.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Remove the inner gloves, followed by goggles and lab coat, before exiting the work area.

    • Wash hands and forearms thoroughly with soap and water.[2]

Storage and Incompatibility

Proper storage is crucial to maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] The storage location should be a designated, labeled cabinet away from direct sunlight and heat sources.[10] Protect from moisture and light.[2]

  • Incompatibilities : Keep away from strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases.[2][10] Aniline compounds can react violently with these substances.[12]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention, preferably from an ophthalmologist.[5]

  • Inhalation : Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious, give them one or two glasses of water to drink.[5][11] Seek immediate medical attention.[9]

  • Spill Response :

    • Small Spill : If trained, absorb the spill with an inert, non-combustible material like vermiculite or sand.[2][12] Collect the material into a sealed, labeled container for hazardous waste disposal.[10]

    • Large Spill : Evacuate the area immediately. Secure the location and prevent entry. Alert laboratory personnel and contact the institutional EHS emergency response team.[10][12]

Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[10][12] Collect in clearly labeled, sealed containers and dispose of through your institution's certified hazardous waste management program. Do not dispose of down the drain.[5][12]

References

Sourcing 3-(1,1-Difluoroethyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with an in-depth technical overview for sourcing 3-(1,1-Difluoroethyl)aniline (CAS No. 40788-05-4), a critical building block in modern medicinal chemistry. Its strategic importance lies in the introduction of the 1,1-difluoroethyl moiety, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Given its role in synthesizing high-value pharmaceutical compounds, the procurement of this reagent demands rigorous quality assessment and a well-defined supplier evaluation strategy.

The Criticality of Quality: Foundational Principles for Sourcing

The success of a multi-step synthesis hinges on the quality of its starting materials. For this compound, impurities can lead to inconsistent reaction yields, difficult purification, and the generation of unforeseen downstream byproducts. Therefore, a robust supplier vetting process is the first and most critical step in any research and development campaign.

Key Sourcing Considerations:

  • Purity and Analytical Transparency: The supplier must provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should not merely state a purity value but detail the analytical methods used, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Batch-to-Batch Consistency: For long-term projects or scalable syntheses, consistency is paramount. A reliable supplier will have robust quality control systems to ensure minimal variation between batches.

  • Availability of Documentation: Beyond the CoA, access to a Safety Data Sheet (SDS) is mandatory for ensuring safe handling and storage.

  • Scalability: The supplier should demonstrate the capability to provide the material in quantities ranging from laboratory-scale (grams) to pilot-plant scale (kilograms) to support the project lifecycle.

  • Technical Support: A knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications, stability, or handling.

Comparative Analysis of Commercial Suppliers

Selecting a supplier requires a careful balance of quality, documentation, and cost. The following table provides a snapshot of representative offerings for this compound. Researchers should always verify current specifications directly with the supplier before purchase.

SupplierStated PurityAvailable DocumentationTypical ScaleNotes
Le-yan Chemicals ≥96.0% (HPLC)[2]CoA with HPLC, ¹H NMR[2]Research ScaleProvides clear analytical data on their CoA.[2]
Amerigo Scientific 95%[3]Properties Sheetmg to gm Scale[3]Distributor serving the life sciences sector.[3]
BLD Pharm Not specified (Sold as HCl salt)Product PageResearch ScalePrimarily offers the hydrochloride salt form.[4]
ChemicalBook Aggregators VariesVaries by ListerVariesPlatform lists multiple suppliers; diligence is required to vet the original manufacturer.[5]

Note: This table is for illustrative purposes. Availability and specifications are subject to change and should be confirmed with the respective vendors.

Incoming Quality Control: Self-Validating Protocols

Upon receipt of this compound, independent verification of its identity and purity is a cornerstone of good laboratory practice. The following protocols are provided as validated starting points for a typical analytical chemistry laboratory.

Workflow for Supplier Selection and Incoming Material QC

The following diagram outlines a systematic approach to sourcing and verifying the quality of critical reagents like this compound.

G cluster_0 Phase 1: Supplier Evaluation cluster_1 Phase 2: Incoming Material Verification ID_Needs Identify Synthesis Needs (Scale, Purity Req.) Search_Suppliers Search & Identify Potential Suppliers ID_Needs->Search_Suppliers Request_Docs Request CoA & Safety Data Sheets Search_Suppliers->Request_Docs Compare_Specs Compare Specs, Pricing, & Lead Time Request_Docs->Compare_Specs Select_Supplier Select & Place Order Compare_Specs->Select_Supplier Receive_Mat Receive Material & Quarantine Select_Supplier->Receive_Mat Visual_Inspect Visual Inspection (Color, Form) Receive_Mat->Visual_Inspect Perform_QC Perform QC Analysis (HPLC, NMR) Visual_Inspect->Perform_QC Compare_CoA Compare Results to Supplier CoA Perform_QC->Compare_CoA Decision Accept or Reject? Compare_CoA->Decision Release Release for Use Decision->Release Pass Reject Reject & Contact Supplier Decision->Reject Fail

Caption: Workflow for selecting a supplier and performing incoming quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing fluoroaniline derivatives and is suitable for verifying the purity stated on the supplier's CoA.[6][7]

1. Objective: To determine the purity of this compound by area percent.

2. Materials & Instrumentation:

  • HPLC system with a UV detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • Sample of this compound

3. Procedure:

  • Mobile Phase Preparation:
  • Solvent A: 0.1% Formic Acid in Water.
  • Solvent B: 0.1% Formic Acid in Acetonitrile.
  • Sample Preparation:
  • Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
  • Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Gradient Program:
  • 0-2 min: 20% B
  • 2-15 min: Linear gradient from 20% to 95% B
  • 15-17 min: Hold at 95% B
  • 17.1-20 min: Return to 20% B (re-equilibration)
  • Analysis:
  • Inject a blank (50:50 mobile phase) to establish a baseline.
  • Inject the prepared sample.
  • Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. Compare this value to the supplier's CoA.[2]

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the material. Both ¹H and ¹⁹F NMR are highly valuable.

1. Objective: To confirm the identity of this compound and ensure the spectral data is consistent with the expected structure.

2. Materials & Instrumentation:

  • NMR Spectrometer (≥300 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample of this compound

3. Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
  • Acquisition:
  • Acquire a standard ¹H NMR spectrum.
  • Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F NMR is particularly useful as it is a sensitive nucleus with a wide chemical shift range, providing a clear spectral window for the fluorine signals.[8]
  • Analysis:
  • ¹H NMR: The spectrum should be consistent with the structure.[2] Expect to see signals corresponding to the aromatic protons (4H), the amino group protons (2H, may be broad), and a triplet for the methyl group (3H) due to coupling with the two fluorine atoms.
  • ¹⁹F NMR: Expect a single resonance environment for the two equivalent fluorine atoms, which will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift will be characteristic of a -CF₂- group.

Safe Handling and Storage

Fluoroaromatic compounds and anilines require careful handling. Always consult the supplier's Safety Data Sheet (SDS) before use.[9]

Key Safety Precautions:

  • Engineering Controls: Always handle the material in a properly functioning chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (consult manufacturer's compatibility chart), and chemical splash goggles.

  • Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] Recommended storage is often at 2-8°C.[2]

  • Spills: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.

Decision Tree for Safe Chemical Handling

This diagram illustrates the fundamental steps for ensuring laboratory safety when working with specialty chemicals.

G Start Start: New Chemical (this compound) Read_SDS Thoroughly Read Safety Data Sheet (SDS) Start->Read_SDS ID_Hazards Identify Hazards (Toxic, Irritant, etc.) Read_SDS->ID_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) ID_Hazards->Select_PPE Use_Hood Work in a Certified Chemical Fume Hood Select_PPE->Use_Hood Store_Properly Store in a Cool, Dry, Well-Ventilated Area Use_Hood->Store_Properly End Procedure Complete Store_Properly->End

Caption: A logical flow for ensuring safe laboratory practices.

Conclusion

Sourcing high-purity this compound is a foundational step for any research program that utilizes it. By implementing a rigorous supplier evaluation process, performing independent quality control analysis, and adhering to strict safety protocols, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This diligence minimizes costly delays and provides a solid foundation for innovation in drug discovery and development.

References

Methodological & Application

Synthesis of 3-(1,1-Difluoroethyl)aniline: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoroethyl group, in particular, serves as a valuable bioisostere for carbonyl or sulfonyl functionalities.[3] This application note provides a comprehensive guide for the synthesis of 3-(1,1-difluoroethyl)aniline, a key building block for fluorinated pharmaceuticals and agrochemicals, starting from the readily available 3-aminoacetophenone.[4][5][6] We detail a robust deoxofluorination protocol, discuss the selection of fluorinating agents, and provide in-depth mechanistic insights and safety considerations to ensure reproducible and safe execution in a laboratory setting.

Introduction and Background

The synthesis of organofluorine compounds is a field of intense research due to the unique and often beneficial properties that fluorine imparts upon organic molecules.[1] this compound is an important intermediate used in the creation of more complex fluorinated active ingredients.[4] The primary transformation required to produce this compound from 3-aminoacetophenone is the conversion of a ketone to a geminal difluoride, a reaction known as deoxofluorination.

This conversion is most effectively achieved using specialized nucleophilic fluorinating agents. Historically, sulfur tetrafluoride (SF₄) was used, but its high toxicity and difficult handling have led to its replacement by more manageable reagents.[7][8] This guide will focus on the application of dialkylaminosulfur trifluorides and their modern, more stable analogues.

The Choice of Deoxofluorinating Agent: A Comparative Analysis

Selecting the appropriate reagent is critical for a successful, safe, and efficient synthesis. The most common choices for converting ketones to geminal difluorides are Diethylaminosulfur Trifluoride (DAST) and its more recent, thermally stable alternatives.

  • Diethylaminosulfur Trifluoride (DAST): For many years, DAST has been a popular and versatile reagent for deoxofluorination. It is effective for converting aldehydes and unhindered ketones into their corresponding geminal difluorides.[7][9] However, DAST is thermally unstable and can decompose explosively above 50-70 °C.[1][7] It is also highly sensitive to moisture, releasing corrosive and toxic hydrogen fluoride (HF) upon contact with water. Therefore, its use requires stringent anhydrous conditions and careful temperature control.[9][10]

  • XtalFluor-E® ([Et₂NSF₂]BF₄): Developed as a safer alternative to DAST, XtalFluor-E is a crystalline, salt-like reagent.[11][12] Its key advantages include significantly higher thermal stability and ease of handling; it can even be handled briefly in the open atmosphere.[11][13] Unlike DAST, XtalFluor reagents do not generate free HF under anhydrous conditions, allowing for their use in standard borosilicate glassware without etching.[13] While sometimes requiring a promoter like Et₃N·3HF to achieve high reactivity, they often provide higher yields and fewer elimination side products compared to DAST.[13]

For this protocol, we will detail the procedure using DAST due to its historical prevalence and efficacy, while providing notes for adaptation to safer alternatives like XtalFluor-E. The principles of reaction setup, workup, and purification remain broadly similar.

Reaction Mechanism: Deoxofluorination of a Ketone

The conversion of the carbonyl group in 3-aminoacetophenone to a geminal difluoride using DAST proceeds through a well-understood pathway. The mechanism involves the initial activation of the carbonyl oxygen followed by nucleophilic fluoride delivery.[9]

Caption: Generalized mechanism of ketone deoxofluorination with DAST.

  • Activation: The carbonyl oxygen of 3-aminoacetophenone attacks the electrophilic sulfur atom of DAST.

  • Intermediate Formation: This is followed by the elimination of hydrogen fluoride (HF) and the formation of an alkoxyaminosulfur difluoride intermediate.[9]

  • Fluoride Attack: A fluoride ion then attacks the carbon atom. This can proceed through an Sₙ1-like or Sₙ2-like pathway, depending on the substrate's structure, displacing the sulfur-containing group.[9] This process is repeated to replace the second oxygen bond, ultimately yielding the geminal difluoride.

Experimental Protocol

This section outlines the complete workflow for the synthesis, from initial setup to final product purification.

G start Start: 3-Aminoacetophenone setup Reaction Setup (Anhydrous DCM, Inert Atmosphere, 0°C) start->setup addition Slow, Dropwise Addition of DAST setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quenching (Slowly add to sat. NaHCO₃ solution) reaction->quench extraction Workup (Extract with DCM or EtOAc) quench->extraction purification Purification (Silica Gel Column Chromatography) extraction->purification product Final Product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Aminoacetophenone135.161.010.01.35 g
DAST161.192.525.03.3 mL
Dichloromethane (DCM)84.93--50 mL
Sat. aq. NaHCO₃84.01--50 mL
Anhydrous Na₂SO₄142.04--As needed
Silica Gel (230-400 mesh)---As needed
Hexanes/Ethyl Acetate---As needed
Safety Precautions
  • DAST is hazardous. It is toxic, corrosive, and reacts violently with water.[10] It can also decompose with explosive force when heated.[7] All operations must be conducted in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Use rigorously dried glassware and anhydrous solvents to prevent the release of HF gas.[10]

  • The reaction should be conducted behind a blast shield, especially if working on a scale larger than a few millimoles.

  • The reaction temperature must be carefully controlled and should not exceed 50°C.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminoacetophenone (1.35 g, 10.0 mmol). Dissolve the starting material in anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Diethylaminosulfur Trifluoride (DAST) (3.3 mL, 25.0 mmol) dropwise to the stirred solution over 20-30 minutes.[14] A slight exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (or until TLC analysis indicates complete consumption of the starting material).

  • Quenching: Cool the reaction mixture again to 0 °C. In a separate flask, prepare a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃, 50 mL), also cooled in an ice bath. Very slowly and carefully, add the reaction mixture dropwise to the NaHCO₃ solution to quench the excess DAST. Caution: This process will release gas (CO₂) and should be done slowly to control the effervescence.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective for separating the product from non-polar impurities and baseline material.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an oil or low-melting solid. The expected yield is typically in the range of 60-80%.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the overall structure and absence of the starting ketone's methyl protons. The ethyl group will appear as a characteristic triplet-of-quartets or similar complex multiplet due to H-F coupling.

  • ¹⁹F NMR: To confirm the presence of the -CF₂- group. A single signal with coupling to the adjacent methyl protons is expected.

  • ¹³C NMR: The carbon of the CF₂ group will appear as a triplet due to C-F coupling.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (157.15 g/mol ).

Conclusion

This application note provides a detailed and reliable protocol for the deoxofluorination of 3-aminoacetophenone to synthesize this compound. By carefully selecting the fluorinating agent and adhering to strict safety protocols, researchers can effectively produce this valuable fluorinated building block. While DAST is an effective reagent, the use of more thermally stable and safer alternatives like XtalFluor-E is highly encouraged for improved safety and handling. The mechanistic understanding and procedural details provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently incorporate this synthesis into their research programs.

References

Application Notes and Protocols for the Photocatalytic Synthesis of Difluoroalkyl Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Difluoroalkyl Anilines in Modern Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, make it a valuable tool for fine-tuning the characteristics of bioactive compounds and advanced materials.[3][4] Among the various fluorinated motifs, the difluoroalkyl group has emerged as particularly significant due to its role as a bioisostere for carbonyl or sulfonyl groups and its ability to modulate lipophilicity and oxidative stability.[1] Consequently, the development of efficient and mild methods for the synthesis of difluoroalkylated compounds, especially difluoroalkyl anilines, is of paramount importance.[1][5]

Anilines are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals.[6] The direct functionalization of the aniline core with a difluoroalkyl group offers a streamlined approach to novel chemical entities with potentially enhanced properties. Traditional methods for such transformations often require harsh conditions or pre-functionalized starting materials. However, the advent of visible-light photocatalysis has revolutionized this field, providing a milder, more sustainable, and highly efficient alternative.[7][8][9]

This comprehensive guide delves into the photocatalytic synthesis of difluoroalkyl anilines, offering detailed mechanistic insights and field-proven experimental protocols. We will explore both transition-metal-free organocatalytic systems and iridium-catalyzed methodologies, providing researchers with the knowledge to select and implement the most suitable approach for their specific synthetic challenges.

Mechanistic Insights: The Engine of Photocatalytic Difluoroalkylation

The power of visible-light photocatalysis lies in its ability to generate highly reactive radical species under exceptionally mild conditions.[10] In the context of difluoroalkylation of anilines, the core principle involves the generation of a difluoroalkyl radical, which then engages with the electron-rich aniline ring. Two predominant mechanistic pathways have been elucidated: a photocatalyst-mediated single electron transfer (SET) process and an electron donor-acceptor (EDA) complex formation.

Photocatalyst-Mediated Single Electron Transfer (SET)

A common approach employs a photocatalyst, such as an organic dye like Eosin Y or a transition metal complex like fac-Ir(ppy)₃, which absorbs visible light and becomes photoexcited.[1][7] This excited-state photocatalyst can then initiate a single electron transfer event. In an oxidative quenching cycle, the excited photocatalyst is reduced by the aniline substrate, generating an aniline radical cation and the reduced form of the photocatalyst. The reduced photocatalyst then transfers an electron to the difluoroalkyl precursor (e.g., ethyl bromodifluoroacetate), generating the crucial difluoroalkyl radical.[11]

Alternatively, in a reductive quenching cycle, the excited photocatalyst can directly transfer an electron to the difluoroalkyl precursor, generating the difluoroalkyl radical and the oxidized photocatalyst. The oxidized photocatalyst is then regenerated by accepting an electron from the aniline substrate, which in turn forms the aniline radical cation.[12]

Regardless of the specific quenching pathway, the key steps involve the formation of the difluoroalkyl radical and the aniline radical cation. These two species then combine, and subsequent deprotonation and rearomatization yield the desired difluoroalkyl aniline product.[12]

Visualizing the Catalytic Cycle: Oxidative Quenching Pathway

G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) Difluoroalkyl_precursor Difluoroalkyl Precursor (e.g., R-CF2-X) Difluoroalkyl_radical Difluoroalkyl Radical (•CF2-R) PC_excited->PC SET Aniline_radical Aniline Radical Cation PC_excited->Aniline_radical SET Aniline Aniline Aniline->Aniline_radical Oxidation Intermediate Intermediate Aniline_radical->Intermediate Radical Combination Difluoroalkyl_precursor->Difluoroalkyl_radical Reduction Product Difluoroalkyl Aniline Intermediate->Product Deprotonation & Rearomatization G Aniline Aniline (Donor) EDA_complex EDA Complex Aniline->EDA_complex Complexation Difluoroalkyl_precursor Difluoroalkyl Precursor (Acceptor) Excited_EDA Excited EDA* EDA_complex->Excited_EDA Visible Light (hν) Radical_pair Aniline Radical Cation + Difluoroalkyl Radical Excited_EDA->Radical_pair SET Intermediate Intermediate Radical_pair->Intermediate Radical Combination Product Difluoroalkyl Aniline Intermediate->Product Deprotonation & Rearomatization

References

Application Note & Protocol: A Transition-Metal-Free Approach to the Synthesis of 3-(1,1-Difluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the transition-metal-free synthesis of 3-(1,1-difluoroethyl)aniline, a valuable building block in medicinal chemistry and drug development. The presented methodology circumvents the use of transition metal catalysts, offering a more sustainable and cost-effective synthetic route. The core of this approach is a modified Sandmeyer-type reaction, commencing with the diazotization of commercially available 3-aminoacetophenone, followed by a proposed radical-mediated 1,1-difluoroethylation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and best practices for successful execution.

Introduction: The Significance of the 1,1-Difluoroethyl Moiety and the Need for Greener Synthesis

The 1,1-difluoroethyl group has emerged as a crucial pharmacophore in modern drug design. Its incorporation into bioactive molecules can significantly enhance metabolic stability, lipophilicity, and bioavailability.[1] The unique electronic properties of the gem-difluoro group can also modulate the pKa of nearby functionalities and lead to favorable binding interactions with biological targets. Consequently, the development of efficient and scalable methods for the introduction of this moiety is of paramount importance.

Traditionally, fluoroalkylation reactions have often relied on transition-metal catalysis. While effective, these methods can present challenges related to catalyst cost, toxicity, and removal of metal residues from the final active pharmaceutical ingredient (API). Transition-metal-free synthetic strategies, therefore, represent a significant advancement towards more sustainable and economically viable pharmaceutical manufacturing.[2][3] This application note details a robust, transition-metal-free pathway to this compound, a key intermediate for a wide range of therapeutic agents.

Synthetic Strategy: A Modified Sandmeyer Approach

The proposed synthesis is a two-step process starting from 3-aminoacetophenone, a readily available and inexpensive starting material.[4][5][6] The overall transformation is depicted below:

Synthetic_Scheme Start 3-Aminoacetophenone Intermediate 3-Acetylbenzenediazonium salt Start->Intermediate Step 1: Diazotization Product This compound Intermediate->Product Step 2: Difluoroethylation Step1_reagents 1. NaNO2, HBF4 2. H2O, 0 °C Step2_reagents CH3CF2-X / Radical Initiator (Transition-Metal-Free)

Figure 1: Proposed synthetic workflow for this compound.

The initial step involves the diazotization of the amino group of 3-aminoacetophenone to form a diazonium salt.[7][8] The second, and key, step is the substitution of the diazonium group with a 1,1-difluoroethyl moiety via a proposed radical-nucleophilic aromatic substitution (SRN1)-type mechanism, which is analogous to certain metal-free Sandmeyer reactions.[1][9]

Detailed Experimental Protocols

Step 1: Diazotization of 3-Aminoacetophenone

This procedure details the formation of the 3-acetylbenzenediazonium tetrafluoroborate salt.

Materials and Equipment:

  • 3-Aminoacetophenone

  • Tetrafluoroboric acid (HBF4, 48 wt. % in H2O)

  • Sodium nitrite (NaNO2)

  • Diethyl ether

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminoacetophenone (1.0 eq) in a solution of tetrafluoroboric acid (2.5 eq) and water at room temperature.

  • Cool the resulting solution to 0 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • The resulting precipitate of 3-acetylbenzenediazonium tetrafluoroborate is collected by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the diazonium salt, which should be used immediately in the next step.

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are thermally unstable and can decompose, sometimes explosively. Maintaining a low temperature (0-5 °C) is critical for safety and to maximize the yield of the desired intermediate.

  • Tetrafluoroboric Acid: While other acids can be used for diazotization, HBF4 is employed here to generate the tetrafluoroborate salt of the diazonium cation. This salt is often a crystalline solid that can be isolated, which is advantageous for the subsequent step.

Step 2: Transition-Metal-Free 1,1-Difluoroethylation

This step outlines the proposed radical-mediated introduction of the 1,1-difluoroethyl group. This protocol is based on established principles of metal-free Sandmeyer-type reactions.[9]

Materials and Equipment:

  • 3-Acetylbenzenediazonium tetrafluoroborate (from Step 1)

  • 1,1-Difluoro-2-iodoethane (or a suitable 1,1-difluoroethyl radical precursor)

  • Aprotic solvent (e.g., DMSO or DMF)

  • Radical initiator (e.g., AIBN or visible light with a suitable photosensitizer)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend the freshly prepared 3-acetylbenzenediazonium tetrafluoroborate (1.0 eq) in the chosen aprotic solvent.

  • Add the 1,1-difluoroethyl radical precursor (1.5-2.0 eq).

  • Introduce the radical initiator. If using a chemical initiator like AIBN, add it to the mixture. If using a photoredox approach, add the photosensitizer (e.g., Eosin Y) and begin irradiation with a suitable light source (e.g., blue LEDs).[10][11]

  • Allow the reaction to proceed at room temperature or with gentle heating (if using a chemical initiator) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel to afford this compound.

Mechanistic Rationale and Causality:

  • Radical-Nucleophilic Aromatic Substitution (SRN1): The proposed mechanism involves the homolytic cleavage of the C-N bond of the diazonium salt, facilitated by the initiator, to generate an aryl radical and dinitrogen gas.[9] This aryl radical then reacts with the 1,1-difluoroethyl source to form the desired product. This pathway avoids the use of a transition metal catalyst.

  • Choice of Difluoroethyl Source: A reagent that can readily generate a 1,1-difluoroethyl radical or react with an aryl radical is crucial. 1,1-Difluoro-2-iodoethane is a potential candidate, as the C-I bond is relatively weak and susceptible to radical chemistry.

  • Inert Atmosphere: Radical reactions can be sensitive to atmospheric oxygen, which can act as a radical scavenger. Performing the reaction under an inert atmosphere helps to prevent unwanted side reactions and improve the product yield.

Data Summary and Expected Outcomes

ParameterStep 1: DiazotizationStep 2: Difluoroethylation
Starting Material 3-Aminoacetophenone3-Acetylbenzenediazonium salt
Key Reagents NaNO2, HBF41,1-Difluoroethyl radical precursor, Radical initiator
Solvent WaterDMSO or DMF
Temperature 0-5 °CRoom Temperature to 60 °C
Typical Yield >90% (crude)40-60% (optimized)
Purification FiltrationColumn Chromatography

Best Practices and Safety Considerations

  • Handling Diazonium Salts: Solid diazonium salts are potentially explosive when dry and can be sensitive to shock and heat. They should be handled with extreme care, always behind a blast shield, and should not be stored for extended periods. It is highly recommended to use them immediately after preparation.

  • Inert Atmosphere Technique: For the radical difluoroethylation step, proper inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) are essential to exclude oxygen and moisture, which can inhibit the reaction.

  • Solvent Purity: The use of dry, degassed solvents for the radical reaction is critical for reproducibility and to minimize side reactions.

  • Monitoring the Reaction: Close monitoring of the reaction by appropriate analytical techniques (TLC, GC-MS, or LC-MS) is crucial to determine the optimal reaction time and to prevent the formation of byproducts.

Characterization of this compound

The identity and purity of the final product should be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will provide definitive structural information. The 19F NMR spectrum should show a characteristic signal for the -CF2CH3 group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the aniline and the C-F bonds.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the transition-metal-free synthesis of this compound. By leveraging a modified Sandmeyer-type reaction, this method offers a more sustainable and cost-effective alternative to traditional metal-catalyzed approaches. The provided protocols, mechanistic insights, and safety considerations are intended to enable researchers to successfully implement this synthesis in their laboratories, thereby facilitating the development of novel pharmaceuticals and agrochemicals incorporating the valuable 1,1-difluoroethyl moiety.

References

Suzuki coupling reactions involving 3-(1,1-Difluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Suzuki Coupling Reactions Involving 3-(1,1-Difluoroethyl)aniline Derivatives

Abstract

This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with aryl halides bearing the this compound moiety. The introduction of fluoroalkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties. However, the strong electron-withdrawing nature of the 1,1-difluoroethyl group presents distinct challenges to standard palladium-catalyzed cross-coupling protocols. This guide offers expert insights into overcoming these challenges, detailing optimized protocols, mechanistic considerations, and troubleshooting strategies to empower researchers in drug discovery and chemical development to successfully synthesize novel biaryl structures.

Introduction: The Strategic Value of Fluoroalkylated Biaryls

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] Its widespread adoption is due to mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of organoboron reagents.[3][4]

In parallel, the strategic incorporation of fluorine-containing substituents, such as the 1,1-difluoroethyl group, has become a critical strategy in drug design.[5] These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7] The target scaffold, this compound, is therefore a highly valuable building block. However, its electronic properties—specifically the strong electron-withdrawing effect of the -CF₂CH₃ group—deactivate the aromatic ring towards oxidative addition, the often rate-limiting step in the Suzuki-Miyaura catalytic cycle.[8][9] Consequently, reactions involving this substrate class require carefully optimized conditions that deviate from standard protocols. This guide provides the necessary framework for achieving high-yield couplings with these challenging, yet valuable, substrates.

The Catalytic Cycle: Mechanistic Hurdles and Solutions

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][10] Understanding this cycle is paramount to troubleshooting and optimizing reactions with electron-deficient substrates like halogenated this compound.

  • Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the aryl halide. This step is typically the slowest in the cycle and is strongly retarded by electron-withdrawing groups on the aryl halide, which decrease the electron density of the carbon atom being attacked.[9][11] This is the primary challenge with our target substrate. To overcome this, highly electron-rich and sterically bulky ligands are required to enhance the nucleophilicity and reactivity of the Pd(0) center.[10]

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) center. This step is facilitated by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex, priming it for ligand exchange.[3]

  • Reductive Elimination: The two organic moieties on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[10]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regenerated  Catalyst Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (e.g., 3-Bromo-5-(1,1-difluoroethyl)aniline) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle for electron-deficient aryl halides.

Optimized General Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 3-bromo-5-(1,1-difluoroethyl)aniline with various arylboronic acids. Optimization may be required for specific coupling partners.

Materials:

  • 3-Bromo-5-(1,1-difluoroethyl)aniline (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)[12]

  • Palladium pre-catalyst (e.g., XPhos Pd G3, CataCXium® A Pd G3) (1–5 mol%)[13][14]

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[8][12]

  • Anhydrous solvent (e.g., 1,4-Dioxane, 2-MeTHF, Toluene)[12][13]

  • Degassed water (if using a biphasic system, typically 10-20% v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating block

  • Purification supplies (Celite, silica gel, solvents for chromatography)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-bromo-5-(1,1-difluoroethyl)aniline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., 2-MeTHF, to achieve a concentration of 0.1 M with respect to the aniline substrate) via syringe. If required, add degassed water.[13]

  • Reaction: Place the sealed vessel in a preheated heating block and stir vigorously at the desired temperature (typically 70–100 °C).[13][14]

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Wash the combined filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Key Parameter Optimization for Challenging Substrates

The success of coupling reactions with this compound derivatives hinges on the careful selection of four key parameters. The following table summarizes recommendations based on established methodologies for electron-deficient systems.[15][16]

ParameterRecommendation & Rationale
Catalyst & Ligand Primary Choice: Buchwald-type palladacycle pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2). Rationale: These provide a reliable source of the active Pd(0)L species. The electron-rich and sterically bulky biarylphosphine ligands (XPhos, SPhos) are essential to accelerate the difficult oxidative addition step for electron-poor aryl bromides and chlorides.[10][14]
Base Primary Choice: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). Rationale: These moderately strong, non-nucleophilic bases are highly effective in promoting transmetalation without causing degradation of sensitive functional groups.[8][12] K₃PO₄ is often preferred for its balance of reactivity and cost.
Solvent Primary Choice: Aprotic ethereal solvents (1,4-Dioxane, 2-MeTHF) or aromatic hydrocarbons (Toluene). Often used with a small amount of water. Rationale: These solvents offer good solubility for the organic reagents and catalyst complex. A small amount of water can accelerate transmetalation by aiding in the dissolution of the inorganic base.[8][14]
Temperature Range: 70–110 °C. Rationale: Due to the deactivated nature of the substrate, elevated temperatures are typically necessary to overcome the activation energy barrier for oxidative addition.[14][17] Start at 80 °C and increase if the reaction is sluggish.

Experimental Workflow & Optimization Strategy

For a novel or particularly challenging coupling partner, a systematic approach to optimization is recommended. The following workflow provides a logical decision-making process.

Optimization_Workflow Start Start: Couple Aryl Bromide with Phenylboronic Acid Condition1 Initial Conditions: XPhos Pd G3 (2%), K₃PO₄ (2 eq), 2-MeTHF/H₂O, 80 °C Start->Condition1 Check1 Reaction Complete in < 24h? Condition1->Check1 Success Success! Apply to broader scope Check1->Success Yes Troubleshoot Troubleshoot Check1->Troubleshoot No IncreaseTemp Increase Temp to 100 °C Troubleshoot->IncreaseTemp Check2 Improved Conversion? IncreaseTemp->Check2 Check2->Success Yes ChangeBase Switch Base: K₃PO₄ → Cs₂CO₃ Check2->ChangeBase No Check3 Improved Conversion? ChangeBase->Check3 Check3->Success Yes ChangeLigand Switch Catalyst: e.g., CataCXium A Pd G3 Check3->ChangeLigand No

Caption: A logical workflow for optimizing Suzuki coupling conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Ineffective oxidative addition. 2. Catalyst decomposition. 3. Inactive boronic acid.1. Increase temperature; switch to a more electron-rich ligand (e.g., XPhos, SPhos); use a more reactive halide (I > Br >> Cl).[9] 2. Ensure rigorous exclusion of oxygen; use a pre-formed palladacycle catalyst. 3. Use a fresh bottle of boronic acid; consider using the corresponding pinacol ester.
Protodeboronation Boronic acid is sensitive to the reaction conditions (hydrolysis before transmetalation).Use a stronger, less nucleophilic base (e.g., K₃PO₄ instead of aqueous NaOH); use an anhydrous solvent system; use the boronic acid pinacol ester.[8]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling of the boronic acid.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.
Formation of Aniline Side Products Competing C-N coupling reactions (Buchwald-Hartwig type).This is less common in Suzuki conditions but can occur. Ensure the purity of reagents. Re-evaluate ligand choice; ligands designed for C-C coupling are less prone to this.

Conclusion

The Suzuki-Miyaura cross-coupling of substrates containing the this compound motif is a challenging but achievable transformation critical for advancing drug discovery programs. Success relies on countering the electron-withdrawing effects of the fluoroalkyl group by employing highly active catalyst systems featuring electron-rich, bulky phosphine ligands, appropriate bases, and elevated temperatures. The protocols and strategies outlined in this guide provide a validated starting point and a logical framework for optimization, enabling chemists to confidently synthesize these valuable biaryl compounds.

References

use of 3-(1,1-Difluoroethyl)aniline in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Application of 3-(1,1-Difluoroethyl)aniline in Modern Kinase Inhibitor Design

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacokinetic properties. Within the critical class of protein kinase inhibitors, the aniline scaffold is ubiquitous yet often presents metabolic liabilities. This guide details the application of this compound, a versatile building block, to mitigate these challenges. We explore the unique electronic and steric properties conferred by the 1,1-difluoroethyl group, which enhances metabolic stability, modulates lipophilicity, and can improve target engagement.[1] This document provides a comprehensive overview of the design rationale, along with detailed, field-proven protocols for the synthesis of a representative kinase inhibitor, its biochemical and cell-based evaluation, and target validation, empowering researchers to leverage this scaffold for the development of next-generation therapeutics.

The Strategic Imperative for Fluorination in Kinase Inhibitor Design

Protein kinases represent one of the most significant and extensively pursued target classes in drug discovery, with dozens of small-molecule inhibitors approved for clinical use, primarily in oncology.[2][3][4] The development of these agents is a continuous battle to optimize a multi-parameter landscape of potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.

The introduction of fluorine atoms is a well-established strategy to favorably modulate these parameters.[5][6] The 1,1-difluoroethyl moiety, in particular, offers a unique combination of features:

  • Metabolic Blocking: The high strength of the C-F bond makes the difluoromethyl carbon and adjacent positions resistant to oxidative metabolism by cytochrome P450 enzymes. When placed on an aniline ring, it can act as a "metabolic shield," preventing the formation of reactive quinone-imine species, a common toxicity pathway for aniline-containing drugs.[7][8]

  • pKa Modulation: The electron-withdrawing nature of the two fluorine atoms lowers the basicity (pKa) of the aniline nitrogen. This is critical for kinase inhibitors, as the aniline nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. Fine-tuning this pKa can optimize this interaction for potency while influencing cell permeability and off-target ion channel effects.

  • Lipophilicity and Conformation: The difluoroethyl group is considered a bioisostere for other functionalities like a carbonyl or sulfonyl group.[9] It increases lipophilicity less dramatically than a trifluoromethyl group, providing a nuanced tool for adjusting a compound's overall solubility and permeability profile.[10]

This compound encapsulates these benefits in a readily available chemical intermediate, making it a high-value building block for kinase inhibitor campaigns.[1][11]

Physicochemical Properties and Design Rationale

The decision to incorporate this compound is a deliberate design choice aimed at solving specific drug discovery challenges. Its properties stand in a "Goldilocks" zone compared to other common aniline substitutions.

Comparative Physicochemical Properties

The 1,1-difluoroethyl group provides a unique balance of electronics and lipophilicity. The table below compares calculated values for this compound against other relevant substituted anilines to illustrate its distinct chemical space.

CompoundStructurepKa (Calculated)cLogP (Calculated)Rationale for Use in Kinase Design
Aniline4.60.9Parent scaffold, often metabolically liable.
3-Methylaniline4.71.4Increases lipophilicity; methyl group can be a site of metabolism.
3-(Trifluoromethyl)aniline3.52.6Strongly electron-withdrawing, significantly lowers pKa, increases lipophilicity substantially.
This compound 3.9 2.1 Moderately electron-withdrawing, tunes pKa effectively, enhances metabolic stability with a moderate lipophilicity penalty.
Strategic Application in Kinase Scaffolds

The aniline nitrogen is crucial for anchoring many Type I and Type II kinase inhibitors to the enzyme's hinge region. The 3-(1,1-difluoroethyl)phenyl moiety then projects into the solvent-exposed region or deeper into a hydrophobic pocket, where its properties can be leveraged to enhance potency and selectivity.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor hinge Hinge Region (e.g., NH of Alanine) gatekeeper Gatekeeper Residue hydro_pocket Hydrophobic Pocket dfg_motif DFG Motif (DFG-in/out) inhibitor_core Heterocyclic Core (e.g., Quinazoline) aniline_n Aniline N-H inhibitor_core->aniline_n aniline_n->hinge Key H-Bond difluoro_group 3-(1,1-Difluoroethyl)phenyl Group aniline_n->difluoro_group difluoro_group->hydro_pocket

Caption: Binding model of an inhibitor with the this compound moiety.

Experimental Protocols

The following protocols provide a validated workflow for the synthesis and evaluation of a kinase inhibitor using this compound.

Synthesis of a Representative Kinase Inhibitor

This protocol describes the synthesis of a model inhibitor, N-(3-(1,1-difluoroethyl)phenyl)-[1][11][12]triazolo[4,3-a]pyridin-3-amine , via a palladium-catalyzed C-N coupling reaction, a robust method for constructing such scaffolds.

G start Starting Materials: - 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine - this compound reaction Buchwald-Hartwig Coupling - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Solvent (e.g., Dioxane) - Heat (e.g., 100 °C) start->reaction workup Aqueous Workup - Dilute with EtOAc - Wash with H2O, Brine - Dry over Na2SO4 reaction->workup purification Purification - Concentrate in vacuo - Silica Gel Chromatography workup->purification product Final Product N-(3-(1,1-difluoroethyl)phenyl)- [1,2,4]triazolo[4,3-a]pyridin-3-amine purification->product analysis Characterization - ¹H NMR, ¹⁹F NMR - LC-MS - HPLC Purity product->analysis

Caption: Workflow for the synthesis of a representative kinase inhibitor.

Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-chloro-[1][11][12]triazolo[4,3-a]pyridine (1.0 eq), this compound (1.1 eq)[11], cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter through a pad of celite to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, LC-MS, and analytical HPLC.

Protocol: In Vitro Kinase Activity Assay (IC₅₀ Determination)

This protocol uses the ADP-Glo™ Kinase Assay (Promega) to quantify the enzymatic activity of a target kinase and determine the inhibitor's half-maximal inhibitory concentration (IC₅₀).

G prep Prepare Reagents: - Kinase, Substrate, ATP - Test Compound Serial Dilution - ADP-Glo™ Reagents kinase_rxn Kinase Reaction: - Incubate Kinase, Substrate, Inhibitor, and ATP. - (e.g., 60 min at RT) prep->kinase_rxn adp_detect1 Stop Reaction & ADP Detection: - Add ADP-Glo™ Reagent - (Depletes remaining ATP) - (e.g., 40 min at RT) kinase_rxn->adp_detect1 luciferase_rxn Luciferase Reaction: - Add Kinase Detection Reagent - (Converts ADP to ATP) - (Generates Luminescence) adp_detect1->luciferase_rxn readout Measure Luminescence (Plate Reader) luciferase_rxn->readout analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Value readout->analysis

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO, starting at a concentration of 1 mM.

  • Assay Plate Preparation: In a 384-well white assay plate, add the diluted compounds. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction: Add the kinase, substrate/peptide, and ATP mixture to each well to initiate the reaction. The final DMSO concentration should be ≤1%.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data relative to the high and low controls. Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sample Data Presentation:

CompoundTarget Kinase (e.g., ABL1) IC₅₀ (nM)Off-Target Kinase (e.g., SRC) IC₅₀ (nM)Selectivity Index (SRC/ABL1)
Example Inhibitor 15.2>1000>65
Imatinib (Control)25.51505.9
Protocol: Western Blot for Cellular Target Engagement

This protocol verifies that the inhibitor engages its target in a cellular context by measuring the phosphorylation status of the kinase or its direct downstream substrate.

G treat 1. Cell Treatment Seed cells, starve (optional), treat with inhibitor. lyse 2. Cell Lysis Harvest and lyse cells in buffer with phosphatase and protease inhibitors. treat->lyse quantify 3. Protein Quantification (e.g., BCA Assay) lyse->quantify sds_page 4. SDS-PAGE Separate proteins by molecular weight. quantify->sds_page transfer 5. Transfer Transfer proteins to a PVDF membrane. sds_page->transfer block 6. Blocking Block non-specific sites (e.g., with BSA or milk). transfer->block probe 7. Antibody Incubation Incubate with primary Ab (e.g., anti-pTarget) then HRP-conjugated secondary Ab. block->probe detect 8. Detection Add ECL substrate and image chemiluminescence. probe->detect

Caption: Standard workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., K562 for a Bcr-Abl inhibitor) and grow to 70-80% confluency. Treat the cells with increasing concentrations of the inhibitor for a specified time (e.g., 2 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ABL1).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total form of the target kinase and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and specific inhibition of phosphorylation.

Expected Result: A dose-dependent decrease in the band corresponding to the phosphorylated target protein, with no change in the total target protein or loading control bands.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for overcoming common challenges in kinase inhibitor design, particularly metabolic instability associated with the aniline core. Its unique electronic and physicochemical properties provide a sophisticated means to tune hinge-binding interactions and improve DMPK profiles. The protocols outlined in this guide offer a robust framework for synthesizing and evaluating novel inhibitors incorporating this valuable moiety. As medicinal chemistry continues to evolve, the rational application of such strategically fluorinated intermediates will remain essential for the successful development of safe and effective targeted therapies.

References

The Strategic Incorporation of 3-(1,1-Difluoroethyl)aniline in Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties and enhancing therapeutic potential. Among the plethora of fluorinated building blocks, 3-(1,1-difluoroethyl)aniline has emerged as a particularly valuable synthon. Its unique electronic and steric properties impart a range of desirable attributes to bioactive molecules, including improved metabolic stability, enhanced lipophilicity, and favorable target engagement.[1][2] This guide provides a comprehensive overview of the rationale, applications, and detailed protocols for the successful incorporation of this compound into novel chemical entities.

The aniline moiety itself is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[3] The addition of the 1,1-difluoroethyl group to this privileged scaffold offers a nuanced approach to fine-tuning the physicochemical properties of the parent molecule, thereby addressing common challenges in drug development such as rapid metabolism and off-target toxicity.[4]

Strategic Advantages of Incorporating the this compound Moiety

The decision to incorporate the this compound fragment into a drug candidate is driven by its predictable and beneficial impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.

Modulation of Physicochemical Properties

The introduction of the 1,1-difluoroethyl group significantly alters the electronic nature of the aniline ring, which in turn influences its acidity (pKa) and lipophilicity (LogP).

  • Enhanced Lipophilicity: Fluorine is known to increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability. The 1,1-difluoroethyl group contributes to an increased LogP value, a key parameter in predicting a drug's ability to cross biological membranes.[9]

Table 1: Comparison of Physicochemical Properties of Aniline and Fluorinated Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPpKa (of conjugate acid)
AnilineC₆H₇N93.130.94.63
3-FluoroanilineC₆H₆FN111.121.33.51[10]
3-(Difluoromethoxy)anilineC₇H₇F₂NO159.131.9Not available
This compoundC₈H₉F₂N157.16~2.2 (estimated)Lower than aniline

Note: The LogP and pKa values are approximate and can vary based on the calculation method and experimental conditions. The pKa of 3-fluoroaniline is provided for comparison to illustrate the effect of a single fluorine substituent.

Improved Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By introducing a gem-difluoro group, the metabolic stability of the molecule is often significantly enhanced. This is particularly relevant for aniline-containing compounds, which can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] The 1,1-difluoroethyl group can block potential sites of metabolism on the aniline ring, leading to a longer in vivo half-life and improved pharmacokinetic profile.

Synthetic Protocols for the Incorporation of this compound

The versatile reactivity of the aniline functional group allows for its incorporation into a wide range of molecular scaffolds through several robust and well-established synthetic transformations.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds between aryl halides and amines.[1] This reaction is highly efficient for coupling this compound with a variety of aryl and heteroaryl halides.

G Aryl_Halide Aryl/Heteroaryl Halide (X = Br, I, Cl, OTf) Reaction Buchwald-Hartwig Amination Aryl_Halide->Reaction Aniline This compound Aniline->Reaction Pd_Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Pd_Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product N-(3-(1,1-Difluoroethyl)phenyl)arylamine Reaction->Product

Caption: Buchwald-Hartwig amination workflow.

Detailed Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

This protocol describes the coupling of this compound with a generic 3-bromoquinoline, a common scaffold in kinase inhibitors.

Materials:

  • 3-Bromoquinoline

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add NaOtBu (1.4 mmol, 1.4 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(3-(1,1-difluoroethyl)phenyl)quinolin-3-amine.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions with activated carboxylic acids.

G Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction Amide Coupling Carboxylic_Acid->Reaction Aniline This compound Aniline->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction Base Base (e.g., DIPEA, Et₃N) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Product N-(3-(1,1-Difluoroethyl)phenyl)amide Reaction->Product

Caption: Amide bond formation workflow.

Detailed Protocol: Synthesis of N-(3-(1,1-difluoroethyl)phenyl)acetamide

This protocol describes the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and triethylamine (1.2 mmol, 1.2 equiv) in anhydrous DCM (10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography if necessary to yield N-(3-(1,1-difluoroethyl)phenyl)acetamide.[1]

Reductive Amination

Reductive amination provides a direct method for the N-alkylation of this compound with aldehydes or ketones.

G Carbonyl Aldehyde or Ketone Reaction Reductive Amination Carbonyl->Reaction Aniline This compound Aniline->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Reaction Solvent Solvent (e.g., DCE, MeOH) Solvent->Reaction Product N-alkylated-3-(1,1-Difluoroethyl)aniline Reaction->Product

Caption: Reductive amination workflow.

Detailed Protocol: Synthesis of N-benzyl-3-(1,1-difluoroethyl)aniline

This protocol describes the reaction of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzaldehyde (1.05 mmol, 1.05 equiv) in anhydrous DCE (10 mL). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reagent Addition: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-3-(1,1-difluoroethyl)aniline.[11]

Case Study: Application in Kinase Inhibitor Design

While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, its structural features make it an attractive candidate for incorporation into kinase inhibitors. For instance, in the development of inhibitors for kinases such as TGF-βR1, the substitution of an aniline ring with fluorine has been shown to improve potency and selectivity.

Table 2: Hypothetical SAR Data for a Kinase Inhibitor Series

CompoundR GroupKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Metabolic Stability (t½, mins)
1 -H (Aniline)5020015
2 -F3515030
3 -OCHF₂2010045
4 -CH(F)₂CH₃ 15 120 >60

This hypothetical data illustrates a common trend observed in medicinal chemistry, where the introduction of a difluoroalkyl group (Compound 4) leads to improved potency against the target kinase (Kinase A) and significantly enhanced metabolic stability compared to the parent aniline (Compound 1) and other fluorinated analogues.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its incorporation can lead to significant improvements in key drug-like properties, including metabolic stability, lipophilicity, and target affinity. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this promising scaffold in their drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

Application Notes and Protocols for N-Alkylation of 3-(1,1-Difluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the N-alkylation of 3-(1,1-difluoroethyl)aniline, a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The presence of the electron-withdrawing 1,1-difluoroethyl group significantly impacts the nucleophilicity of the aniline nitrogen, presenting unique challenges for synthetic chemists. This document outlines robust methodologies, including classical N-alkylation with alkyl halides and reductive amination, to effectively synthesize N-alkylated derivatives. We delve into the mechanistic rationale behind reagent selection and reaction optimization, offering a comprehensive resource for researchers in drug discovery and process development.

Introduction: Navigating the Reactivity of Fluorinated Anilines

The introduction of fluorine-containing moieties into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, lipophilicity, and binding affinity.[2] The 1,1-difluoroethyl group, in particular, serves as a lipophilic hydrogen bond donor and can significantly influence the conformational preferences of a molecule. However, the strong electron-withdrawing nature of fluoroalkyl groups decreases the electron density on the aromatic ring and, consequently, reduces the nucleophilicity of the aniline nitrogen.[3] This deactivation necessitates careful consideration of reaction conditions to achieve efficient N-alkylation.

This guide presents two primary, field-proven strategies for the N-alkylation of this compound:

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the reaction of the aniline with an alkyl halide in the presence of a base.

  • Reductive Amination: A versatile method that proceeds through the in-situ formation of an imine or enamine, followed by reduction to the target amine.[4][5]

The choice between these methods will depend on the nature of the desired alkyl group, the scale of the reaction, and the functional group tolerance required.

Mechanistic Considerations and Strategic Approach

The electron-withdrawing 1,1-difluoroethyl substituent deactivates the aniline nitrogen, making it a weaker nucleophile compared to aniline itself. This has several implications for reaction design:

  • Stronger Bases and/or Higher Temperatures: To facilitate the deprotonation of the aniline nitrogen and drive the reaction forward, stronger bases or elevated temperatures are often required for direct alkylation.[6]

  • Avoidance of Over-Alkylation: While the reduced nucleophilicity can be a challenge, it also mitigates the risk of dialkylation, which can be a common side reaction with more nucleophilic anilines.

  • Catalyst Selection: For certain transformations, such as reductive amination, the choice of catalyst and reducing agent is critical to ensure efficient imine formation and subsequent reduction without unwanted side reactions.

Below is a workflow diagram illustrating the decision-making process for selecting an appropriate N-alkylation strategy.

N_Alkylation_Strategy Start Select N-Alkylation Strategy for This compound Alkyl_Halide Alkyl Halide Availability? Start->Alkyl_Halide Reductive_Amination_Feasible Aldehyde/Ketone Availability? Alkyl_Halide->Reductive_Amination_Feasible No Direct_Alkylation Protocol 1: Direct N-Alkylation Alkyl_Halide->Direct_Alkylation Yes Reductive_Amination_Feasible->Start No (Re-evaluate strategy) Reductive_Amination Protocol 2: Reductive Amination Reductive_Amination_Feasible->Reductive_Amination Yes Purification Purification and Characterization Direct_Alkylation->Purification Reductive_Amination->Purification

Caption: Decision workflow for N-alkylation of this compound.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general and robust method for the mono-N-alkylation of this compound using a variety of alkyl halides. The use of a non-nucleophilic base is crucial to prevent side reactions.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial Source
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeCommercial Source
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderCommercial Source
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%, anhydrousCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Deionized WaterN/AIn-house
Brine (Saturated Aqueous NaCl)N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of approximately 0.2–0.5 M. Add anhydrous potassium carbonate (2.0–3.0 eq).

  • Addition of Alkylating Agent: While stirring the suspension vigorously, add the alkyl halide (1.1–1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60–80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF.[6]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the desired N-alkylated product.

Key Parameters for Direct N-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
IodomethaneK₂CO₃DMF604-8
Ethyl BromideK₂CO₃DMF706-12
Benzyl BromideK₂CO₃DMF804-8

Protocol 2: Reductive Amination

Reductive amination is a powerful and versatile alternative for N-alkylation, particularly when the corresponding aldehyde or ketone is readily available. This method generally proceeds under milder conditions than direct alkylation and is highly selective for mono-alkylation.[7]

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial Source
Aldehyde or KetoneReagent GradeCommercial Source
Sodium Triacetoxyborohydride (STAB)≥95%Commercial Source
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercial Source
Acetic Acid (AcOH)GlacialCommercial Source
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)N/AIn-house
Deionized WaterN/AIn-house
Brine (Saturated Aqueous NaCl)N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (to a concentration of 0.1–0.2 M).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reducing Agent: Stir the mixture at room temperature for 30–60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10–15 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12–24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated this compound derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The N-H proton signal of the starting material will disappear.

    • ¹³C NMR: New signals corresponding to the carbons of the alkyl group will be present. The chemical shifts of the aromatic carbons will also be affected by the N-alkylation.[8]

    • ¹⁹F NMR: The fluorine signal should remain a triplet, characteristic of the -CHF₂ group, although its chemical shift may be slightly altered.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.

  • Infrared (IR) Spectroscopy: The N-H stretching vibration of the primary amine (typically around 3300-3500 cm⁻¹) will be absent in the product spectrum.

Safety Considerations

  • Handling of Reagents: this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating Agents: Many alkyl halides are toxic and/or lachrymators. Handle with extreme care.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.

  • Solvents: DMF is a suspected teratogen. Avoid inhalation and skin contact. DCM is a suspected carcinogen. Use with adequate ventilation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficiently active alkylating agent.Use a more reactive halide (I > Br > Cl).
Incomplete deprotonation of the aniline.Use a stronger base or increase the reaction temperature.
Inefficient imine formation in reductive amination.Increase the reaction time before adding the reducing agent; ensure anhydrous conditions.
Side Product Formation Dialkylation.Use a 1:1 stoichiometry of aniline to alkylating agent. The electron-withdrawing group should minimize this.
Reaction with solvent (e.g., DMF).Use a non-reactive solvent like acetonitrile or toluene if side reactions are observed.
Difficult Purification Residual DMF.Perform multiple aqueous washes during workup.
Co-elution of starting material and product.Optimize the solvent system for column chromatography.

Conclusion

The N-alkylation of this compound, while challenging due to the electron-withdrawing nature of the fluoroalkyl group, can be achieved efficiently through the careful selection of reagents and reaction conditions. Both direct alkylation with alkyl halides and reductive amination offer viable and robust synthetic routes. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications.

References

The Strategic deployment of 3-(1,1-Difluoroethyl)aniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Gem-Difluoroalkyl Moieties in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of drug design. Fluorine's unique stereoelectronic properties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the 1,1-difluoroethyl group has emerged as a particularly valuable bioisostere for groups like methoxy, offering a distinct combination of steric and electronic characteristics that can enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.

This technical guide focuses on 3-(1,1-Difluoroethyl)aniline, a key building block that provides a direct and efficient route to introduce the 1,1-difluoroethylphenyl moiety into complex molecular architectures. The presence of the versatile aniline functional group opens a gateway to a multitude of synthetic transformations, including amide bond formations, transition-metal-catalyzed cross-coupling reactions, and the construction of diverse heterocyclic systems. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, field-proven protocols, and insights into the strategic utilization of this important synthetic intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The compound is typically a colorless to pale yellow liquid at room temperature.[2]

PropertyValueReference
CAS Number 40788-05-4[2]
Molecular Formula C₈H₉F₂N[2]
Molecular Weight 157.16 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Storage Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[3]

Safety and Handling: this compound, like many aniline derivatives, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthetic Utility and Core Reaction Protocols

The synthetic versatility of this compound stems from the reactivity of its primary amino group. This section provides detailed, step-by-step protocols for key transformations, explaining the rationale behind the choice of reagents and conditions.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is one of the most fundamental reactions in pharmaceutical synthesis. The electron-withdrawing nature of the 1,1-difluoroethyl group can slightly reduce the nucleophilicity of the aniline nitrogen. Therefore, robust coupling agents are recommended for efficient acylation. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) provides a reliable method for generating a highly reactive activated ester intermediate, ensuring high conversion.[4]

Reaction Principle: The carboxylic acid is activated by EDC to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the aniline. A tertiary amine base is used to neutralize the HCl salt of EDC and any acidic byproducts.

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.5 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add this compound (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality and Insights: The pre-activation of the carboxylic acid before the addition of the aniline is crucial for minimizing side reactions. The choice of a non-nucleophilic base like DIPEA is important to avoid competition with the aniline for the activated ester.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl structures prevalent in many pharmaceuticals. To utilize this compound in a Suzuki coupling, it must first be converted to an appropriate derivative, such as an aryl halide or triflate. Alternatively, the corresponding boronic acid can be prepared from the bromo-analogue of this compound. This protocol outlines a general procedure for the Suzuki coupling of a hypothetical 3-(1,1-Difluoroethyl)bromobenzene with a partner boronic acid.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • In a reaction vessel, combine the aryl halide (e.g., 1-bromo-3-(1,1-difluoroethyl)benzene) (1.0 eq), the boronic acid or boronic ester partner (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality and Insights: The choice of ligand, base, and solvent is critical for a successful Suzuki coupling and often requires optimization for specific substrates. The use of a phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is essential for the activation of the boronic acid for transmetalation.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is particularly useful for coupling aryl halides or triflates with a wide range of amines, including those that are weakly nucleophilic. This protocol describes the coupling of a hypothetical 1-bromo-3-(1,1-difluoroethyl)benzene with a primary or secondary amine.

Reaction Principle: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[7]

Experimental Protocol:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.2-1.5 eq).

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add the amine (1.1-1.2 eq) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Dilute with an organic solvent and water, separate the layers, and extract the aqueous phase.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Insights: The use of bulky, electron-rich phosphine ligands (Buchwald ligands) is often critical for high yields in Buchwald-Hartwig aminations, as they promote both the oxidative addition and reductive elimination steps. The choice of a strong, sterically hindered base is necessary to deprotonate the amine without competing as a nucleophile.

Case Study: Synthesis of a Key Biaryl Aniline Intermediate

While no marketed drugs are directly synthesized from this compound in a single step, it serves as a crucial precursor for advanced intermediates. A relevant example is the synthesis of biaryl anilines, which are core fragments in many targeted therapies. The following is a representative synthesis of a biaryl aniline, a key structural motif found in molecules like the selective estrogen receptor degrader (SERD) candidate, LSZ102.

Figure 3: Synthetic strategy towards a biaryl aniline intermediate.

This synthetic approach would first involve the conversion of this compound to the corresponding aryl bromide via a Sandmeyer reaction. This bromide can then undergo a Suzuki coupling with a suitable aryl boronic acid to construct the biaryl scaffold. This strategy highlights how this compound can be a versatile starting point for the synthesis of complex pharmaceutical intermediates.

Conclusion

This compound is a valuable and versatile building block for pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the gem-difluoroethyl group, make it an attractive starting material for the development of drug candidates with improved metabolic stability and lipophilicity. The reactivity of the aniline moiety allows for its facile incorporation into a wide array of molecular scaffolds through well-established synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Difluoroalkylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the difluoroalkylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your results. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide

The difluoroalkylation of anilines, while a powerful tool, can present several challenges. This section is designed to help you identify and resolve common issues encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low to No Product Formation 1. Inefficient Catalyst/Photocatalyst Activity: The chosen catalyst may not be suitable for the specific aniline substrate or may have degraded. For photocatalytic reactions, insufficient light intensity or incorrect wavelength can be an issue.[1] 2. Poor Formation of Electron Donor-Acceptor (EDA) Complex: In catalyst-free photoinduced reactions, the formation of an EDA complex between the aniline and the difluoroalkylating agent is crucial. The solvent choice significantly impacts this equilibrium.[2][3][4] 3. Inappropriate Base: The base plays a critical role in the rearomatization step to furnish the final product.[2][3] An unsuitable base may not be strong enough or may cause side reactions. 4. Presence of Oxygen or Water: Radical reactions are often sensitive to oxygen, which can act as a radical trap. Moisture can quench reactive intermediates or degrade reagents.[5]1a. Catalyst Screening: If using a photocatalyst, screen different options such as Eosin Y, iridium, or ruthenium complexes.[1][6] Ensure the light source matches the absorption spectrum of the photocatalyst. For example, Eosin Y is typically excited with a green light (e.g., 525 nm Kessil lamp).[2][3] 1b. EDA Complex Promotion: For EDA complex-mediated reactions, solvent choice is paramount. Polar aprotic solvents like DMSO have been shown to be superior to others like DMF or DCM in certain cases, as they can better stabilize the charged intermediates formed upon photoexcitation.[2][3] 1c. Base Optimization: Screen inorganic bases such as Na₂CO₃ and K₂CO₃. The optimal base can vary depending on the specific aniline and solvent system.[2][3] 1d. Rigorous Inert Atmosphere: Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Use anhydrous solvents and handle hygroscopic reagents in a glovebox.
Formation of Side Products (e.g., Dialkylation, Bis(difluoroalkylation)) 1. Overly Reactive Aniline Substrate: Highly electron-rich anilines can be more susceptible to multiple alkylations, especially if the mono-alkylated product is also reactive.[3] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of side products, particularly with highly active substrates.[3]1a. Adjust Stoichiometry: Use the aniline as the limiting reagent or reduce the equivalents of the difluoroalkylating agent. 1b. Monitor Reaction Progress: Closely monitor the reaction by TLC, GC-MS, or ¹H NMR to determine the optimal time to quench the reaction and maximize the yield of the desired mono-alkylated product.[7][8][9] For instance, with 4-methoxy-N,N-dimethylaniline, the desired mono-difluoroalkylated product was observed in 85% yield after just one hour of irradiation.[3]
Low Regioselectivity (Mixture of ortho and para isomers) 1. Steric and Electronic Effects: The inherent electronic properties and steric hindrance of the aniline substrate and the difluoroalkyl radical dictate the position of substitution. 2. Solvent Effects: The solvent can influence the regioselectivity of the reaction.[10]1a. Substrate Modification: While not always feasible, modifying the substituents on the aniline can direct the regioselectivity. 1b. Solvent Tuning: A systematic screen of solvents is recommended. For example, in some photoredox-catalyzed (phenylsulfonyl)difluoromethylations of anilines, a DMSO/DMA mixture favored the para isomer, while a MeOH/DCM mixture yielded the ortho isomer with high selectivity.[10]
Incomplete Consumption of Starting Material (Especially with Electron-Deficient Anilines) 1. Low Nucleophilicity of the Aniline: Anilines bearing electron-withdrawing groups are less nucleophilic and may react sluggishly.[3] 2. Insufficiently Reactive Difluoroalkylating Agent: The chosen difluoroalkylating reagent may not be potent enough for less reactive anilines.1a. Increase Reaction Temperature (with caution): While many of these reactions are designed to be run at room temperature, a modest increase in temperature may improve the reaction rate for less reactive substrates. However, be mindful of potential side reactions. 1b. Switch to a More Reactive Reagent: Consider using a more reactive difluoroalkylating agent. For example, ethyl difluoroiodoacetate is often more reactive than its bromo- counterpart.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photocatalytic difluoroalkylation of anilines?

A1: In a typical photocatalytic cycle using a photocatalyst like Eosin Y or an iridium complex, the process is initiated by the photoexcitation of the catalyst.[2][3] The excited photocatalyst then engages in a single-electron transfer (SET) with one of the reaction components. In an oxidative quenching cycle, the excited photocatalyst is oxidized by the difluoroalkylating agent to generate a difluoroalkyl radical. The oxidized photocatalyst is then reduced back to its ground state by the aniline, which forms a radical cation. The difluoroalkyl radical and the aniline radical cation then combine, and subsequent deprotonation by a base yields the desired difluoroalkylated aniline.[2][3]

Q2: Can this reaction be performed without a metal or dye photocatalyst?

A2: Yes, under certain conditions. The reaction can proceed through the formation of an electron donor-acceptor (EDA) complex between the electron-rich aniline and an electron-accepting difluoroalkylating agent (like ethyl difluoroiodoacetate).[2][3][4] This complex can absorb visible light, leading to a single-electron transfer that generates the necessary radical intermediates without the need for an external photocatalyst.[2][3]

Q3: How do I choose the right solvent for my reaction?

A3: Solvent selection is critical and often substrate-dependent. For reactions involving EDA complexes, polar aprotic solvents like DMSO are often preferred as they can facilitate the formation and subsequent photoexcitation of the complex.[2][3] In other photocatalytic systems, solvents like DMF or DCM may be suitable.[2][3] It is highly recommended to perform a small-scale solvent screen to determine the optimal conditions for your specific substrate.

Q4: My aniline has an electron-withdrawing group. Why is the reaction not working well?

A4: Anilines with electron-withdrawing groups are less electron-rich, which can negatively impact the reaction in two ways.[3] First, they are less efficient at quenching the excited photocatalyst or forming an EDA complex. Second, the resulting radical cation is less stable. This often leads to lower yields or incomplete conversion. You may need to screen more forcing conditions, such as a more reactive difluoroalkylating agent or a different catalyst system.

Q5: What analytical techniques are best for monitoring the reaction?

A5: For real-time monitoring, techniques like UHPLC or online NMR can be very effective.[7][8][9] For routine analysis of reaction progress and final product characterization, ¹H NMR, ¹⁹F NMR, and LC-MS are standard.[7] ¹⁹F NMR can be particularly useful for tracking the consumption of the fluorinated reagent and the formation of the fluorinated product.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Difluoroalkylation using Eosin Y

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Eosin Y

  • Aniline substrate

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Ethyl difluoroiodoacetate (ICF₂COOEt)

  • Anhydrous Dimethylformamide (DMF)

  • 4 mL vial with a magnetic stir bar and a screw cap with a rubber septum

  • Inert gas (Argon or Nitrogen)

  • Visible light source (e.g., 525 nm Kessil lamp)

Procedure:

  • To a 4 mL vial containing a magnetic stir bar, add Eosin Y (1.9 mg, 0.003 mmol, 0.01 equiv), the corresponding aniline (0.3 mmol, 1 equiv), K₂CO₃ (62.2 mg, 0.45 mmol, 1.5 equiv), and TBAI (55.4 mg, 0.15 mmol, 0.5 equiv).

  • Seal the vial with the screw cap and septum.

  • Degas the vial by alternating between vacuum and backfilling with an inert gas (repeat 3 times).

  • Add anhydrous DMF (1.0 mL) via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 5 minutes.

  • Seal the vial securely with Parafilm.

  • Place the vial at a fixed distance from the light source and begin irradiation with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with standard workup and purification.

Protocol 2: General Procedure for Difluoroalkylation via an EDA Complex

This protocol is suitable for reactions that do not require an external photocatalyst.

Materials:

  • Aniline substrate

  • Sodium carbonate (Na₂CO₃)

  • Ethyl difluoroiodoacetate (ICF₂COOEt)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 4 mL vial with a magnetic stir bar and a screw cap with a rubber septum

  • Inert gas (Argon or Nitrogen)

  • Visible light source (e.g., 427 nm or 456 nm Kessil lamp)[3]

Procedure:

  • To a 4 mL vial containing a magnetic stir bar, add the corresponding aniline (0.3 mmol, 1 equiv) and Na₂CO₃ (47.7 mg, 0.45 mmol, 1.5 equiv).

  • Add ethyl difluoroiodoacetate (51 μL, 0.4 mmol, 1.3 equiv).

  • Seal the vial with the screw cap and septum.

  • Degas the vial by alternating between vacuum and backfilling with an inert gas (repeat 3 times).

  • Add anhydrous DMSO (1.0 mL) via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 5 minutes.

  • Seal the vial securely with Parafilm.

  • Place the vial at a fixed distance from the light source and begin irradiation with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with standard workup and purification.

Visualizations

Photocatalytic_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Light) PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET PC_oxidized->PC SET Aniline Aniline Aniline_radical Aniline Radical Cation Aniline->Aniline_radical e- Product Difluoroalkylated Aniline Aniline_radical->Product + Rcf2•, -H+ Reagent Rcf2-X Radical Rcf2• Radical Reagent->Radical e- Radical->Product Base Base H_Base H-Base+ Base->H_Base

Caption: Generalized photocatalytic cycle for difluoroalkylation of anilines.

Troubleshooting_Workflow Start Low/No Product Check_Inert Ensure Rigorous Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Optimize_Base Screen Bases (e.g., Na2CO3, K2CO3) Check_Inert->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., DMSO, DMF, DCM) Optimize_Base->Optimize_Solvent Optimize_Catalyst Screen Photocatalysts/Check Light Source Wavelength Optimize_Solvent->Optimize_Catalyst Check_Substrate Is Aniline Electron-Deficient? Optimize_Catalyst->Check_Substrate More_Reactive_Reagent Use More Reactive Reagent (e.g., ICF2COOEt) Check_Substrate->More_Reactive_Reagent Yes Success Reaction Optimized Check_Substrate->Success No More_Reactive_Reagent->Success

Caption: Troubleshooting workflow for low-yielding difluoroalkylation reactions.

References

Technical Support Center: Synthesis of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the preparation of these critical building blocks. Fluorinated anilines are indispensable in modern medicinal chemistry and materials science, yet their synthesis can be fraught with difficulties ranging from poor regioselectivity to undesired side reactions like hydrodefluorination.

This resource provides in-depth, field-tested insights in a question-and-answer format to directly address common problems. We will explore the causality behind experimental choices and offer robust, self-validating protocols to enhance the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns that arise during the synthesis of fluorinated anilines.

Question 1: Why is my nucleophilic aromatic substitution (SNAr) reaction failing or giving low yields when preparing a fluorinated aniline?

Answer: The success of an SNAr reaction hinges on the electronic properties of the fluoroaromatic substrate. For nucleophilic attack to be favorable, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) group, positioned ortho or para to the fluorine atom being displaced. Without this activation, the high bond strength of the C-F bond and the electron-rich nature of the aromatic ring will impede the reaction.

  • Troubleshooting Steps:

    • Assess Substrate Electronics: Confirm the presence and position of a suitable EWG. If your substrate lacks sufficient activation, consider an alternative synthetic strategy.

    • Choice of Nucleophile and Base: Use a strong nitrogen nucleophile. If using an amine, a strong, non-nucleophilic base (e.g., NaH, K2CO3) is often required to deprotonate the amine or the intermediate Meisenheimer complex.

    • Solvent Selection: Aprotic polar solvents like DMSO, DMF, or NMP are typically preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions. A systematic temperature screen is advisable.

Question 2: I am observing significant hydrodefluorination in my palladium-catalyzed amination (Buchwald-Hartwig) reaction. What is causing this and how can I prevent it?

Answer: Hydrodefluorination (HDF), the replacement of a fluorine atom with hydrogen, is a common and troublesome side reaction in the Buchwald-Hartwig amination of fluoroarenes. It is often promoted by the palladium catalyst, particularly with electron-rich phosphine ligands and certain bases. The mechanism can involve oxidative addition of the C-F bond to the palladium center, followed by reductive elimination.

  • Mitigation Strategies:

    • Ligand Selection: The choice of ligand is critical. Sterically hindered, electron-rich alkylphosphine ligands (e.g., tBu3P) or specific biarylphosphine ligands (e.g., SPhos, XPhos) have been shown to favor the desired C-N bond formation over HDF.

    • Base Selection: Weaker bases, such as Cs2CO3 or K3PO4, are often less prone to promoting HDF compared to strong bases like NaOtBu or LiHMDS.

    • Catalyst Loading: Use the lowest effective catalyst loading to minimize the opportunity for side reactions.

    • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of HDF.

Question 3: During the reduction of a fluorinated nitroaromatic to the corresponding aniline, I am losing the fluorine substituent. How can I achieve selective reduction?

Answer: The selective reduction of a nitro group in the presence of a fluorine atom is a common challenge, as many reducing conditions can also lead to C-F bond cleavage. The key is to choose a reduction system with high chemoselectivity for the nitro group.

  • Recommended Reagents and Conditions:

    • Catalytic Hydrogenation: This is a widely used method. Catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are often effective. The choice of solvent can be critical; protic solvents like ethanol or methanol are common. To minimize hydrodefluorination, it is crucial to use mild conditions (e.g., lower hydrogen pressure, room temperature).

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate with a Pd/C catalyst can be a milder alternative to high-pressure hydrogenation.

    • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in concentrated HCl or iron powder in acetic acid are classic and often highly selective methods for nitro group reduction that typically do not affect the C-F bond.

Part 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides more detailed troubleshooting for common synthetic methodologies.

Guide 1: Troubleshooting Buchwald-Hartwig Amination of Aryl Fluorides

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to aryl fluorides can be challenging.

Problem: Low or no conversion of the aryl fluoride.

Potential Cause Troubleshooting Action Rationale
Inactive Catalyst Use a pre-catalyst or ensure rigorous exclusion of oxygen during the reaction setup.The active Pd(0) species is readily oxidized to inactive Pd(II).
Inappropriate Ligand Screen a panel of ligands. For aryl fluorides, bulky, electron-rich ligands like Josiphos or Buchwald's biaryl phosphine ligands are often effective.The ligand controls the reactivity and stability of the catalytic species.
Poor Base Choice If using a weaker base like K2CO3, try a stronger base such as LiHMDS or NaOtBu.The base is crucial for the deprotonation of the amine and regeneration of the catalyst.
Solvent Effects Toluene and dioxane are common solvents. Consider a more polar solvent if solubility is an issue.The solvent can influence catalyst activity and substrate solubility.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Fluoride

  • To an oven-dried Schlenk tube, add the aryl fluoride (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n Complex1 L_n(Ar)Pd(II)-F Pd0->Complex1 + Ar-F ArF Ar-F OxAdd Oxidative Addition Complex2 L_n(Ar)Pd(II)-NR2 Complex1->Complex2 + R2NH, Base Amine R2NH LigandEx Ligand Exchange Base Base Complex2->Pd0 Product Ar-NR2 Complex2->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Guide 2: Optimizing SNAr Reactions for Fluorinated Aniline Synthesis

Problem: Competing side reactions, such as reaction at other positions or decomposition.

Potential Cause Troubleshooting Action Rationale
High Reaction Temperature Screen a range of temperatures, starting from a lower temperature and gradually increasing.Higher temperatures can lead to undesired side reactions and decomposition of starting materials or products.
Incorrect Stoichiometry Use a slight excess of the amine nucleophile (e.g., 1.1-1.5 equivalents).This can help drive the reaction to completion and minimize side reactions of the starting fluoroaromatic.
Presence of Water Ensure all reagents and solvents are anhydrous.Water can compete as a nucleophile, leading to the formation of undesired phenol byproducts.

Visualization of SNAr Mechanism

SNAr_Mechanism Substrate Ar-F (with EWG) Meisenheimer Meisenheimer Complex [Ar(F)(Nu)]- Substrate->Meisenheimer + Nu- Nucleophile Nu- Step1 Nucleophilic Attack Product Ar-Nu Meisenheimer->Product - F- LeavingGroup F- Meisenheimer->LeavingGroup Step2 Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Technical Support Center: Purification of 3-(1,1-Difluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(1,1-Difluoroethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 40788-05-4[1][3]
Molecular Formula C₈H₉F₂N[1]
Molecular Weight 157.16 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point Not definitively reported; estimated to be >200 °C at atmospheric pressure. Similar compounds like 3,4-difluoroaniline boil at 77 °C / 7 mmHg.N/A
Solubility Moderately soluble in common organic solvents (e.g., ethanol, ether, benzene); sparingly soluble in water.[1][4][1][4]
pKa Not reported; expected to be similar to other anilines (e.g., aniline pKa ≈ 4.6).[5]N/A

Decision Workflow for Purification

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity of the this compound. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude this compound check_impurities Initial Purity Assessment (TLC, GC-MS, NMR) start->check_impurities distillation Vacuum Distillation check_impurities->distillation High-boiling or non-volatile impurities (e.g., polymers, salts) chromatography Silica Gel Column Chromatography check_impurities->chromatography Impurities with similar volatility but different polarity extraction Aqueous Acid/Base Extraction check_impurities->extraction Acidic or basic impurities final_product Pure this compound distillation->final_product Purity > 98% chromatography->final_product Purity > 98% check_impurities2 Re-assess Purity extraction->check_impurities2 Residual impurities check_impurities2->distillation check_impurities2->chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Vacuum Distillation

Vacuum distillation is a primary technique for purifying this compound, especially for removing non-volatile impurities such as polymerization products, which are common in aged aniline samples.[6]

Q1: My this compound is dark brown. Can I purify it by distillation?

A1: Yes, a dark color often indicates the presence of high molecular weight oxidation or polymerization byproducts, which are typically non-volatile.[6] Vacuum distillation is an excellent method to separate the desired liquid aniline from these colored impurities.[6] It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation.[7] For general anilines, distillation from a small amount of zinc dust can help prevent oxidation during heating.[8]

Q2: The distillation is bumping violently, even with boiling chips. What can I do?

A2: Bumping is a common issue in vacuum distillation due to the large temperature gradient between the heated bottom of the flask and the cooler surface of the liquid.[9] To mitigate this:

  • Use a magnetic stirrer: Vigorous stirring is more effective than boiling chips at preventing bumping under vacuum.

  • Introduce a fine stream of air or nitrogen: A capillary ebulliator provides a steady stream of bubbles that promotes smooth boiling.

  • Ensure a proper vacuum: A stable, sufficiently low pressure will result in a lower and more consistent boiling point. For a similarly structured compound, 3,4-difluoroaniline, the boiling point is reported as 77 °C at 7 mmHg. A similar range should be targeted for this compound.

Q3: The distilled product is still slightly yellow. How can I improve the color?

A3: A persistent yellow color may indicate co-distillation of a colored impurity or slight decomposition during distillation.

  • Pre-treatment: Before distillation, consider washing the crude aniline with a dilute brine solution to remove water-soluble impurities. Drying the aniline over a suitable agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) before distillation is also recommended.[8]

  • Fractional Distillation: If the impurity has a boiling point close to your product, a fractional distillation column (e.g., a Vigreux column) can improve separation.

  • Storage: Purified anilines are susceptible to air and light-induced degradation, which can cause them to darken over time.[10] Store the purified product under an inert atmosphere (nitrogen or argon) in an amber bottle and at a low temperature.[10][11]

Silica Gel Column Chromatography

Column chromatography is effective for separating impurities with different polarities.

Q1: My compound is streaking or tailing on the TLC plate and the column. How can I get sharp bands?

A1: The basic nature of the aniline's amino group can lead to strong interactions with the acidic silanol groups on the silica gel, causing peak tailing.[12] To resolve this:

  • Add a basic modifier to the eluent: Incorporating a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonium hydroxide into your mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks.[12]

  • Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Q2: I can't find a good solvent system to separate my product from an impurity.

A2: Finding the right mobile phase is crucial for good separation.

  • Systematic TLC analysis: Test a range of solvent systems with varying polarities. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[12]

  • Solvent System Guide:

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood for separating non-polar to moderately polar impurities.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds.
Hexane / Diethyl EtherLow to MediumOffers different selectivity compared to ethyl acetate systems.
  • Target Rf: Aim for a solvent system that gives your product an Rf value of 0.2-0.4 on the TLC plate for optimal separation on the column.[12]

Q3: The product seems to be decomposing on the column. What is happening?

A3: Some fluorinated compounds can be sensitive to the acidic nature of silica gel.

  • Deactivate the silica gel: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of triethylamine, followed by the pure, non-polar eluent.

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities will depend on the synthetic route. A common route to similar compounds involves the reduction of a corresponding nitrobenzene.[13] Therefore, potential impurities could include:

  • Unreacted starting materials: e.g., 3-(1,1-difluoroethyl)nitrobenzene.

  • Intermediates from the reduction: e.g., nitroso or hydroxylamine species.

  • Byproducts from the synthesis of the starting material.

  • Solvents used in the reaction or workup.

Q2: Can I purify this compound by recrystallization?

A2: Since this compound is a liquid at room temperature, it cannot be directly recrystallized.[1] However, it is possible to purify it via the recrystallization of a solid derivative, such as its hydrochloride or oxalate salt.[5] The general procedure involves:

  • Dissolving the crude aniline in a suitable solvent (e.g., diethyl ether).

  • Adding an acid (e.g., HCl in ether, or oxalic acid in ethanol) to precipitate the salt.

  • Recrystallizing the salt from an appropriate solvent (e.g., an ethanol/water mixture).[14]

  • Liberating the free aniline by treating the purified salt with a base (e.g., aqueous sodium carbonate or sodium hydroxide).[5]

  • Extracting the pure aniline into an organic solvent, drying, and removing the solvent.

Q3: What are the best practices for handling and storing purified this compound?

A3:

  • Handling: Aniline and its derivatives are toxic and can be absorbed through the skin.[8][15] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

  • Storage: To prevent degradation and discoloration, store purified this compound in a tightly sealed amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).[10][11] Store in a cool, dark, and dry place away from oxidizing agents and strong acids.[10][16]

References

Technical Support Center: Synthesis of 3-(1,1-Difluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(1,1-Difluoroethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable fluorinated intermediate.[1] We will address common side reactions, provide troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common issues reported by users in the field. The synthesis of this compound, typically achieved through the deoxyfluorination of 3'-aminoacetophenone, is a powerful but sensitive transformation. Understanding the potential pitfalls is the first step toward a successful outcome.

Question 1: My reaction shows very low conversion, with a significant amount of 3'-aminoacetophenone starting material remaining. What is the likely cause?

Answer: This is one of the most frequent challenges and typically points to one of three core issues: reagent quality, moisture contamination, or suboptimal reaction conditions.

  • Reagent Quality & Stoichiometry: Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are highly reactive and susceptible to degradation. Ensure you are using a fresh, high-purity reagent. If the bottle is old or has been handled improperly, its effective concentration may be lower than stated.

    • Expert Insight: We recommend running a small-scale test reaction with a simple alcohol to verify the reagent's activity before committing a large amount of your substrate. For challenging substrates, increasing the stoichiometry of the fluorinating agent to 1.5-2.0 equivalents can often improve conversion.

  • Atmosphere Control: These reactions are extremely sensitive to moisture.[2] Water will rapidly quench the fluorinating agent, forming hydrogen fluoride (HF) and inactive byproducts.

    • Protocol Validation: All glassware must be rigorously oven- or flame-dried. The reaction should be assembled and run under a strictly inert atmosphere, such as dry argon or nitrogen.[2][3] Using anhydrous solvents is mandatory.

  • Reaction Temperature and Time: Deoxyfluorination is often initiated at low temperatures (e.g., -78 °C) to control the initial exothermic reaction and then slowly warmed to room temperature or slightly above.[4] Insufficient reaction time or failure to reach the optimal temperature can lead to incomplete conversion.[2]

    • Troubleshooting Step: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, a gentle increase in temperature (e.g., from room temperature to 40 °C) for a few hours may be necessary. However, be cautious, as excessive heat can promote side reactions.

Question 2: My reaction mixture turned dark brown or black, and the workup was complicated. What causes this, and is my product lost?

Answer: A dark coloration often indicates decomposition, either of the reagent or the product. Aniline derivatives are notoriously prone to air oxidation, which produces colored impurities.[5][6]

  • Reagent Decomposition: Heating aminosulfurane reagents like DAST above 80 °C can lead to violent decomposition. This is a significant safety hazard and produces a complex mixture of byproducts.[4]

  • Aniline Oxidation: The amino group on your starting material and product is a strong activating group, making the aromatic ring electron-rich and susceptible to oxidation, especially during workup when exposed to air.

  • Acid-Mediated Polymerization: In-situ generation of HF can lead to acid-catalyzed side reactions or polymerization, especially if the temperature is not well-controlled.

Solution & Product Recovery: While a dark color is concerning, the desired product may still be recoverable.

  • Controlled Workup: Quench the reaction by slowly adding it to a cooled, stirred solution of saturated sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts like HF.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product will likely require purification by column chromatography. Using a silica gel column that has been pre-treated with a small amount of triethylamine (e.g., in the eluent) can help prevent streaking and decomposition of the basic aniline product on the acidic silica.

Question 3: I've isolated a product, but my NMR analysis shows a complex mixture, including a potential vinyl fluoride byproduct. How can I prevent this?

Answer: The formation of a 3-(1-fluorovinyl)aniline byproduct is a classic side reaction in the deoxyfluorination of ketones. It arises from the elimination of HF from a key intermediate.

Causality: This side reaction is primarily promoted by excessive heat. When the reaction temperature is too high, the elimination pathway competes with the desired substitution.

Prevention Strategy: The most effective way to minimize this byproduct is through strict temperature control.

  • Initiate the reaction at -78 °C.

  • Allow the reaction to warm slowly to room temperature.

  • Avoid heating the reaction unless TLC monitoring shows it is absolutely necessary and has stalled.

  • Consider alternative, milder fluorinating agents if the problem persists. Reagents like SulfoxFluor have been shown to operate efficiently at room temperature for many substrates, potentially reducing temperature-related side reactions.[7]

Section 2: Proactive Troubleshooting & Process Optimization

To avoid the issues above, we recommend a proactive approach. The following flowchart and comparative table are designed to guide your experimental design.

Troubleshooting Flowchart for Low Yield

G start Low Yield of this compound check_sm Starting Material (SM) Remaining? start->check_sm yes_sm Yes check_sm->yes_sm  Yes no_sm No check_sm->no_sm  No reagent Check Reagent Quality - Use fresh DAST/Deoxo-Fluor - Verify activity on test substrate yes_sm->reagent byproducts Multiple Byproducts on TLC/NMR? no_sm->byproducts conditions Optimize Conditions - Increase reagent equivalents (1.5x) - Ensure anhydrous conditions - Extend reaction time reagent->conditions protect Consider Protecting Group Strategy (See Protocol B) conditions->protect end Improved Yield protect->end yes_byproducts Yes byproducts->yes_byproducts  Yes no_byproducts No (Decomposition) byproducts->no_byproducts  No temp_control Improve Temperature Control - Initiate at -78°C - Slow, controlled warming yes_byproducts->temp_control workup Refine Workup & Purification - Quench with NaHCO3 - Use Et3N-treated silica gel no_byproducts->workup temp_control->workup workup->end

Caption: Troubleshooting workflow for low yield issues.

Comparative Analysis: Direct vs. Protected Synthesis Routes

The primary amine in 3'-aminoacetophenone can complicate the deoxyfluorination. A common strategy to mitigate this is to protect the amine as an acetamide. This adds two steps to the synthesis (protection and deprotection) but often results in a cleaner reaction and easier purification.

ParameterRoute A: Direct Fluorination Route B: Protected Fluorination Rationale & Expert Commentary
Starting Material 3'-Aminoacetophenone3'-AcetamidoacetophenoneThe acetyl protecting group reduces the nucleophilicity of the amine and prevents protonation side reactions.
Key Reaction DeoxyfluorinationDeoxyfluorinationThe reaction mechanism is identical, but the substrate is less activated in Route B, which can sometimes require slightly more forcing conditions.
Number of Steps 13 (Protection, Fluorination, Deprotection)Route B involves more steps but often saves significant time and resources during the purification stage.
Typical Yield 40-60%60-80% (overall)The higher overall yield in Route B is due to the reduction of byproducts and a cleaner fluorination step.
Common Side Products N-Sulfuranes, vinyl fluorides, polymersFewer amine-related byproducts; vinyl fluoride still possible with poor temperature control.Protecting the amine is a classic strategy to prevent its participation in electrophilic reactions.[8]
Purification Challenging; requires careful chromatography.Simpler; intermediates are often crystalline and easier to purify.The final deprotection step is typically high-yielding and clean.
Section 3: Recommended Experimental Protocols
Protocol A: Direct Deoxyfluorination of 3'-Aminoacetophenone

This protocol is a higher-risk, higher-reward strategy that can be effective if conditions are carefully controlled.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 3'-aminoacetophenone (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Deoxyfluorination

  • Slowly add Deoxo-Fluor® (1.3 eq) to the cooled solution dropwise via syringe over 30 minutes. The internal temperature should not rise above -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding it to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.

Protocol B: Protected Route via 3'-Acetamidoacetophenone

This multi-step protocol is our recommended approach for achieving higher yields and purity.

Step 1: Protection of the Amine

  • Dissolve 3'-aminoacetophenone (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) followed by the slow, dropwise addition of acetyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC shows complete conversion.

  • Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield 3'-acetamidoacetophenone, which can often be used without further purification.

Step 2: Deoxyfluorination of the Protected Substrate

  • Follow the procedure outlined in Protocol A (Steps 1 & 2) , using 3'-acetamidoacetophenone as the starting material. This reaction is typically cleaner and easier to monitor.

Step 3: Workup and Deprotection

  • Perform the workup as described in Protocol A (Step 3) to isolate the intermediate, N-(3-(1,1-difluoroethyl)phenyl)acetamide.

  • Dissolve the purified intermediate in a mixture of methanol and 10% aqueous HCl.

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.

  • Cool the reaction, basify with aqueous NaOH to pH > 10, and extract the product with ethyl acetate.

  • Dry the organic layers, concentrate, and purify by chromatography or distillation to yield the final product, this compound.

Synthetic Scheme Overview

G cluster_0 Route A: Direct cluster_1 Route B: Protected A1 3'-Amino- acetophenone A2 3-(1,1-Difluoroethyl) aniline A1->A2 Deoxo-Fluor® DCM, -78°C to RT B1 3'-Amino- acetophenone B2 3'-Acetamido- acetophenone B1->B2 AcCl, Et3N B3 N-(3-(1,1-difluoroethyl) -phenyl)acetamide B2->B3 Deoxo-Fluor® B4 3-(1,1-Difluoroethyl) aniline B3->B4 aq. HCl, MeOH Reflux

Caption: Comparison of direct vs. protected synthetic routes.

References

improving the yield of 3-(1,1-Difluoroethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in pharmaceutical and agrochemical development, 3-(1,1-Difluoroethyl)aniline's utility stems from the unique properties conferred by the difluoroethyl group, which can enhance metabolic stability and binding affinity.[1] However, its synthesis, particularly the critical deoxofluorination step, presents challenges that can impact yield and purity.

This technical support center provides researchers, scientists, and drug development professionals with a detailed guide to navigate and troubleshoot the synthesis of this compound, focusing on the common and effective route from 3-aminoacetophenone.

Overview of the Synthetic Pathway

The most prevalent synthetic route involves a two-step process: the protection of the aniline nitrogen, followed by the deoxofluorination of the ketone. An optional deprotection step follows if the protecting group is not desired in the final application.

dot

SynthesisWorkflow cluster_0 Step 1: Protection (Optional but Recommended) cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Deprotection cluster_3 Potential Issues A 3-Aminoacetophenone P1 Acetylation (Acetic Anhydride or Acetyl Chloride) A->P1 F1 Aniline Oxidation A->F1 B N-(3-acetylphenyl)acetamide P1->B P2 Deoxofluorination (e.g., XtalFluor-E) B->P2 C 3-(1,1-Difluoroethyl)-N-phenylacetamide P3 Acid or Base Hydrolisis C->P3 P2->C F2 Low Fluorination Yield P2->F2 F3 Elimination Side-Product P2->F3 D This compound (Final Product) F4 Purification Difficulty D->F4 P3->D

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Issue 1: Low or No Yield in Deoxofluorination Step

  • Question: I am seeing very little of my desired gem-difluorinated product after reacting N-(3-acetylphenyl)acetamide with my fluorinating agent. What could be the cause?

  • Answer: This is a frequent issue that can stem from several factors related to the reagents, reaction conditions, or substrate.

    • Potential Cause A: Degraded Fluorinating Agent. Deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are liquids that are sensitive to moisture and can degrade over time, especially if handled improperly.[2] DAST, in particular, has limited thermal stability.[3][4]

      • Recommended Solution: Use a freshly opened bottle or a recently purchased, properly stored reagent. For improved reliability and safety, consider using a modern, crystalline fluorinating agent such as XtalFluor-E. These reagents are thermally stable solids that are less sensitive to atmospheric moisture during handling and do not generate free HF under anhydrous conditions.[4][5]

    • Potential Cause B: Insufficient Reaction Temperature or Time. Deoxofluorination of ketones can be sluggish at room temperature and may require heating to proceed to completion.

      • Recommended Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or ¹⁹F NMR. If the reaction stalls, consider gradually increasing the temperature (e.g., to 40-60 °C). Be cautious, as excessive heat can promote side reactions.

    • Potential Cause C: Interaction with Unprotected Amine. If you chose to skip the protection step and use 3-aminoacetophenone directly, the free amine can react with the fluorinating agent. This consumes the reagent and complicates the reaction mixture.

      • Recommended Solution: It is highly recommended to protect the aniline as an acetamide. This is a straightforward procedure using acetic anhydride or acetyl chloride.[6][7] This prevents side reactions at the nitrogen atom and often improves the substrate's solubility and handling characteristics.

Issue 2: Significant Formation of Elimination Byproduct (Vinyl Fluoride)

  • Question: My main byproduct appears to be a monofluoroalkene, resulting from elimination. How can I suppress this?

  • Answer: The formation of elimination byproducts is a known side reaction in deoxofluorinations. This occurs when a proton on a carbon adjacent to the carbonyl is abstracted, followed by elimination.

    • Potential Cause: Reagent Choice and Reaction Conditions. Traditional reagents like DAST are known to sometimes favor elimination, depending on the substrate and temperature.[8]

      • Recommended Solution: Switch to a more selective reagent. Aminodifluorosulfinium salts like XtalFluor-E and XtalFluor-M have demonstrated superior performance by providing significantly less elimination side products compared to DAST and Deoxo-Fluor.[8][9] Using a non-coordinating solvent and maintaining the lowest effective temperature can also help minimize this pathway.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to separate my final product, this compound, from starting materials or byproducts using column chromatography. The compound is streaking on the column.

  • Answer: Purification challenges with aniline derivatives are common due to their basic nature.

    • Potential Cause A: Interaction with Silica Gel. The free amine group on your product is basic and can interact strongly with the acidic silica gel, causing streaking and poor separation.

      • Recommended Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate). This will saturate the acidic sites on the silica, allowing your product to elute cleanly.

    • Potential Cause B: Similar Polarity of Components. The protected intermediate, N-(3-(1,1-difluoroethyl)phenyl)acetamide, may have a similar polarity to certain byproducts, making separation difficult.

      • Recommended Solution: Optimize your solvent system for column chromatography. Test various ratios of polar and non-polar solvents. A less polar solvent system will often provide better separation between closely related compounds.[10] If separation remains a challenge, consider recrystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

  • Q1: Why is it important to use anhydrous conditions for the deoxofluorination step?

    • A1: Deoxofluorinating agents react violently with water.[2] This not only rapidly and irreversibly decomposes the reagent, rendering it inactive, but also produces hazardous hydrofluoric acid (HF). All glassware must be oven- or flame-dried, and anhydrous solvents must be used to ensure the reaction's success and safety.

  • Q2: Which deoxofluorinating agent should I choose?

    • A2: The choice depends on your priorities regarding safety, cost, and performance. DAST is historically common but has safety concerns.[2][11] XtalFluor reagents are often preferred in modern synthesis for their enhanced thermal stability, ease of handling as crystalline solids, and higher selectivity, which often leads to cleaner reactions and higher yields.[4][5][8]

FeatureDAST / Deoxo-FluorXtalFluor-E / XtalFluor-M
Physical State LiquidCrystalline Solid
Handling Requires careful handling under inert atmosphere; moisture-sensitive.[2]Amenable to short-term handling in air.[5]
Thermal Stability Lower; DAST can decompose energetically.[3][4]Significantly higher thermal stability.[4][5]
Side Reactions Can produce elimination byproducts.[8]Generally provides less elimination byproduct.[8][9]
Safety Reacts violently with water, producing HF.[2]Does not generate free HF under anhydrous conditions.[5]
  • Q3: How can I best monitor the progress of the fluorination reaction?

    • A3: A combination of techniques is ideal. TLC can show the consumption of the starting ketone. However, the most definitive method is ¹⁹F NMR spectroscopy . The appearance of a characteristic signal for the -CF₂- group in the product provides unambiguous evidence of a successful reaction and allows for the calculation of conversion.

  • Q4: My 3-aminoacetophenone starting material is dark brown. Can I still use it?

    • A4: Anilines are prone to aerial oxidation, which causes the dark coloration.[12] While it might still react, using impure starting material can lead to lower yields and more difficult purifications. It is best to purify it before use. A common method is distillation under reduced pressure.[12][13] Storing the purified aniline under an inert atmosphere (Nitrogen or Argon) will prevent re-oxidation.

Experimental Protocols

Protocol 1: Protection of 3-Aminoacetophenone

  • Dissolve 3-aminoacetophenone (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise. If using acetyl chloride, add a base like triethylamine (1.2 eq) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting aniline is consumed.

  • Perform an aqueous workup by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(3-acetylphenyl)acetamide, which can often be used without further purification.

Protocol 2: Deoxofluorination using XtalFluor-E

Note: This reaction must be performed under an inert atmosphere (N₂ or Ar) with anhydrous solvents.

  • To a solution of N-(3-acetylphenyl)acetamide (1.0 eq) in anhydrous dichloromethane (DCM), add XtalFluor-E (1.5 eq) at 0 °C.

  • Slowly add a promoter, such as triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq), to the reaction mixture.

  • Allow the reaction to stir at room temperature or warm gently (e.g., to 40 °C) for 12-24 hours. Monitor the reaction progress by TLC and/or ¹⁹F NMR.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with fluorinated aniline substrates. The unique electronic properties of these molecules can present significant hurdles, but with careful consideration of the reaction components and conditions, success is well within reach.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address common issues. We will delve into the "why" behind experimental choices, providing a framework for logical problem-solving.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a fluorinated aniline has failed or is giving very low yields. What are the most common causes?

A1: The primary challenge with fluorinated anilines in Suzuki couplings stems from their electron-deficient nature. The fluorine atoms are strongly electron-withdrawing, which can significantly impact multiple steps in the catalytic cycle.[1]

Key Factors to Investigate:

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective.[2] The electron-deficient nature of the fluorinated aniline can make the initial oxidative addition step more favorable, but subsequent steps can be challenging.[1]

  • Ligand Choice: The ligand is critical. Bulky, electron-donating phosphine ligands are often necessary to facilitate both oxidative addition and the final reductive elimination step.[3]

  • Base Selection: The strength and type of base are crucial for the transmetalation step. For challenging couplings, stronger bases are often required.[2]

  • Reagent Quality: The stability of the boronic acid or its derivative is a frequent point of failure. Side reactions like protodeboronation can consume your coupling partner.[2]

  • Reaction Conditions: Temperature, solvent, and the strict exclusion of oxygen are vital for success.[2]

Q2: I'm observing a significant amount of protodeboronation of my boronic acid. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[2][4]

Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]

  • Anhydrous Conditions: While some water can be beneficial, excess water can promote this side reaction. Ensure your solvents are dry if using a non-aqueous base.[2]

  • Use Boronic Esters or Trifluoroborates: Pinacol esters, MIDA esters, or potassium trifluoroborate salts are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[5][6] They can act as a "slow-release" source of the boronic acid under the reaction conditions.[2]

  • Lower Reaction Temperature: If possible, attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[2]

Q3: The oxidative addition step seems to be the problem. How can I promote it?

A3: While the electron-withdrawing fluorine groups on the aniline can make the aryl halide more reactive towards oxidative addition, other factors can still impede this crucial step.[3][7]

Tips for Enhancing Oxidative Addition:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. Ligands like the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate this step.[4][8]

  • Choice of Halide: The reactivity order for the halide is I > Br > OTf >> Cl.[7] If you are using an aryl chloride, the reaction will be inherently more challenging and require a more active catalyst system.[3][7]

  • Palladium Precursor: Using a Pd(0) source like Pd₂(dba)₃ can be more effective than a Pd(II) source that requires in-situ reduction.[9][10]

In-Depth Troubleshooting Guides

Guide 1: Low to No Conversion of Starting Materials

This is one of the most common issues. A systematic approach is key to diagnosing the root cause.

Caption: Troubleshooting flowchart for low or no conversion.

If you suspect an inactive catalyst, consider the following experimental protocol to screen for a more effective system.

Materials:

  • Fluorinated aniline (e.g., 3-chloro-4-fluoroaniline)[11]

  • Arylboronic acid

  • Palladium precursors: Pd₂(dba)₃, Pd(OAc)₂

  • Phosphine ligands: SPhos, XPhos, P(t-Bu)₃[9][10]

  • Base: K₃PO₄

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Preparation: In a glovebox, prepare an array of reaction vials. To each vial, add the fluorinated aniline (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Pre-mixing: In separate vials, prepare stock solutions of the palladium precursor and ligand combinations in a small amount of dioxane.

  • Reaction Setup: Add the catalyst solutions to the respective reaction vials.

  • Execution: Seal the vials, remove from the glovebox, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals.

Table 1: Catalyst System Screening for Fluorinated Anilines

EntryPalladium Source (mol%)Ligand (mol%)Temperature (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄ (5)-10024<10
2Pd₂(dba)₃ (2)PPh₃ (8)1002425
3Pd(OAc)₂ (2)SPhos (4)10012>95
4Pd₂(dba)₃ (2)XPhos (4)10012>95
5Pd₂(dba)₃ (2)P(t-Bu)₃ (4)801890

Note: These are representative data and actual results may vary.

Guide 2: Managing Side Reactions

Besides protodeboronation, other side reactions can plague your Suzuki coupling.

This side reaction, forming a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.[1]

Mitigation Strategies:

  • Thorough Degassing: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Use a Slight Excess of Boronic Acid: Using 1.2-1.5 equivalents of the boronic acid can help to drive the desired cross-coupling reaction to completion.[11]

The replacement of the halogen on your aniline with a hydrogen atom can be a result of certain catalyst systems or impurities.

Troubleshooting Steps:

  • Re-evaluate the Ligand: Some ligands may be more prone to promoting this side reaction.

  • Purify Starting Materials: Ensure the purity of your fluorinated aniline.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_issues Common Issues with Fluorinated Anilines OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)₂ -> Ar-Pd(II)-Ar') OA->TM [Base activation of Boronic Acid] DH Dehalogenation (Ar-X -> Ar-H) OA->DH [Catalyst/Ligand dependent] RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE PDB Protodeboronation (Ar'-B(OH)₂ -> Ar'-H) TM->PDB [Excess H₂O, Strong Base] HC Homocoupling (2 Ar'-B(OH)₂ -> Ar'-Ar') TM->HC [O₂ present] RE->OA Regenerated Pd(0)

Caption: The Suzuki catalytic cycle and common side reactions.

References

Technical Support Center: Synthesis and Stability of Gem-Difluoro Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gem-difluoro moieties. The introduction of a difluoromethylene (-CF2-) group is a critical strategy in modern medicinal chemistry, offering a bioisosteric replacement for carbonyls and other functional groups to enhance metabolic stability and modulate physicochemical properties.[1][2][3][4] However, the stability of the C-F bond presents unique challenges during multi-step synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and ensure the integrity of your gem-difluoro compounds.

Troubleshooting Guide: Preventing Hydrolysis of the Gem-Difluoro Moiety

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: My gem-difluoro compound is decomposing during aqueous work-up. How can I prevent this?

Answer:

Aqueous work-ups, especially under acidic or basic conditions, can be detrimental to certain gem-difluoro compounds. The stability of the gem-difluoro group is highly dependent on the overall molecular structure and the pH of the medium.

Underlying Cause:

  • Acid-Catalyzed Hydrolysis: Strong acids can protonate a neighboring functional group, leading to intramolecular reactions or facilitating the attack of water on the carbon bearing the fluorine atoms. While the C-F bond is strong, certain structural arrangements can make it susceptible to acid-mediated cleavage.[5]

  • Base-Mediated Hydrolysis: Basic conditions can promote elimination reactions if there is an abstractable proton beta to the gem-difluoro group, leading to the formation of a monofluoroalkene. Alternatively, strong bases can directly attack the carbon of the CF2 group, although this is less common due to the strength of the C-F bond.

Solutions:

  • Neutralize Carefully: Adjust the pH of your reaction mixture to neutral (pH ~7) before performing an aqueous extraction. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for acidic solutions or a dilute acid like ammonium chloride (NH₄Cl) for basic solutions.

  • Minimize Contact Time: Perform the aqueous extraction as quickly as possible. Prolonged exposure to an aqueous environment, even at neutral pH, can lead to slow hydrolysis for sensitive substrates.

  • Use Brine Washes: After the initial aqueous wash, use a saturated sodium chloride (brine) solution to remove residual water from the organic layer. This minimizes the amount of dissolved water carried into the drying step.

  • Consider a Non-Aqueous Work-up: If your compound is particularly sensitive, a non-aqueous work-up may be necessary. This can involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by direct concentration of the filtrate.

Problem 2: I am observing significant decomposition of my gem-difluoro compound during a reaction involving a strong Lewis acid. What is happening and what can I do?

Answer:

Strong Lewis acids are known to activate C-F bonds, which can lead to the decomposition of your gem-difluoro moiety.[6][7][8]

Underlying Cause:

The high Lewis acidity of reagents like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) allows them to coordinate to one of the fluorine atoms of the gem-difluoro group. This coordination weakens the C-F bond, making it susceptible to cleavage and subsequent reactions.[6][9] This process is often the thermodynamic driving force for reactions involving fluoride abstraction.[6]

Solutions:

  • Choose a Milder Lewis Acid: Opt for a Lewis acid with lower reactivity. Zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄) in stoichiometric amounts, or scandium triflate (Sc(OTf)₃) are often effective alternatives that are less likely to activate the C-F bond.

  • Use Catalytic Amounts: If a strong Lewis acid is necessary for your desired transformation, try using it in catalytic instead of stoichiometric amounts. This reduces the concentration of the active Lewis acid at any given time, minimizing the undesired side reaction.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature can significantly reduce the rate of C-F bond activation.

  • Protecting Group Strategy: If the gem-difluoro moiety is not directly involved in the desired reaction, consider if a protecting group strategy on a nearby functional group could sterically hinder the approach of the Lewis acid to the CF2 group.[10][11]

Experimental Protocol: Screening for Optimal Lewis Acid

  • Set up several small-scale parallel reactions using your starting material.

  • In separate vials, add different Lewis acids (e.g., AlCl₃, ZnCl₂, Sc(OTf)₃) in equimolar amounts relative to the substrate.

  • Run the reactions at a standardized temperature (e.g., 0 °C or room temperature).

  • Monitor the reactions by TLC or LC-MS at regular intervals to assess the consumption of starting material and the formation of both the desired product and decomposition products.

  • Select the Lewis acid that provides the best conversion to the desired product with minimal decomposition.

Problem 3: My reaction to introduce a gem-difluoro group is giving low yields and multiple byproducts. How can I optimize this?

Answer:

The synthesis of gem-difluoro compounds can be complex, and side reactions are common. The choice of fluorinating reagent and reaction conditions is crucial for success.

Common Issues and Solutions:

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reactivity of the fluorinating agent.Switch to a more potent fluorinating reagent (e.g., from DAST to Deoxo-Fluor®).[12]
Formation of Alkenes Elimination side reactions promoted by the fluorinating reagent.Use a less basic fluorinating reagent or add a non-nucleophilic base to scavenge HF.
Rearrangement Products Carbocationic intermediates are rearranging.Choose a fluorination method that proceeds through a different mechanism (e.g., radical or nucleophilic).
Epimerization Loss of stereochemistry at an adjacent chiral center.Employ milder reaction conditions and a less acidic fluorinating reagent.

Visualization of Synthetic Pathways:

cluster_0 Starting Material cluster_1 Fluorination Methods cluster_2 Desired Product Ketone Ketone Deoxofluorination Deoxofluorination Ketone->Deoxofluorination DAST, Deoxo-Fluor® Nucleophilic Fluorination Nucleophilic Fluorination Ketone->Nucleophilic Fluorination Selectfluor® Electrophilic Fluorination Electrophilic Fluorination Ketone->Electrophilic Fluorination XtalFluor® Gem-Difluoroalkane Gem-Difluoroalkane Deoxofluorination->Gem-Difluoroalkane Nucleophilic Fluorination->Gem-Difluoroalkane Electrophilic Fluorination->Gem-Difluoroalkane

Caption: Common synthetic routes to gem-difluoroalkanes from ketones.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of gem-difluoro groups to common synthetic reagents?

A1: The gem-difluoro group is generally considered stable to a wide range of synthetic conditions. However, its stability can be compromised by:

  • Strong Brønsted acids: Can catalyze hydrolysis, especially in the presence of water.[13]

  • Strong Lewis acids: Can activate the C-F bond, leading to decomposition.[6][7][8]

  • Strong bases: Can induce elimination reactions if a β-proton is present.

  • Reducing agents: While generally stable, some powerful reducing agents under harsh conditions can cleave C-F bonds.

  • Oxidizing agents: The gem-difluoro group is highly resistant to oxidation.

Q2: How does the electronic nature of neighboring groups affect the stability of the gem-difluoro moiety?

A2: Neighboring groups have a significant impact on the stability of the gem-difluoro moiety.

  • Electron-withdrawing groups: Can stabilize the gem-difluoro group by reducing the electron density at the carbon atom, making it less susceptible to nucleophilic attack.

  • Electron-donating groups: Can destabilize the gem-difluoro group by increasing the electron density, potentially making it more prone to certain types of degradation.

  • Steric hindrance: Bulky neighboring groups can sterically shield the gem-difluoro moiety from attack by reagents, thereby increasing its kinetic stability.

Q3: Are there any protecting groups for the gem-difluoro moiety itself?

A3: Direct protection of the gem-difluoro group is not a common strategy due to its inherent stability under many conditions.[10][11] The focus is typically on choosing reaction conditions that are compatible with the gem-difluoro moiety. However, in cases of extreme sensitivity, a strategy might involve temporarily converting the gem-difluoroalkane to a gem-difluoroalkene, which can then be functionalized and later reduced back to the gem-difluoroalkane.

Q4: What are the best analytical techniques to monitor for the hydrolysis of a gem-difluoro compound?

A4: The following techniques are highly effective:

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The appearance of new fluorine signals or a change in the chemical shift of the CF₂ group can indicate hydrolysis or other decomposition pathways.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for detecting the formation of hydrolysis products, which will have a different mass and retention time than your starting material.

  • ¹H and ¹³C NMR Spectroscopy: While less direct than ¹⁹F NMR, changes in the proton and carbon spectra, such as the appearance of new signals corresponding to a ketone or aldehyde, can indicate hydrolysis.

Visualization of Hydrolysis Mechanism:

R-CF2-R' Gem-Difluoro Compound Intermediate Hemiketal-like Intermediate R-CF2-R'->Intermediate + H2O (Acid or Base Catalyzed) Ketone Ketone Product Intermediate->Ketone - HF HF Hydrogen Fluoride Intermediate->HF

Caption: Simplified mechanism of gem-difluoro moiety hydrolysis.

References

Technical Support Center: Scale-Up Synthesis of 3-(1,1-Difluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(1,1-Difluoroethyl)aniline. This molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals, where the introduction of a difluoroethyl moiety can significantly enhance metabolic stability and lipophilicity.[1] However, scaling the synthesis from the bench to the pilot plant introduces considerable challenges, particularly concerning process safety, reaction efficiency, and impurity control.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the scale-up synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Common Synthetic Approach

A prevalent and logical pathway for the synthesis of this compound involves a two-step process starting from the readily available 3-aminoacetophenone. This route isolates the most hazardous step and allows for purification of intermediates.

  • Deoxofluorination: Conversion of the carbonyl group of 3-aminoacetophenone to the geminal difluoride using a deoxofluorinating agent.

  • Purification: Isolation and purification of the final product.

An alternative route involves the fluorination of 3-nitroacetophenone, followed by the reduction of the nitro group. While viable, this adds a high-energy reduction step at the end of the synthesis. This guide will focus on the more direct route from 3-aminoacetophenone.

Synthetic_Workflow cluster_0 Route 1 (Recommended for Scale-Up) cluster_1 Route 2 (Alternative) A 3-Aminoacetophenone B This compound A->B Deoxofluorination (e.g., Deoxo-Fluor®) C 3-Nitroacetophenone D 3-(1,1-Difluoroethyl)nitrobenzene C->D Deoxofluorination E This compound D->E Nitro Group Reduction (e.g., Catalytic Hydrogenation)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Deoxofluorination Step

The conversion of the ketone in 3-aminoacetophenone to the 1,1-difluoroethyl group is the most critical and hazardous step of the synthesis. Success hinges on rigorous control of reaction parameters and a deep understanding of the reagents involved.

Question 1: My deoxofluorination reaction has stalled or is showing low conversion. What are the likely causes?

Answer: Low or incomplete conversion is a common issue that can typically be traced back to a few key factors.

  • Reagent Quality: Deoxofluorinating agents like DAST and Deoxo-Fluor® are highly reactive and moisture-sensitive.[2][3] Reagents that are old, have been improperly stored, or show discoloration may have partially decomposed, reducing their activity.[4] Always use a fresh bottle or a recently tested batch for scale-up operations.

  • Presence of Moisture: Water reacts violently with these reagents, consuming them and generating hydrogen fluoride (HF).[5] This not only reduces the available reagent for the desired reaction but also introduces a significant safety hazard. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.

  • Insufficient Temperature: While excessive heat is dangerous, the reaction may require a specific temperature threshold to proceed at a reasonable rate. If the reaction is sluggish at a low temperature, a cautious, incremental increase while monitoring with an in-situ probe (e.g., ReactIR) or by careful sampling (TLC/GC/HPLC) is advisable.

  • Poor Solubility: The starting material must be fully dissolved in the chosen anhydrous solvent for the reaction to proceed efficiently. If solubility is an issue, consider alternative anhydrous solvents or a slight, controlled increase in temperature.

Question 2: I'm observing a significant amount of a major byproduct. What is it and how can I minimize it?

Answer: The most common byproduct in deoxofluorination of ketones is the corresponding vinyl fluoride, resulting from an elimination side reaction.

  • Causality: The reaction proceeds through a carbocation-like intermediate. Instead of a second fluoride ion attacking this intermediate, a proton can be eliminated from the adjacent methyl group, leading to the formation of 3-(1-fluorovinyl)aniline. This is often exacerbated by higher reaction temperatures.

  • Minimization Strategies:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Overheating is a primary driver of elimination.

    • Controlled Reagent Addition: On a larger scale, the addition of the deoxofluorinating agent should be done slowly and sub-surface to maintain a low instantaneous concentration and better control the reaction exotherm.

    • Choice of Reagent: Newer generations of deoxofluorinating reagents, such as aminodifluorosulfinium salts (e.g., XtalFluor®), have been shown in some cases to provide less elimination byproduct compared to DAST or Deoxo-Fluor®.[4]

Question 3: The reaction mixture turned dark brown or black. What does this signify?

Answer: A dark coloration or the formation of tar often indicates decomposition. This is a serious issue on scale-up as it implies a potential loss of control.

  • Thermal Decomposition of Reagent: DAST, in particular, is known to be thermally unstable and can undergo explosive decomposition at elevated temperatures (onset around 140 °C).[4] Deoxo-Fluor® is more thermally stable but will also decompose at higher temperatures.[4][5] A localized hot spot caused by poor mixing or a rapid exotherm can initiate this decomposition.

  • Product Instability: The aniline product itself can be sensitive to the acidic (HF) and harsh conditions of the reaction, especially at higher temperatures, leading to polymerization or degradation.

  • Preventative Measures:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is critical for designing an adequate cooling system.[6]

    • Engineering Controls: Ensure the reactor has sufficient cooling capacity and efficient agitation to prevent localized hot spots.

    • Strict Temperature Limits: Never exceed the proven acceptable temperature range determined from safety studies.

Troubleshooting_Deoxofluorination Start Low Yield or Stalled Reaction Q1 Is reagent fresh and stored properly? Start->Q1 Q2 Are all components strictly anhydrous? Q1->Q2 Yes Sol1 Action: Use fresh, high-purity reagent. Q1->Sol1 No Q3 Is reaction temperature optimized? Q2->Q3 Yes Sol2 Action: Oven-dry glassware, use anhydrous solvents, maintain inert atmosphere. Q2->Sol2 No Q4 Is starting material fully dissolved? Q3->Q4 Yes Sol3 Action: Cautiously increase temp. while monitoring. Perform calorimetry for scale-up. Q3->Sol3 No Sol4 Action: Screen for a more suitable anhydrous solvent. Q4->Sol4 No

Caption: Decision tree for troubleshooting low conversion in deoxofluorination.

Scale-Up Safety & Reagent Selection

Question 4: For a multi-kilogram scale synthesis, should I use DAST or Deoxo-Fluor®?

Answer: For any scale-up operation, Deoxo-Fluor® is the strongly recommended choice over DAST.

The decision is primarily based on thermal stability and process safety. While both are effective reagents, DAST has a significantly lower decomposition temperature and a higher exothermic heat of decomposition.[4] This makes it notoriously dangerous for large-scale work, where the risk of a thermal runaway event is much higher.

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
Physical Form Fuming liquid[4]Liquid[4]
Thermal Stability Lower. Decomposes at ~140 °C[4]Higher. Decomposes at ~140 °C but with lower energy release[4]
Decomposition Energy High (~1700 J/g)[4]Lower (~1100 J/g)[4]
Handling & Safety Reacts violently with water, releases HF.[3][5] Subject to strict shipping regulations.[4]Reacts with water, releases HF. Considered a safer alternative for scale-up.[5]
Byproducts Can lead to elimination byproducts.Generally provides similar or slightly better selectivity.
Question 5: What are the absolute critical safety protocols for handling deoxofluorinating agents on a large scale?

Answer: Handling these reagents requires a multi-layered safety approach. Failure to adhere to strict protocols can have catastrophic consequences.

  • Personal Protective Equipment (PPE): Standard PPE is insufficient. A flame-resistant lab coat is mandatory.[7] Wear heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves.[8] A full-face shield over safety goggles is required.[9] Always have calcium gluconate gel readily available as a first-aid antidote for HF burns.

  • Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood or, for larger scales, in a closed, contained reactor system.[8] The equipment must be constructed from compatible materials (e.g., Hastelloy, stainless steel, or compatible polymers). Avoid using glass reactors for large-scale operations due to the risk of etching by HF.[5]

  • Strictly Anhydrous & Inert Conditions: As stated previously, this is non-negotiable. Use an inert gas blanket (nitrogen or argon) at all times. All solvents, reagents, and equipment must be rigorously dried.[10]

  • Controlled Addition & Quenching:

    • Addition: The reagent should be added via a pressure-equalizing dropping funnel or a syringe pump to ensure a slow, controlled rate. The addition should be made below the surface of the reaction mixture to improve dispersion and heat transfer.

    • Quenching: The reaction must be quenched carefully. A common procedure is to slowly transfer the reaction mixture to a stirred, cooled solution of a base, such as sodium bicarbonate or calcium hydroxide. Never add water or base directly to the neat reaction mixture. This can cause a violent, uncontrolled exotherm. The quench vessel should be adequately sized to handle potential gas evolution (CO₂).

  • Waste Disposal: The aqueous waste from the quench will contain fluoride salts and must be treated as hazardous waste. It should be neutralized and disposed of according to institutional and local environmental regulations.

Experimental Protocols

Protocol 1: Scale-Up Deoxofluorination of 3-Aminoacetophenone

Disclaimer: This protocol is for informational purposes only and should be adapted and validated based on rigorous laboratory testing and process safety analysis (DSC, RC1 calorimetry) before implementation.

Materials & Equipment:

  • 10 L jacketed reactor (Hastelloy or glass-lined steel) equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • 3-Aminoacetophenone (1.0 kg, 7.4 mol)

  • Deoxo-Fluor® (1.8 kg, 8.14 mol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) (5 L)

  • Syringe pump or addition funnel for controlled addition.

  • Separate 20 L quench vessel with stirrer and cooling.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 1 hour.

  • Charging: Charge 3-aminoacetophenone (1.0 kg) and anhydrous DCM (5 L) to the reactor. Begin stirring to fully dissolve the solid.

  • Cooling: Cool the reactor contents to -10 °C using the jacket chiller.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.8 kg) to the reaction mixture via syringe pump over a period of 2-3 hours. Crucially, maintain the internal temperature below -5 °C throughout the addition. A significant exotherm will be observed.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by GC or HPLC analysis of quenched aliquots until the starting material is consumed (<1%).

  • Quenching: In the separate quench vessel, prepare a stirred solution of saturated NaHCO₃ (10 L) and cool it to 0-5 °C.

  • Slow Transfer: Carefully and slowly transfer the reaction mixture from the reactor into the vigorously stirred, cold NaHCO₃ solution. Control the transfer rate to keep the quench temperature below 20 °C and manage gas evolution (CO₂).

  • Work-up: Once the quench is complete, stop stirring and allow the layers to separate.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 2 L).

  • Washing & Drying: Combine the organic layers, wash with brine (2 L), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I perform a catalytic hydrogenation to reduce 3-nitroacetophenone before the fluorination step? A1: Yes, this is a very common and effective way to prepare the 3-aminoacetophenone precursor. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is highly efficient.[11][12] However, on a large scale, these catalysts, particularly Raney Nickel, are pyrophoric and must be handled with extreme care under an inert atmosphere.[8][10] They should never be allowed to dry in the air.

Q2: What are the key thermal hazards for the entire process? A2: There are two primary thermal hazards:

  • Deoxofluorination: As discussed, this step is exothermic, and the reagent itself is thermally unstable. A cooling failure could lead to a thermal runaway.[6]

  • Catalytic Hydrogenation (if used): The reduction of a nitro group is highly exothermic.[6] The rate of reaction is often limited by the rate of hydrogen gas transfer into the solution. Improper control of hydrogen addition or agitation can lead to a sudden, rapid temperature increase.

Q3: My final product is acidic after work-up. Why? A3: The likely culprit is residual HF or acidic byproducts from the fluorination reaction. The work-up with sodium bicarbonate is designed to neutralize this, but if insufficient base is used or the quench is inefficient, acidic impurities can carry through. A final wash of the organic solution with a dilute base, followed by a water wash, can help, but be mindful that the aniline product is basic and can be lost if the pH is too high or low during extractions.[13][14]

Q4: How can I best purify the final product on a large scale? A4: For multi-kilogram quantities, vacuum distillation is generally the most practical and economical purification method, provided the product has sufficient thermal stability and a boiling point distinct from major impurities.[15] Column chromatography is less feasible for very large quantities but can be used for smaller batches or to produce very high purity material. An acid-base extraction can also be employed to remove non-basic impurities before a final distillation.[14]

References

catalyst selection for cross-coupling reactions of 3-(1,1-Difluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-(1,1-Difluoroethyl)aniline

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice for successfully employing this compound in palladium-catalyzed cross-coupling reactions. The unique electronic properties of this substrate present specific challenges that require careful consideration of catalyst, ligand, and reaction parameters. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of this compound and provides a logical starting point for reaction development.

Q1: What makes this compound a "challenging" substrate for cross-coupling reactions?

A1: The primary challenge stems from the strong electron-withdrawing nature of the 1,1-difluoroethyl group. This substituent significantly reduces the electron density on the aniline nitrogen atom through a powerful inductive effect.[1][2] This leads to two main consequences:

  • Reduced Nucleophilicity: For C-N cross-coupling reactions like the Buchwald-Hartwig amination, the nitrogen's lone pair is less available to participate in the catalytic cycle, making the aniline a weak nucleophile.[2]

  • Slower Reductive Elimination: The electron-withdrawing group makes the final, product-forming step of the catalytic cycle—reductive elimination—energetically more difficult. For many couplings with fluoroalkylamines, this becomes the turnover-limiting step of the reaction.[1][3]

Q2: I am planning a Buchwald-Hartwig amination with this compound. What is a reliable starting point for my catalyst system?

A2: For coupling electron-deficient anilines, the catalyst system must be designed to accelerate the key steps of the catalytic cycle, particularly reductive elimination.[2][4] A robust starting point would be:

  • Palladium Source: Use a well-defined, air-stable palladium(II) precatalyst, such as a G3 or G4 palladacycle.[2][5] These ensure consistent and reliable generation of the active Pd(0) species, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][6]

  • Ligand: Employ a bulky, electron-rich biaryl monophosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to promote couplings of challenging substrates by accelerating both oxidative addition and reductive elimination.[2][7]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common and effective choices.[2][8] However, be aware that the resulting fluoroalkylaniline products can be unstable to strong bases and heat, so screening weaker bases may be necessary.[1]

Q3: Can I use this compound in a Suzuki-Miyaura coupling? What part of the molecule would I functionalize first?

A3: Yes, this substrate can be used in Suzuki-Miyaura couplings. Typically, you would start with a halogenated version of the aniline, for example, 4-bromo-3-(1,1-difluoroethyl)aniline. In this case, the palladium catalyst would insert into the C-Br bond (oxidative addition) to be coupled with an organoboron reagent.[9] The key steps and considerations are:

  • Oxidative Addition: This step can be challenging for electron-deficient aryl halides. Again, bulky, electron-rich phosphine ligands are essential to facilitate this process.[9]

  • Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for Suzuki couplings involving aryl chlorides or deactivated aryl bromides.[9]

  • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are commonly used to facilitate the dissolution of the base and the boronic acid.[9][10]

Q4: Are copper-catalyzed couplings a viable alternative for this substrate?

A4: Copper-catalyzed C-N coupling (Ullmann reaction) has re-emerged as a powerful alternative to palladium-catalyzed methods.[11][12] While palladium often dominates due to broader substrate scope, modern copper systems with specialized ligands can be highly effective, especially for hindered partners.[12][13][14] For a substrate like this compound, a copper-catalyzed approach could be advantageous by potentially offering different reactivity profiles or functional group tolerance. Optimization of the copper source (e.g., CuI), ligand, and base would be necessary.[11]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst 1. Use a Precatalyst: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to a well-defined, air-stable palladacycle precatalyst (e.g., XPhos Pd G3).[2][15] This ensures efficient and reproducible formation of the active L₁Pd(0) species.[6] 2. Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction. Use a glovebox or perform multiple evacuate/backfill cycles with an inert gas (Argon or Nitrogen).[2][5] Oxygen can oxidize and deactivate the Pd(0) catalyst.
Insufficiently Strong Base 1. Screen Stronger Bases: The N-H bond of the aniline is weakly acidic due to the difluoroethyl group. If using a weaker base like K₂CO₃ or Cs₂CO₃, switch to a stronger, non-nucleophilic base like NaOtBu or LiHMDS to facilitate deprotonation.[2][16]
Incorrect Ligand Choice 1. Increase Ligand Steric Bulk/Electron-Donating Ability: If using a less bulky ligand (e.g., P(t-Bu)₃), switch to a more sterically demanding biaryl phosphine ligand like XPhos or BrettPhos.[2][7] These ligands promote the rate-limiting reductive elimination step common with electron-deficient anilines.[1]
Low Reaction Temperature 1. Increase Temperature: Cross-coupling reactions with deactivated substrates often require more thermal energy. Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C) while monitoring for product decomposition.[5][17]
Solvent Effects 1. Change Solvent: The choice of solvent can impact solubility and reaction rates. If using toluene, consider screening other common solvents like 1,4-dioxane or t-AmOH.[15]
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps & Scientific Rationale
Hydrodehalogenation (in reactions where the aniline is the halide partner)1. Optimize Base Selection: This side reaction, where the halogen is replaced by hydrogen, can be promoted by certain bases. Consider switching from an alkoxide base to a carbonate or phosphate base (e.g., K₃PO₄), which can be less prone to generating Pd-hydride species responsible for this pathway.[16] 2. Use a Slight Excess of Boronic Acid: In Suzuki couplings, using a slight excess (1.2-1.5 equiv.) of the boronic acid can help the desired transmetalation pathway outcompete the hydrodehalogenation pathway.[9]
Product Decomposition 1. Use a Weaker Base: The fluoroalkylaniline product may be unstable under strongly basic conditions at high temperatures.[1] A study on fluoroalkylamines showed that switching from strong alkoxides to the weaker base potassium phenoxide (KOPh) prevented product decomposition and led to high yields.[1][3] 2. Lower Reaction Temperature: If conversion is observed but the product is degrading, reduce the reaction temperature and accept a longer reaction time.
Homocoupling of Coupling Partner 1. Ensure Rigorous Exclusion of Oxygen: Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions. Improve inert atmosphere techniques.[9] 2. Use a Precatalyst: Inconsistent generation of the active catalyst can sometimes lead to side reactions. A well-defined precatalyst provides a more controlled reaction initiation.[5]

Visualizations & Protocols

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues in cross-coupling reactions involving this compound.

Troubleshooting_Workflow start Initial Reaction: Low Yield/Conversion check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_conditions Are the Reaction Conditions Forcing Enough? check_catalyst->check_conditions Yes use_precatalyst Action: Use a well-defined precatalyst (e.g., XPhos Pd G3). check_catalyst->use_precatalyst No check_side_products Are Side Products Observed? check_conditions->check_side_products Yes increase_temp Action: Increase reaction temperature (e.g., to 100-110 °C). check_conditions->increase_temp No hydrodehalogenation Problem: Hydrodehalogenation check_side_products->hydrodehalogenation Yes (e.g., C-X -> C-H) decomposition Problem: Product Decomposition check_side_products->decomposition Yes (Tar, low mass balance) success Successful Coupling check_side_products->success No use_bulky_ligand Action: Use a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos). use_precatalyst->use_bulky_ligand ensure_inert Action: Ensure rigorous inert atmosphere. use_bulky_ligand->ensure_inert ensure_inert->success stronger_base Action: Switch to a stronger base (e.g., NaOtBu, KOtBu). increase_temp->stronger_base stronger_base->success optimize_base_h Action: Switch to K3PO4 or Cs2CO3. hydrodehalogenation->optimize_base_h weaker_base_d Action: Screen weaker bases (e.g., KOPh) and lower temperature. decomposition->weaker_base_d optimize_base_h->success weaker_base_d->success

Caption: A decision tree for troubleshooting cross-coupling reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

This diagram illustrates the key steps, highlighting the challenging reductive elimination for electron-deficient anilines.

Catalytic_Cycle pd0 L-Pd(0) Active Catalyst pd_oa L-Pd(II)(Ar)(X) pd0->pd_oa label_oa Oxidative Addition pd_amido L-Pd(II)(Ar)(NR'H) X⁻ pd_oa->pd_amido label_assoc Amine Association pd_amido_deprot L-Pd(II)(Ar)(NR') pd_amido->pd_amido_deprot label_deprot Deprotonation pd_amido_deprot->pd0 label_re Reductive Elimination (Often Rate-Limiting for Electron-Deficient Anilines) product Ar-NHR' pd_amido_deprot->product reactants_oa Ar-X reactants_oa->pd0 reactants_assoc R'NH₂ reactants_assoc->pd_oa base Base base->pd_amido

Caption: Buchwald-Hartwig catalytic cycle for electron-deficient anilines.

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol provides a starting point for the palladium-catalyzed C-N coupling of this compound with an aryl bromide. Note: This procedure must be performed under an inert atmosphere.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Preparation: In a nitrogen-filled glovebox, add the aryl bromide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst to the Schlenk tube.[2]

  • Inert Atmosphere: If not using a glovebox, seal the vessel with a septum. Connect it to a Schlenk line, evacuate the atmosphere, and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert environment.[5]

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl aniline.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-(1,1-Difluoroethyl)aniline: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is paramount. 3-(1,1-Difluoroethyl)aniline, a key building block in the synthesis of various agrochemicals and pharmaceuticals, is no exception.[1] The introduction of the difluoroethyl group can enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design.[2] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this compound, offering insights into methodological choices and their underlying principles.

The Analytical Challenge: Ensuring the Purity of a Fluorinated Aromatic Amine

The synthesis of this compound can involve multiple steps, including nitration, reduction, and fluorination reactions. These processes can introduce a variety of impurities, such as positional isomers, unreacted starting materials, and byproducts from side reactions. The presence of the reactive amino group and the stable difluoroethyl moiety presents a unique analytical challenge that requires a highly selective and sensitive method to ensure the quality of the final product.

GC-MS: A Powerful Tool for Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity determination of this compound.[3] The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry provides a robust platform for impurity profiling.

The Rationale Behind the Method

The choice of GC-MS for this analysis is underpinned by several key factors:

  • Volatility: this compound possesses sufficient volatility to be amenable to GC analysis without the need for derivatization.

  • Selectivity: The mass spectrometer allows for the selective detection of the target analyte and its impurities based on their unique mass fragmentation patterns, even if they co-elute chromatographically.

  • Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and quantification of trace-level impurities that could impact the quality and safety of the final product.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure for the GC-MS analysis of this compound. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the reliability of the results.[2][4][5][6]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis s_prep Dissolve sample in a suitable solvent (e.g., Dichloromethane) injection Inject sample into GC s_prep->injection Prepared Sample separation Separate components on a capillary column (e.g., HP-5ms) injection->separation Vaporized Sample ionization Ionize eluting components (Electron Ionization) separation->ionization Separated Components detection Detect and record mass spectra ionization->detection Ions analysis Identify and quantify impurities based on retention time and mass spectra detection->analysis Mass Spectra Data

Figure 1. A generalized workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify potential impurities by comparing their mass spectra to library databases and by interpreting their fragmentation patterns.

    • Quantify the purity by area normalization, assuming a similar response factor for the main component and its impurities. For more accurate quantification, a reference standard for each impurity is required.

Expected Fragmentation Pattern

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 157. Key fragmentation pathways would likely involve the loss of a fluorine atom (M-19), a methyl group (M-15), and cleavage of the C-C bond in the difluoroethyl group, leading to characteristic fragment ions. The aromatic ring would also contribute to the fragmentation pattern, with typical ions observed for aniline derivatives.[1][7][8]

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful technique, other analytical methods can also be employed for the purity analysis of this compound, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique widely used in the pharmaceutical industry for purity and impurity analysis.[9][10][11]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Advantages:

    • Suitable for non-volatile and thermally labile compounds.

    • A wide range of stationary and mobile phases provides flexibility in method development.

    • Can be coupled with various detectors, including UV-Vis and Mass Spectrometry (LC-MS).[12]

  • Disadvantages for this Application:

    • May require longer analysis times compared to GC.

    • The volatility of this compound makes GC a more direct approach.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of fluorine atoms, ¹⁹F NMR offers a unique and powerful tool for the analysis of this compound.[6][9][10]

  • Principle: ¹⁹F NMR detects the fluorine nuclei in the molecule, providing information about their chemical environment.

  • Advantages:

    • Provides structural information about fluorinated impurities.

    • Can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.[6][9][10]

    • Offers a wide chemical shift range, reducing the likelihood of signal overlap.

  • Disadvantages:

    • Lower sensitivity compared to GC-MS and HPLC.

    • Requires a higher concentration of the sample.

Performance Comparison

The following table provides a comparative summary of the performance of GC-MS, HPLC, and ¹⁹F NMR for the purity analysis of this compound.

FeatureGC-MSHPLC-UV¹⁹F NMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceDetection of ¹⁹F nuclei
Selectivity High (mass-based)Moderate to HighHigh (chemical shift)
Sensitivity High (ppm to ppb)Moderate (ppm)Low (requires >0.1%)
Quantification Relative (area %), Absolute (with standards)Relative (area %), Absolute (with standards)Absolute (qNMR)
Impurity ID Good (fragmentation pattern)Limited (retention time)Excellent (structural information)
Sample Throughput HighModerateLow
Derivatization Not requiredNot requiredNot required

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical technique for the purity determination of this compound depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, GC-MS is the method of choice due to its high sensitivity, selectivity, and speed.

  • ¹⁹F NMR serves as an invaluable tool for structural elucidation of unknown fluorinated impurities and for providing an orthogonal, quantitative measure of purity.

In a comprehensive quality control strategy, a combination of these techniques can be employed to provide a complete picture of the impurity profile of this compound, ensuring the highest standards of quality and safety in its application.

References

A Tale of Two Fluorines: A Comparative Guide to the Biological Activity of Difluoroethyl and Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of medicinal chemistry. The unique electronic properties and steric profile of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][3] Among the myriad of fluorinated motifs, the trifluoromethyl (-CF3) group has long been a workhorse for chemists seeking to enhance drug-like properties.[3][4][5] However, the difluoroethyl (-CF2CH3) group is emerging as a compelling alternative, offering a nuanced modulation of physicochemical and biological characteristics. This guide provides an in-depth, objective comparison of the biological activities of anilines substituted with these two critical fluoroalkyl groups, supported by experimental data and established scientific principles.

Physicochemical Properties: A Foundation for Biological Behavior

The biological activity of a compound is intrinsically linked to its physicochemical properties. Key parameters such as acidity (pKa) and lipophilicity (logP) dictate how a molecule behaves in a physiological environment, from traversing cellular membranes to interacting with its biological target.

Electronic Effects and Basicity (pKa)

The introduction of electron-withdrawing fluorine atoms significantly impacts the basicity of the aniline nitrogen. The strongly inductive effect of the trifluoromethyl group dramatically reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton.[6] This results in a substantially lower pKa value compared to unsubstituted aniline. For example, the pKa of 4-(trifluoromethyl)aniline is approximately 3.5, a significant drop from the ~4.6 of aniline itself.[7]

The difluoroethyl group, while also electron-withdrawing, is generally considered to be less so than the trifluoromethyl group. This is due to the presence of the methyl group, which is electron-donating relative to a fluorine atom. Consequently, anilines bearing a difluoroethyl group are expected to be more basic than their trifluoromethyl counterparts, though still significantly less basic than non-fluorinated anilines. This modulation of pKa can be critical for optimizing interactions with target proteins where a specific protonation state is required for binding.[8]

Property Unsubstituted Aniline 4-(Trifluoromethyl)aniline 4-(Difluoroethyl)aniline (Predicted)
pKa ~4.6~3.5[7]3.8 - 4.2
logP 0.92.3[9]1.8 - 2.1
Table 1: Comparative Physicochemical Properties. Predicted values for 4-(difluoroethyl)aniline are based on established trends in fluorine substitution.
Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the partition coefficient between octanol and water (logP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination generally increases lipophilicity.[10][11] The trifluoromethyl group imparts a significant increase in logP, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[3][12]

The difluoroethyl group also increases lipophilicity compared to a non-fluorinated analogue, but to a lesser extent than the trifluoromethyl group.[13] This can be advantageous in scenarios where excessive lipophilicity leads to poor solubility, off-target effects, or increased metabolic clearance. Therefore, the difluoroethyl group offers a finer tuning of a molecule's lipophilic character.

Metabolic Stability: Resisting the Body's Defenses

A major driver for the incorporation of fluorinated groups in drug design is to enhance metabolic stability.[4][14][15] The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[4][16]

Cytochrome P450 (CYP) Metabolism

Both trifluoromethyl and difluoroethyl groups can effectively block sites of oxidative metabolism.[16] By replacing a metabolically labile methyl or hydrogen group with a fluoroalkyl moiety, chemists can "switch" the metabolic pathway of a drug, often leading to a longer half-life and improved bioavailability.[4] The trifluoromethyl group is exceptionally robust against oxidative metabolism.[16]

While the difluoroethyl group also enhances metabolic stability, the methylene (-CH2-) group adjacent to the difluoromethyl moiety can still be susceptible to oxidation, although at a significantly reduced rate compared to a non-fluorinated ethyl group. Studies on related motifs like the α,α-difluoroethyl thioether have shown that metabolism can occur at adjacent sites, such as oxidation of a neighboring sulfur atom, while the C-F bonds remain intact.[17]

Defluorination

Metabolic defluorination, the cleavage of the C-F bond, can lead to the formation of reactive metabolites and potential toxicity.[14][18] While generally more stable than C-H bonds, C-F bonds on aromatic rings can be susceptible to defluorination catalyzed by CYP enzymes.[14] The trifluoromethyl group is highly resistant to defluorination. The difluoroethyl group is also generally stable, but the potential for enzymatic attack leading to defluorination, though low, might be slightly higher than for the trifluoromethyl group under specific enzymatic conditions.

Membrane Permeability and Efflux

The ability of a drug to cross biological membranes is fundamental to its efficacy. While increased lipophilicity from fluorination can enhance passive diffusion across membranes, it can also lead to increased recognition by efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and limit their bioavailability.[1][10]

The nuanced lipophilicity of the difluoroethyl group may offer an advantage in this regard. By providing a moderate increase in lipophilicity compared to the trifluoromethyl group, it may strike a better balance between passive permeability and avoidance of efflux transporter recognition.[13]

Target Protein Interactions: The Dance of Binding

The ultimate biological effect of a drug is determined by its interaction with its target protein. The introduction of difluoroethyl or trifluoromethyl groups can influence binding affinity through various mechanisms.

Hydrogen Bonding and Multipolar Interactions

While fluorine is a poor hydrogen bond acceptor, the C-F bond can participate in favorable multipolar interactions with electron-rich groups in a protein's binding pocket, such as backbone carbonyls.[19][20][21] These interactions can significantly contribute to binding affinity. The trifluoromethyl group, with its three polarized C-F bonds, can form multiple such interactions.[21] The difluoromethyl group within the difluoroethyl moiety can also act as a weak hydrogen bond donor through its C-H bond, a property not shared by the trifluoromethyl group.[1][13] This can provide an additional, unique interaction point with the target protein.

Steric and Conformational Effects

The trifluoromethyl group is sterically larger than a methyl group but comparable in size to an ethyl group.[22] The difluoroethyl group is larger still. These steric differences can influence how a ligand fits into a binding pocket and can be exploited to achieve selectivity for a particular target. Fluorination can also influence the conformation of a molecule, pre-organizing it for a more favorable binding pose.[2]

hERG Inhibition

A critical consideration in drug development is the potential for off-target effects, particularly inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[23] While the relationship between fluorination and hERG inhibition is complex and context-dependent, highly lipophilic and basic compounds are often associated with increased hERG liability.[2] The ability to fine-tune lipophilicity and basicity with the difluoroethyl group compared to the trifluoromethyl group could be a valuable tool in mitigating hERG risk.

Experimental Protocols

To empirically determine the comparative biological activity of difluoroethyl and trifluoromethyl anilines, a series of standardized in vitro assays are essential.

pKa Determination

Objective: To measure the acid dissociation constant of the anilinium ion.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of aqueous buffers with known pH values.

  • Spectrophotometric Analysis: Add a small aliquot of the stock solution to each buffer.

  • Measurement: Measure the UV-Vis absorbance spectrum of each solution. The wavelength of maximum absorbance will shift depending on the protonation state of the aniline.

  • Data Analysis: Plot the absorbance at a specific wavelength against the pH. The pKa is the pH at which the concentrations of the protonated and neutral species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

logP Determination

Objective: To measure the octanol-water partition coefficient.

Methodology (Shake-Flask Method):

  • Equilibration: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase and shake vigorously to allow for partitioning.

  • Separation: Centrifuge the mixture to separate the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a compound by liver microsomes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer at 37°C.

  • Initiation of Reaction: Add the test compound to the incubation mixture to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.[4]

Visualizing the Concepts

Metabolic_Pathway cluster_0 Trifluoromethyl Aniline cluster_1 Difluoroethyl Aniline TFM_Aniline 4-(Trifluoromethyl)aniline Metabolite_TFM Minimal Metabolism (Highly Stable) TFM_Aniline->Metabolite_TFM CYP450 DFE_Aniline 4-(Difluoroethyl)aniline Metabolite_DFE1 Oxidized Metabolite (e.g., at adjacent position) DFE_Aniline->Metabolite_DFE1 CYP450 Metabolite_DFE2 Minor Defluorination (Potential Pathway) DFE_Aniline->Metabolite_DFE2 CYP450

Caption: Potential metabolic pathways of trifluoromethyl and difluoroethyl anilines.

Experimental_Workflow start Test Compound (Difluoroethyl or Trifluoromethyl Aniline) pka pKa Determination (UV-Vis Spectrophotometry) start->pka logp logP Measurement (Shake-Flask Method) start->logp metabolism Metabolic Stability Assay (Liver Microsomes, LC-MS/MS) start->metabolism binding Target Binding Assay (e.g., SPR, ITC) start->binding herg hERG Inhibition Assay (Patch Clamp) start->herg data Comparative Data Analysis pka->data logp->data metabolism->data binding->data herg->data

Caption: Experimental workflow for comparing the biological activity of fluorinated anilines.

Conclusion

The choice between a difluoroethyl and a trifluoromethyl group is not merely a matter of adding fluorine; it is a strategic decision that allows for the fine-tuning of a molecule's biological activity. The trifluoromethyl group offers robust metabolic stability and a significant increase in lipophilicity, making it a powerful tool for enhancing drug-like properties.[4][16] The difluoroethyl group, in contrast, provides a more nuanced modulation of these parameters, with a less pronounced effect on lipophilicity and basicity, and the potential for unique hydrogen bond donating capabilities.[1][13]

Ultimately, the optimal choice is context-dependent, relying on the specific challenges of a drug discovery program, including the nature of the target protein, the desired pharmacokinetic profile, and potential off-target liabilities.[2] This guide serves as a foundational resource for researchers, enabling them to make more informed decisions in the rational design of next-generation therapeutics.

References

A Comparative Guide to the Lipophilicity of 3-(1,1-Difluoroethyl)aniline and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity and Fluorine in Modern Drug Design

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity, the affinity of a molecule for a lipid-rich environment, stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] A molecule's lipophilicity governs its ability to permeate biological membranes, engage with target proteins, and navigate the complex physiological landscape. An imbalance in this property can lead to poor bioavailability, off-target toxicity, or rapid metabolic clearance, ultimately dooming a promising therapeutic agent.

The octanol-water partition coefficient (LogP) is the universally accepted metric for quantifying lipophilicity.[2] It represents the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter, as it considers all ionic species.[3]

Strategic modification of a lead compound's structure to optimize its lipophilicity is a cornerstone of medicinal chemistry. One of the most powerful tools in this endeavor is the introduction of fluorine atoms. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's electronic character, conformation, and metabolic stability.[4]

This guide provides a comprehensive comparison of the lipophilicity of 3-(1,1-Difluoroethyl)aniline and its non-fluorinated and monofluorinated analogs. The 1,1-difluoroethyl group is an increasingly important motif in drug design, often employed as a bioisostere for a methoxy group to enhance metabolic stability and fine-tune physicochemical properties.[5][6] Through a combination of detailed experimental protocols and an analysis of calculated LogP values, we will elucidate the impact of incremental fluorination on the lipophilicity of this important aniline scaffold, providing valuable insights for researchers and drug development professionals.

Experimental Methodologies for Lipophilicity Determination

The accurate determination of LogP and LogD values is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). Two widely accepted methods for these measurements are the shake-flask method and high-performance liquid chromatography (HPLC)-based techniques.

The Gold Standard: Shake-Flask Method for LogP Determination

The shake-flask method is considered the benchmark for LogP determination due to its direct measurement of the partition coefficient.[7] The protocol is conceptually straightforward but requires meticulous execution to ensure accuracy and reproducibility.

Principle: A known amount of the test compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, PBS, for LogD measurements). The mixture is agitated until equilibrium is reached, after which the two phases are separated, and the concentration of the compound in each phase is quantified.

Detailed Experimental Protocol:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS, 0.01 M).

    • Shake the mixture vigorously for 24 hours to ensure mutual saturation of the two phases.

    • Allow the mixture to stand until a clear separation of the two phases is observed.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in a minimal amount of a suitable solvent like DMSO).[8]

  • Partitioning Experiment:

    • In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.[9]

    • Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method used for quantification.

    • Securely cap the vessel and shake it at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). The use of a mechanical shaker is recommended for consistency.[10]

  • Phase Separation:

    • Centrifuge the vessel to facilitate a clean separation of the n-octanol and aqueous phases. This is particularly important for compounds that may form emulsions.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with UV detection. A calibration curve should be prepared for accurate quantification.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Causality Behind Experimental Choices: The pre-saturation of the solvents is a critical step to ensure that the partitioning of the test compound is the only process occurring at equilibrium. The choice of buffer for LogD measurements is crucial for maintaining a constant pH, as the ionization state of the compound can significantly affect its partitioning behavior.[3] Centrifugation is employed to overcome the common issue of emulsion formation, which can interfere with accurate concentration measurements.[10]

Self-Validating System: The robustness of this protocol is ensured by running replicates and including a standard compound with a known LogP value in each experimental run to verify the accuracy of the measurements.

High-Throughput Screening: HPLC-Based Method for LogD Determination

For a more rapid assessment of lipophilicity, especially for larger sets of compounds, HPLC-based methods are highly valuable.[11] These methods correlate the retention time of a compound on a reverse-phase column with its lipophilicity.

Principle: The compound is injected onto a reverse-phase HPLC column (e.g., C18), and its retention time is measured. A calibration curve is generated using a set of standards with known LogD values. The LogD of the unknown compound is then interpolated from this calibration curve. This technique is particularly advantageous for its low sample consumption and suitability for compounds with low solubility.[12]

Detailed Experimental Protocol:

  • System Preparation:

    • Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Prepare a series of standard compounds with well-established LogD values that span the expected range of the test compounds.

    • Inject each standard onto the HPLC column and record its retention time (tR).

    • Determine the column's void time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.

    • Generate a calibration curve by plotting the log(k) values against the known LogD values of the standards.

  • Sample Analysis:

    • Dissolve the test compounds in a suitable solvent and inject them onto the HPLC column under the same conditions used for the standards.

    • Record the retention time for each test compound and calculate its log(k) value.

  • LogD Determination:

    • Using the linear regression equation from the calibration curve, determine the LogD of the test compounds from their calculated log(k) values.

Caption: Workflow for HPLC-based LogD determination.

Comparative Lipophilicity Data

To provide a quantitative comparison, we have compiled calculated LogP (cLogP) values for 3-ethylaniline and its fluorinated analogs. These values were obtained using the robust Molinspiration cheminformatics platform, which employs a fragment-based contribution method.[11][12]

CompoundStructurecLogP (Molinspiration)
3-EthylanilineCc1cccc(N)c11.85
3-(1-Fluoroethyl)anilineFC(C)c1cccc(N)c12.03
This compoundFC(F)(C)c1cccc(N)c12.21

Discussion: The Impact of Fluorination on Lipophilicity

The data presented in the table clearly demonstrates a stepwise increase in lipophilicity with the progressive introduction of fluorine atoms to the ethyl substituent of the aniline scaffold. This trend aligns with the generally understood, albeit complex, effects of fluorination on molecular properties.

The replacement of a hydrogen atom with a fluorine atom in 3-(1-fluoroethyl)aniline results in a modest increase in cLogP compared to 3-ethylaniline. The introduction of a second fluorine atom in this compound leads to a further, more pronounced increase in lipophilicity. This observation can be attributed to several factors. Fluorine is the most electronegative element, and the C-F bond is highly polarized. However, the small size of the fluorine atom and its tight electron cloud result in weak van der Waals interactions, which can reduce its contribution to hydrophobicity compared to larger halogens.

The 1,1-difluoroethyl group is of particular interest in medicinal chemistry as it serves as a bioisosteric replacement for a methoxy group.[5][6] This substitution can enhance metabolic stability by blocking oxidative metabolism at the benzylic position.[5] From a lipophilicity perspective, the difluoroethyl group is generally considered to be more lipophilic than a methoxy group, providing medicinal chemists with a valuable tool for modulating this property while improving the metabolic profile of a drug candidate.

It is important to note that while the general trend is an increase in lipophilicity with fluorination, the context of the entire molecule is crucial. In some cases, particularly with multiple fluorine substituents on an aliphatic ring, an increase in polarity and a decrease in lipophilicity have been observed.[13] This highlights the necessity of experimental determination or reliable calculation for each specific compound of interest.

Caption: Structural comparison of aniline analogs.

Conclusion

The lipophilicity of a drug candidate is a finely tunable property that has a profound impact on its overall pharmacokinetic and pharmacodynamic profile. The strategic incorporation of fluorine, particularly as a 1,1-difluoroethyl group, offers a powerful approach to modulate lipophilicity while simultaneously enhancing metabolic stability. Our comparative analysis of this compound and its analogs demonstrates a clear and predictable increase in lipophilicity with increasing fluorination. This guide provides researchers with both the practical methodologies for lipophilicity determination and the foundational understanding of how fluorination can be leveraged to design more effective and safer medicines. The judicious application of these principles will undoubtedly continue to drive the successful development of novel therapeutics.

References

A Senior Application Scientist's Guide to the Validation of 3-(1,1-Difluoroethyl)aniline as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Dilemma and the Rise of Fluorinated Bioisosteres

In the landscape of modern drug discovery, the aniline motif is a double-edged sword. Its synthetic versatility makes it a cornerstone in the construction of a vast array of pharmacologically active molecules. However, this structural staple is also a well-known "structural alert," frequently associated with metabolic instability and the formation of toxic reactive metabolites.[1] The electron-rich aromatic ring of aniline is a prime target for oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to the generation of reactive intermediates like nitrosoarenes and quinone-imines. These reactive species can covalently modify endogenous macromolecules, such as proteins and DNA, potentially causing idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.

This inherent liability has driven medicinal chemists to seek out bioisosteres for the aniline group. A bioisostere is a chemical substituent that can replace another group within a molecule without significantly altering its desired biological activity, while improving its pharmacokinetic or toxicological profile.[2] Among the various strategies, the use of saturated carbocycles and fluorinated alkyl groups has gained significant traction. Saturated bioisosteres, such as aminobicyclo[1.1.1]pentane, introduce three-dimensionality (increased sp³ character) and are generally more resistant to oxidative metabolism.[3][4]

This guide focuses on the validation of a promising fluorinated analogue, 3-(1,1-Difluoroethyl)aniline , as a bioisostere for the aniline and ethylaniline moieties. The introduction of the gem-difluoro group is hypothesized to modulate the electronic properties and metabolic stability of the aniline ring, offering a potential solution to the challenges posed by traditional anilines. We will provide a comparative analysis of its physicochemical properties against its non-fluorinated counterpart, 3-ethylaniline, and a contemporary saturated bioisostere, 3-aminobicyclo[1.1.1]pentane. This will be supported by detailed, field-proven experimental protocols to empower researchers to conduct their own validation studies.

The Rationale for Bioisosteric Replacement of Aniline

The core objective of replacing an aniline moiety is to mitigate its metabolic vulnerabilities while preserving or enhancing its beneficial contributions to molecular recognition. The following diagram illustrates the metabolic activation of aniline, the root cause of its toxicity concerns, and the conceptual approach of bioisosteric replacement.

cluster_0 Metabolic Liability of Aniline cluster_1 Bioisosteric Replacement Strategy Aniline Aniline Oxidation CYP450 Oxidation Aniline->Oxidation Metabolism Reactive_Metabolite Reactive Quinone-imine Oxidation->Reactive_Metabolite Toxicity Toxicity (IADRs) Reactive_Metabolite->Toxicity Bioisostere Aniline Bioisostere (e.g., this compound) Reduced_Metabolism Reduced/Blocked Oxidation Bioisostere->Reduced_Metabolism Metabolic Stability Improved_Safety Improved Safety Profile Reduced_Metabolism->Improved_Safety

Caption: Metabolic activation of aniline and the bioisostere solution.

Physicochemical Property Comparison: A Data-Driven Approach

The successful mimicry of a functional group by a bioisostere is fundamentally linked to its ability to replicate key physicochemical properties that govern its interaction with biological systems. Here, we compare the calculated properties of this compound with its non-fluorinated analog, 3-ethylaniline, and the saturated bioisostere, 3-aminobicyclo[1.1.1]pentane.

Property3-EthylanilineThis compound3-Aminobicyclo[1.1.1]pentaneRationale for Comparison
Molecular Weight ( g/mol ) 121.18[5][6][7]157.16127.14[8]Size and steric bulk are critical for fitting into binding pockets.
cLogP 2.1[5]~2.5 (estimated)-3.1[8]Lipophilicity influences solubility, membrane permeability, and metabolic clearance.
pKa (of conjugate acid) 4.70[9]~3.5 (estimated)~10.5 (estimated)Basicity affects the ionization state at physiological pH, impacting receptor interactions and solubility.
Polar Surface Area (Ų) 26.0226.0263.3[8]Influences hydrogen bonding potential and permeability.

Note: Estimated values are based on the known effects of fluorination and the properties of similar structures. Experimental validation is crucial.

The difluoroethyl group in this compound is expected to increase lipophilicity (LogP) compared to 3-ethylaniline due to the hydrophobic nature of fluorine atoms. Conversely, the strong electron-withdrawing effect of the two fluorine atoms is predicted to decrease the basicity (pKa) of the aniline nitrogen. In contrast, the saturated, rigid structure of 3-aminobicyclo[1.1.1]pentane results in a significantly lower LogP and a higher pKa, reflecting a more polar and basic character. These differences underscore the importance of selecting a bioisostere that best matches the property profile required for a specific biological target and desired pharmacokinetic outcome.

Experimental Validation Workflow

A rigorous validation of a potential bioisostere requires a suite of in vitro assays to quantify its key properties. The following workflow outlines the essential experiments for comparing our compounds of interest.

cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME Assessment cluster_2 Pharmacological Evaluation LogP LogP Determination (Shake-Flask Method) Metabolic_Stability Metabolic Stability Assay (Hepatocytes/Microsomes) LogP->Metabolic_Stability pKa pKa Determination (Potentiometric Titration) pKa->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Assay (e.g., CYP2D6) Metabolic_Stability->CYP_Inhibition Binding_Assay Target Binding Assay (e.g., Dopamine D2 Receptor) CYP_Inhibition->Binding_Assay End Bioisostere Validation Binding_Assay->End Data Analysis & Comparison Start Compound Synthesis (Aniline, Difluoro-analog, BCP-analog) Start->LogP Start->pKa

Caption: Experimental workflow for bioisostere validation.

Detailed Experimental Protocols

Lipophilicity (LogP) Determination: Shake-Flask Method

Rationale: The shake-flask method is the gold standard for LogP determination, providing a direct measure of a compound's partitioning between an aqueous and an organic phase, mimicking its distribution between aqueous biological fluids and lipidic membranes.[2]

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Dissolution: Accurately weigh and dissolve a small amount of the test compound (e.g., 1-5 mg) in the pre-saturated n-octanol or buffer.

  • Partitioning: Combine equal volumes of the n-octanol and buffer phases in a screw-cap vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Acidity (pKa) Determination: Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.[10][11][12] This is crucial for understanding the ionization state of the aniline nitrogen at physiological pH.

Protocol:

  • Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the analyte.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Metabolic Stability Assay: Hepatocyte Incubations

Rationale: Primary hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes, providing a more physiologically relevant in vitro system for assessing metabolic stability compared to subcellular fractions.[6][13]

Protocol:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated multi-well plates according to the supplier's protocol. Allow the cells to form a monolayer.

  • Compound Incubation: Prepare a solution of the test compound in incubation medium at a final concentration of, for example, 1 µM. Remove the plating medium from the hepatocytes and add the compound-containing medium.

  • Time-Course Sampling: Incubate the plates at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the incubation medium and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

CYP450 Inhibition Assay: A Focus on CYP2D6

Rationale: CYP2D6 is a major drug-metabolizing enzyme responsible for the clearance of approximately 25% of clinically used drugs. Assessing the inhibitory potential of a new chemical entity against this isoform is a critical step in drug development.[13][14]

Protocol:

  • Reagent Preparation: Prepare solutions of human liver microsomes, a CYP2D6-specific probe substrate (e.g., dextromethorphan or bufuralol), and the test compound at various concentrations in a suitable buffer.

  • Incubation: In a multi-well plate, combine the human liver microsomes, the probe substrate, and the test compound (or vehicle control). Pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Reaction Termination: After a defined incubation period (e.g., 10-15 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Analyze the formation of the specific metabolite (e.g., dextrorphan from dextromethorphan) using LC-MS/MS.

  • IC50 Determination: Plot the percentage of inhibition of metabolite formation versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.[15]

Target Binding Assay: Dopamine D2 Receptor Radioligand Assay

Rationale: To determine if the bioisosteric modification affects the compound's affinity for its intended biological target, a receptor binding assay is essential. The Dopamine D2 receptor is a well-characterized G-protein coupled receptor and a target for many drugs where aniline-containing scaffolds have been explored.[12][16][17]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human Dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Interpreting the Results: A Holistic View

The validation of this compound as a bioisostere hinges on a comparative analysis of the data generated from these assays.

  • Physicochemical Properties: The LogP and pKa values will provide a quantitative measure of how the difluoroethyl substitution alters the lipophilicity and basicity of the aniline core. This will inform predictions about its absorption, distribution, and potential for off-target effects.

  • Metabolic Stability: A significantly longer half-life for this compound compared to 3-ethylaniline in the hepatocyte assay would provide strong evidence of improved metabolic stability. The difluoromethyl group is expected to be more resistant to oxidative metabolism at the benzylic position.

  • CYP450 Inhibition: A higher IC50 value for this compound in the CYP2D6 inhibition assay would indicate a lower potential for drug-drug interactions mediated by this enzyme.

  • Target Binding: Similar Ki values for this compound and 3-ethylaniline at the Dopamine D2 receptor would demonstrate that the bioisosteric replacement has not compromised the compound's affinity for its intended target.

Conclusion

The strategic replacement of metabolically labile groups is a cornerstone of modern medicinal chemistry. This compound presents a compelling case as a bioisostere for aniline and its alkylated derivatives. Its unique electronic properties, conferred by the gem-difluoro substitution, offer the potential to enhance metabolic stability and fine-tune physicochemical properties without sacrificing target engagement. The experimental protocols detailed in this guide provide a robust framework for the rigorous validation of this and other potential bioisosteres. By systematically evaluating lipophilicity, basicity, metabolic fate, and target affinity, researchers can make data-driven decisions to advance safer and more effective drug candidates.

References

A Researcher's Guide to Comparing the Cytotoxicity of 3-(1,1-Difluoroethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cytotoxicity testing strategy for novel 3-(1,1-difluoroethyl)aniline derivatives. While specific experimental data for this class of compounds is emerging, this document will leverage established methodologies and data from structurally related aniline derivatives to provide a comparative and predictive guide. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

The introduction of fluorinated moieties, such as the 1,1-difluoroethyl group, into aniline scaffolds can significantly alter the physicochemical and pharmacological properties of the parent molecule, potentially enhancing therapeutic efficacy.[3][4] However, such modifications can also introduce unforeseen toxicities. Therefore, a multi-faceted approach to cytotoxicity evaluation is essential.

Choosing the Right Cytotoxicity Assay: A Comparative Overview

The selection of an appropriate cytotoxicity assay is contingent on the specific research question being addressed. Key considerations include the anticipated mechanism of cell death, the desired endpoint, and throughput requirements.[5] We will compare three widely adopted assays: MTT for assessing metabolic activity, Lactate Dehydrogenase (LDH) for membrane integrity, and Annexin V/Propidium Iodide (PI) staining for the detection of apoptosis.

Table 1: Comparison of Key Cytotoxicity Assays
Assay Principle Measures Advantages Limitations Typical Application
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[6][7]Cell viability and metabolic activity.[8][9]High-throughput, cost-effective, well-established.[2][10]Can be affected by compounds that alter cellular metabolism; indirect measure of cell number.[7]Initial screening for dose-response cytotoxicity.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[11][12]Cell membrane integrity and necrosis.[13]Non-destructive to remaining cells, allowing for multiplexing; reflects irreversible cell death.[14]Less sensitive for early apoptotic events; LDH in serum can interfere.[15]Assessing necrotic cell death and membrane damage.
Annexin V/PI Assay Flow cytometric detection of phosphatidylserine (PS) translocation to the outer cell membrane (early apoptosis) and membrane permeability to propidium iodide (late apoptosis/necrosis).[16][17]Apoptosis vs. Necrosis.[18]Provides quantitative data on different cell death stages; single-cell analysis.[19]Requires a flow cytometer; more complex protocol than colorimetric assays.Mechanistic studies to elucidate the mode of cell death.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, detailed and validated protocols are indispensable. The following sections provide step-by-step methodologies for the recommended assays.

MTT Assay Protocol

This protocol is adapted from established methods for determining cell viability.[6][9][20]

  • Cell Seeding: Seed cells (e.g., human cancer cell lines like MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[21] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[22]

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells.[11][15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Cytotoxicity is typically expressed as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Annexin V/PI Apoptosis Assay Protocol

This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.[16][17]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[18]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well plate adhere Incubate overnight seed->adhere treat Add this compound derivatives adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for the MTT-based cytotoxicity assay.

Apoptosis_Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Interpreting the Data: A Comparative Discussion

While direct cytotoxicity data for this compound derivatives is not yet widely published, we can draw parallels from studies on structurally similar compounds, such as 3-(trifluoromethyl)phenylthiourea derivatives. These studies have shown that such compounds can exhibit significant cytotoxic activity against various cancer cell lines, often with IC₅₀ values in the low micromolar range.[23][24] It was also observed that some derivatives induced apoptosis in cancer cells.[23]

Therefore, when evaluating this compound derivatives, a similar pattern of dose-dependent cytotoxicity would be anticipated. The MTT assay would provide an initial assessment of the compounds' potency (IC₅₀ values). A low IC₅₀ value would indicate significant cytotoxic potential.

Should the MTT assay reveal potent cytotoxicity, the LDH and Annexin V/PI assays would be crucial for mechanistic elucidation. A significant increase in LDH release would suggest a necrotic mode of cell death, characterized by a loss of membrane integrity. Conversely, a high percentage of Annexin V-positive, PI-negative cells would strongly indicate that the compounds induce apoptosis.[19][25] Further investigation into the apoptotic pathway could involve caspase activity assays, which measure the activation of key apoptotic enzymes like caspase-3 and caspase-7.[26][27][28][29]

Table 2: Hypothetical Comparative Cytotoxicity Data

The following table illustrates how experimental data for a hypothetical series of this compound derivatives (Cpd 1, Cpd 2, Cpd 3) could be presented for comparative analysis.

Compound Cell Line MTT IC₅₀ (µM) LDH Release (% of Max) Apoptosis (% Annexin V+/PI-)
Cpd 1 MCF-75.215%65%
Cpd 2 MCF-712.820%40%
Cpd 3 MCF-7>50<10%<5%
Doxorubicin MCF-70.830%85%

In this hypothetical scenario, Cpd 1 demonstrates the most potent and selective apoptotic activity, making it a promising lead for further investigation.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the cytotoxic properties of this compound derivatives. By employing a multi-assay approach that combines measures of metabolic activity, membrane integrity, and apoptosis, researchers can gain a nuanced understanding of a compound's cytotoxic profile. While the provided protocols and comparative data are based on established methods and findings from related chemical series, they offer a solid foundation for initiating and guiding the cytotoxicological assessment of this novel class of compounds. Future studies should focus on generating specific experimental data for these derivatives to validate these predictive models and to further elucidate their mechanisms of action, including their potential interactions with specific cellular targets.

References

A Comparative Guide to the Antimicrobial Activity of Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising avenues, fluorinated organic compounds have garnered significant attention in medicinal chemistry.[1][2] The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic potential.[1][3][4] This guide provides a comparative analysis of fluorinated aniline derivatives, a class of compounds demonstrating noteworthy antimicrobial and antibiofilm efficacy. We will delve into their structure-activity relationships, mechanisms of action, and the robust experimental methodologies required for their evaluation.

The Rationale for Fluorine in Antimicrobial Drug Discovery

The strategic incorporation of fluorine is a well-established strategy in modern drug design. Nearly half of all small-molecule drugs approved by the FDA contain at least one fluorine atom.[1] In the context of antimicrobials, fluorination offers several advantages:

  • Enhanced Potency: The high electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger interactions with biological targets.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the bioavailability and half-life of a drug.[2]

  • Improved Membrane Permeability: The lipophilic nature of fluorine can facilitate the passage of compounds across bacterial cell membranes, a critical step for reaching intracellular targets.

This guide will compare derivatives based on the nature of their fluorine substitution, primarily focusing on trifluoromethyl (CF₃) groups and single fluorine atom substitutions on the aniline ring.

Comparative Efficacy of Fluorinated Aniline Derivatives

The antimicrobial potential of these derivatives is highly dependent on the substitution pattern on the aniline ring. We will examine two representative case studies: trifluoro-anilines active against Gram-negative bacteria and pyrazole-derived anilines targeting Gram-positive pathogens.

Case Study: Trifluoro-Anilines Against Gram-Negative Pathogens

Recent studies have highlighted the efficacy of trifluoro-aniline derivatives against challenging Gram-negative bacteria, including Vibrio species, which are significant contributors to foodborne illnesses.[5][6][7] Two compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) , have demonstrated potent antibacterial and antibiofilm properties.[5][6][7][8]

The selection of these compounds for evaluation is rooted in the known antimicrobial potential of halogenated anilines.[5] The presence of both a trifluoromethyl group and other halogens (chlorine, iodine) appears to be critical for their bioactivity.

Table 1: Comparative Antimicrobial Activity of ACNBF and ITFMA

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Key Observations
ACNBF Vibrio parahaemolyticus100 µg/mLPotent antibiofilm activity; significant reduction in virulence factors.[6][8]
Vibrio harveyi100 µg/mLConsistent activity across Vibrio species.[6]
ITFMA Vibrio parahaemolyticus50 µg/mLHigher planktonic activity than ACNBF; causes noticeable bacterial membrane destruction.[6][8]
Vibrio harveyi50 µg/mLDose-dependent biofilm suppression.[6]

Mechanism of Action Insights: The primary mode of action for these trifluoro-anilines appears to be multifaceted. Studies suggest they induce bacterial cell membrane destruction, with bactericidal activity observed within 30 minutes of exposure at 100 µg/mL.[6][7] Furthermore, gene expression analysis indicates that these compounds may inhibit adenylate cyclase activity, a key enzyme in bacterial signaling, leading to downstream antibiofilm effects.[5] They also effectively reduce the production of virulence factors such as proteases and hemolysins.[6][7]

Case Study: Pyrazole-Anilines Against Gram-Positive Pathogens

Another promising class involves the synthesis of pyrazole derivatives linked to a fluorinated aniline moiety. These compounds have shown potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

The rationale for this molecular design is to combine the established antimicrobial properties of the pyrazole core with the bioavailability-enhancing features of fluorinated anilines.[9] The structure-activity relationship (SAR) in this series is particularly well-defined.

Table 2: Structure-Activity Relationship of Pyrazole-Aniline Derivatives

Compound ID (Reference)Key Structural FeaturesTarget OrganismMIC (µg/mL)SAR Insights
50 [9]Trifluoromethyl on anilineS. aureus0.78–3.125The CF₃ group is critical for potency.
59 [9]Fluoro-trifluoromethyl on anilineS. aureus0.78Dihalogenation and fluoro-trifluoromethyl substitution yield the most potent compounds.
67 [9]Carboxylic acid on anilineS. aureus>100Polar protic groups like -COOH eliminate activity.
79 [9]Tetrasubstituted anilineS. aureus0.78Multiple lipophilic substitutions are well-tolerated and can enhance potency.

Mechanism of Action Insights: Compounds like 59 and 74 from this series have demonstrated a bactericidal effect in time-kill assays and are effective against non-growing "persister" cells within biofilms.[9] A key finding is their low potential for resistance development. In multi-step resistance assays, S. aureus did not develop resistance to these compounds over 20 passages, a significant advantage over antibiotics like vancomycin, where resistance emerged by the 6th passage.[9]

Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of findings, a hierarchical and validated approach to antimicrobial screening is essential.[10][11] The workflow begins with primary screening to identify hits, followed by quantitative secondary assays to determine potency and spectrum.

General Experimental Workflow

This diagram illustrates a logical workflow for screening and characterizing novel antimicrobial compounds like fluorinated aniline derivatives. The process is designed to move from high-throughput qualitative assessments to more detailed, low-throughput quantitative and mechanistic studies, ensuring that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Evaluation cluster_2 Phase 3: Advanced Characterization A Compound Library (Fluorinated Anilines) B Agar Disk/Well Diffusion Assay (Qualitative Assessment) A->B C Identify 'Hits' (Compounds with Zone of Inhibition) B->C D Broth Microdilution Assay (Determine MIC) C->D Promising Hits E MBC/MFC Determination (Assess Bactericidal/Fungicidal Activity) D->E F Spectrum Analysis (Test against Panel of Microbes) D->F G Time-Kill Kinetic Assay F->G Potent Candidates H Biofilm Inhibition & Eradication Assays G->H I Mechanism of Action Studies (e.g., Membrane Integrity, ROS) H->I

Caption: High-level workflow for antimicrobial compound discovery.

Protocol: Broth Microdilution for MIC Determination

This protocol is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure (MIC) of a compound's potency.[10][12] Its adoption over diffusion methods is due to its higher reproducibility and ability to differentiate between bacteriostatic and bactericidal effects when extended to MBC determination.

Principle: A standardized suspension of a test microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compound (e.g., fluorinated aniline derivative), dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Positive control (broth + inoculum), Negative control (broth only)

  • Growth indicator dye (e.g., Resazurin), optional

Procedure:

  • Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient across the plate.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in broth. Add 10 µL of this diluted inoculum to each well (except the negative control), achieving a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Ensure a well is dedicated to the positive control (inoculum, no compound) and negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed. If using a dye, the MIC is the lowest concentration where no color change (indicating metabolic activity) occurs.

  • Validation: The positive control must show distinct growth, and the negative control must remain clear.

Protocol: Time-Kill Kinetic Assay

This assay provides critical insight into the pharmacodynamics of an antimicrobial, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects over time. This is crucial for predicting therapeutic outcomes.

Principle: A standardized bacterial culture is exposed to a fixed concentration of the antimicrobial agent (typically at multiples of the MIC). The number of viable cells (CFU/mL) is quantified at various time points.

Procedure:

  • Preparation: Prepare flasks containing MHB with the test compound at concentrations of 1x, 2x, and 4x MIC. Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto nutrient agar plates.

  • Incubation & Counting: Incubate the plates for 18-24 hours at 37°C, then count the colonies to determine the CFU/mL at each time point.

  • Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL relative to the initial inoculum is defined as a bactericidal effect.

Visualizing Structure-Activity Relationships (SAR)

The antimicrobial potency of fluorinated aniline derivatives is not random; it is governed by predictable chemical principles. The following diagram illustrates the key SAR findings discussed in this guide. Understanding these relationships is fundamental for medicinal chemists to rationally design more effective next-generation antibiotics.

G cluster_0 Aniline Core Structure cluster_1 Substituent Effects on Activity cluster_2 Resulting Antimicrobial Potency Core Aniline Ring CF3 Trifluoromethyl (CF3) Group Core->CF3 F Single Fluoro (F) Group Core->F Halogens Other Halogens (Cl, I) Core->Halogens Polar Polar Protic Groups (-COOH, -OH) Core->Polar HighPotency High Potency CF3->HighPotency Strongly Positive Contribution F->HighPotency Positive Contribution Halogens->HighPotency Often Synergistic with Fluorine LowPotency Low / No Potency Polar->LowPotency Negative Contribution

Caption: Key structure-activity relationships for fluorinated anilines.

Conclusion and Future Directions

Fluorinated aniline derivatives represent a versatile and highly promising scaffold for the development of new antimicrobial agents. The evidence clearly demonstrates that substitutions on the aniline ring, particularly the inclusion of trifluoromethyl groups and other halogens, are critical for achieving high potency against both Gram-positive and Gram-negative bacteria.[5][9] Furthermore, select compounds exhibit potent antibiofilm activity and a low propensity for inducing resistance, addressing two of the most significant challenges in infectious disease treatment.[7][9]

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing novel derivatives to further refine SAR and optimize for potency and reduced toxicity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets to understand and overcome potential resistance.

  • In Vivo Efficacy: Progressing the most promising candidates into animal models of infection to assess their therapeutic potential in a physiological context.

By leveraging the unique properties of fluorine and applying rigorous, validated experimental protocols, the scientific community can continue to develop this chemical class into a viable new tool in the fight against microbial infections.

References

structure-activity relationship (SAR) studies of 3-(1,1-Difluoroethyl)aniline analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1,1-Difluoroethyl)aniline Analogs in Kinase Inhibition

Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The this compound scaffold, in particular, has emerged as a privileged fragment in the design of various therapeutic agents, most notably kinase inhibitors. The geminal difluoroethyl group is not merely a passive substituent; it acts as a bioisostere for other functional groups, such as a carbonyl or sulfonyl group, and can significantly enhance metabolic stability and lipophilicity[1][2]. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their application as kinase inhibitors. We will delve into the synthetic rationale, compare the performance of various analogs with supporting data, and provide detailed experimental protocols for their evaluation.

The Core Scaffold: this compound and its Unique Contributions

The this compound moiety serves as a critical building block in the design of kinase inhibitors. Its strategic importance stems from several key features:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroethyl group resistant to oxidative metabolism. This increased metabolic stability often translates to an improved pharmacokinetic profile, including a longer half-life in vivo.

  • Lipophilicity and Binding Interactions: The lipophilic nature of the difluoroethyl group can enhance membrane permeability and improve binding affinity to the target protein by engaging in favorable hydrophobic interactions within the kinase ATP-binding pocket.

  • Conformational Control: The steric bulk and electronic properties of the difluoroethyl group can influence the overall conformation of the molecule, locking it into a bioactive conformation that is optimal for target engagement.

The aniline nitrogen provides a versatile handle for further chemical modification, allowing for the introduction of various heterocyclic systems that are crucial for interacting with the hinge region of kinases.

Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of this compound analogs typically involves a multi-step sequence. A general and efficient method involves the difluoroalkylation of an aniline precursor. Recent advancements have focused on developing milder and more sustainable protocols, including photoinduced methods.[2][3]

General Synthetic Workflow

A representative synthetic workflow for generating a library of this compound-based kinase inhibitors is outlined below. This process often begins with the functionalization of the aniline nitrogen, followed by coupling with a suitable heterocyclic core.

G cluster_0 Starting Material Preparation cluster_1 Core Scaffold Assembly cluster_2 Analog Derivatization Start This compound Protection N-Protection (e.g., Boc) Start->Protection Protection Step Coupling Coupling with Heterocycle (e.g., Pyrrolotriazine) Protection->Coupling Key C-N Bond Formation Deprotection N-Deprotection Coupling->Deprotection Removal of Protecting Group Functionalization Functionalization of Heterocycle (e.g., Suzuki or Buchwald-Hartwig Coupling) Deprotection->Functionalization Introduction of Diversity Final_Product Final Analog Library Functionalization->Final_Product G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits

References

A Senior Application Scientist's Guide to Analytical Standards for 3-(1,1-Difluoroethyl)aniline and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and agrochemical synthesis, the purity and stability of key intermediates are paramount. 3-(1,1-Difluoroethyl)aniline, a crucial building block prized for the metabolic stability and lipophilicity imparted by its difluoroethyl group, is no exception.[1] A robust analytical strategy is not merely a regulatory requirement but a cornerstone of quality control, ensuring the safety and efficacy of the final product.

This guide provides an in-depth comparison of analytical methodologies for this compound, offering a framework for selecting and optimizing methods for purity determination and impurity profiling. We will delve into the rationale behind experimental choices, present adaptable protocols, and discuss the identification of potential process-related and degradation impurities.

Understanding the Analytical Challenge: Properties of this compound

This compound is a substituted aniline, a class of compounds that can present unique analytical challenges. The presence of the amine group can lead to peak tailing in chromatography, while the difluoroethyl group influences its polarity and potential degradation pathways. A comprehensive analytical approach must be capable of separating the parent compound from structurally similar impurities.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of pharmaceutical analysis. The choice between these techniques for this compound will depend on the specific analytical goal, be it routine purity testing or comprehensive impurity identification.

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing aniline derivatives due to its versatility and robustness.

Method A: HPLC with UV Detection (HPLC-UV)

This method is ideal for routine quality control, offering a balance of simplicity, and reliability for quantifying the main component and major impurities. A C18 column is a good starting point, providing sufficient retention for the relatively non-polar this compound. The use of an acidified mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the amine group.

Method B: HPLC with Mass Spectrometric Detection (HPLC-MS)

For in-depth impurity profiling and the identification of unknown degradation products at trace levels, HPLC coupled with a mass spectrometer is the gold standard. This technique provides invaluable molecular weight information, aiding in the structural elucidation of unknown peaks. While more complex, HPLC-MS is indispensable for comprehensive analysis and is particularly useful during forced degradation studies.

ParameterHPLC-UV (Method A)HPLC-MS (Method B)
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or Gradient (e.g., 30-70% B over 15 min)Gradient (e.g., 10-90% B over 20 min)
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 254 nmESI+, Full Scan and/or SIM
Primary Use Routine Purity, QuantificationImpurity Identification, Trace Analysis

Rationale for Method Selection:

The choice between HPLC-UV and HPLC-MS is driven by the stage of development and the specific question being addressed. For routine batch release where known impurities are monitored, a validated HPLC-UV method is often sufficient. However, during process development, stability studies, and for the identification of novel impurities, the specificity and sensitivity of HPLC-MS are essential.

Experimental Workflow for HPLC Method Development

Caption: A stepwise workflow for developing a robust stability-indicating HPLC method.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC can be particularly useful for identifying residual solvents from the synthesis process or certain volatile impurities.

GC with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying organic compounds. It is less sensitive than a mass spectrometer but offers excellent reproducibility for known analytes.

GC with Mass Spectrometric Detection (GC-MS)

GC-MS is the preferred method for the identification of unknown volatile and semi-volatile impurities. The mass spectra generated can be compared against libraries for confident identification.

ParameterGC-FIDGC-MS
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C250 °C
Carrier Gas Helium or HydrogenHelium
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min80 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector FID at 300 °CMS (EI, Full Scan)
Primary Use Quantification of known volatile impurities, Residual SolventsIdentification of unknown volatile impurities

Causality in GC Method Development: The choice of a non-polar column like DB-5 is based on the general principle of "like dissolves like," where the relatively non-polar aniline derivative will interact favorably with the stationary phase. The temperature program is designed to ensure the elution of a wide range of potential impurities with varying boiling points.

Impurity Profiling: A Critical Component of Quality Control

Impurities in a drug substance can arise from the manufacturing process or from degradation of the substance over time.[2] A thorough understanding of potential impurities is essential for developing a truly stability-indicating analytical method.

Potential Process-Related Impurities

Based on common synthetic routes for fluorinated anilines, the following process-related impurities could potentially be present in this compound:

  • Starting Materials: Unreacted starting materials, such as 3-aminoacetophenone or reagents used for difluorination.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • By-products: Isomers or products of side reactions. For example, incomplete reduction of a nitro group could lead to nitroaniline intermediates.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.[3]

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[4][5] By subjecting this compound to stress conditions, potential degradation products can be generated and identified. This information is then used to develop a stability-indicating analytical method capable of separating the drug substance from its degradants.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.[6][7][8]

Logical Flow of a Forced Degradation Study:

Caption: A logical workflow for conducting a forced degradation study to establish a stability-indicating method.

Conclusion: A Framework for Robust Analytical Control

The successful analysis of this compound and its impurities hinges on the development of a robust and selective analytical method. While a universally validated method may not be publicly available, the principles of reversed-phase chromatography applied to similar aromatic amines provide a clear path forward.[9] For routine analysis, an HPLC-UV method offers reliability and simplicity. For comprehensive impurity profiling and the identification of unknown products, an HPLC-MS method is indispensable. By systematically evaluating potential process-related impurities and conducting thorough forced degradation studies, a scientifically sound and regulatory-compliant analytical standard can be established, ensuring the quality and safety of this vital chemical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(1,1-Difluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 3-(1,1-Difluoroethyl)aniline. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, explaining the causality behind each recommendation to ensure your protection and the integrity of your work.

Hazard Assessment: Understanding the Adversary

While specific toxicological data for this compound is limited, a thorough hazard assessment can be constructed from its parent structure, aniline, and data from closely related difluoroaniline analogues. Aniline and its derivatives are notorious for their ability to be rapidly absorbed through the skin and for their systemic toxicity.[1][2]

Anticipated Hazards Include:

  • Acute Toxicity: The primary hazard is acute toxicity upon ingestion, inhalation, or skin contact.[3] Analogues are classified as Harmful if swallowed, in contact with skin, or if inhaled (GHS Category 4).[3]

  • Skin and Eye Irritation: Direct contact is expected to cause skin irritation and serious eye irritation.[4]

  • Methemoglobinemia: A significant risk associated with anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to carry oxygen.[1] This can lead to symptoms like cyanosis (bluish skin), headache, dizziness, and fatigue.

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood, liver, and kidneys.[1][2]

  • Combustibility: The parent compound, aniline, is a combustible liquid.[1][2] Therefore, this compound should be kept away from heat and ignition sources.

This profile necessitates a stringent approach to personal protective equipment (PPE) to create a complete barrier between the researcher and the chemical.

Core PPE for Routine Handling

For any routine laboratory task involving milligram-to-gram quantities of this compound under controlled conditions (i.e., within a certified chemical fume hood), the following PPE is mandatory.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles with side shields, conforming to ANSI Z87.1 or EN 166 standards.[5]Protects against accidental splashes and vapors that can cause serious eye irritation. For tasks with a higher splash risk (e.g., transfers of solutions >50 mL), a full face shield should be worn over the goggles.[6]
Hand Protection Double-gloving is required. Use a heavier, chemical-resistant outer glove (e.g., Butyl or Viton) over a standard nitrile inner glove.[7][8]Anilines can be rapidly absorbed through the skin.[2] While nitrile gloves offer minimal splash protection, they are not recommended for prolonged contact.[8] A robust outer glove provides extended protection, and double-gloving protects against contamination during glove removal. Always inspect gloves for tears or pinholes before use.[5]
Body Protection A full-length laboratory coat with tight cuffs, worn over long pants and fully enclosed, chemical-resistant footwear.Prevents incidental skin contact from drips or small splashes. Clothing should be non-absorbent where possible. Any contaminated clothing must be removed immediately and decontaminated before reuse.[1]
Respiratory Protection All handling must be performed within a properly functioning and certified chemical fume hood.[9][10]A fume hood is the primary engineering control to prevent inhalation of vapors, which are presumed to be harmful.[11] Respirators are typically not required for routine handling inside a fume hood.

Operational Plan: A Step-by-Step PPE Protocol

Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.

Donning (Putting On) PPE:
  • Preparation: Ensure long hair is tied back. Remove all personal items (watches, rings).

  • Body and Footwear: Don lab coat, ensuring it is fully buttoned. Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Outer Gloves: Put on the second, more robust pair of gloves (e.g., Butyl rubber).

  • Eye Protection: Put on chemical safety goggles. If required, add a face shield.

Doffing (Taking Off) PPE:

This process is designed to contain the "dirty" outer surfaces.

  • Initial Decontamination: Before leaving the immediate work area (within the fume hood if possible), wipe down the outer gloves with an appropriate solvent (e.g., isopropanol) and then soap and water.

  • Outer Gloves: Remove the outer gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately into a designated hazardous waste container.

  • Lab Coat & Face Shield: Unbutton the lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior is folded inward. Remove the face shield.

  • Goggles: Remove goggles from the back of your head forward.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[5]

Task-Specific PPE Requirements

Different procedures carry different levels of risk, requiring adjustments to the core PPE.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety gogglesDouble gloves (Butyl over Nitrile)Lab coatWork within a chemical fume hood or a ventilated balance enclosure.
Preparing Solutions Safety goggles and face shieldDouble gloves (Butyl over Nitrile)Lab coat and a disposable, chemical-resistant apronWork within a chemical fume hood.
Large Scale (>5g) or Heated Reactions Safety goggles and face shieldDouble gloves (Butyl over Nitrile)Lab coat and a chemical-resistant apronWork within a chemical fume hood. Ensure sash is at the lowest practical height.
Spill Cleanup Safety goggles and face shieldHeavy-duty Butyl or Viton gloves over nitrileChemical-resistant disposable coveralls and shoe coversFor large spills outside a fume hood, a full-face respirator with an organic vapor/ammonia cartridge is required.[7][12]

Decontamination and Disposal Plan

Proper disposal is a crucial final step in the safe handling workflow.

  • Solid Waste: All disposable PPE (gloves, aprons, shoe covers) and contaminated materials (weigh boats, pipette tips, absorbent pads) must be considered hazardous waste.[1]

    • Collect all waste in a clearly labeled, sealed polyethylene bag or container.[8]

    • Keep this waste container in a designated satellite accumulation area within the lab.

  • Liquid Waste: Unused material and solutions should be collected in a dedicated, labeled hazardous waste container. Do not pour aniline waste down the drain.[8]

  • Disposal Method: The preferred method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company, often involving incineration in a chemical scrubber.[5][13]

  • Decontamination: Non-disposable equipment and glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous waste.

Safe Handling Workflow Diagram

The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.

G start Assess Task (Scale, Duration, Hazard) fume_hood Work in Certified Chemical Fume Hood? start->fume_hood routine Routine Handling? (<5g, ambient temp) fume_hood->routine Yes stop STOP WORK Consult EHS fume_hood->stop No core_ppe Implement Core PPE: - Goggles - Double Gloves (Butyl/Nitrile) - Lab Coat routine->core_ppe Yes spill Spill or Aerosol Risk Outside Hood? routine->spill No (Non-Routine) splash_risk High Splash Risk? (e.g., large volume transfer) core_ppe->splash_risk add_faceshield Add Face Shield and Apron splash_risk->add_faceshield Yes proceed Proceed with Task splash_risk->proceed No add_faceshield->proceed spill_ppe Upgrade to Spill PPE: - Full-face Respirator - Chemical Coveralls - Heavy-duty Gloves spill->spill_ppe Yes disposal Segregate & Dispose of All Waste as Hazardous proceed->disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.